Diethyl acetylenedicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl but-2-ynedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRNXFOUBFLVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227055 | |
| Record name | Diethyl 2-butynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Diethyl 2-butynedioate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20579 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
762-21-0 | |
| Record name | Diethyl acetylenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2-butynedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl acetylenedicarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-butynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-butynedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Diethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl acetylenedicarboxylate (B1228247) (DEAD) is a valuable and versatile reagent in organic synthesis, widely employed as a dienophile in Diels-Alder reactions, a Michael acceptor, and a key building block for the synthesis of various heterocyclic compounds. Its high reactivity, attributed to the electron-withdrawing nature of the two ester groups flanking the carbon-carbon triple bond, makes it an essential tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the common synthetic routes to diethyl acetylenedicarboxylate and detailed protocols for its purification. The information presented is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for the efficient and safe preparation of high-purity DEAD in a laboratory setting.
Introduction
This compound (DEAD), also known as diethyl 2-butynedioate, is a clear, light yellow liquid with a characteristic pungent odor.[1] It is a powerful electrophile and participates in a wide array of chemical transformations, making it a staple reagent in the organic chemist's toolkit.[2] The applications of DEAD are extensive and include the synthesis of novel therapeutic agents, functional materials, and complex natural products. Given its broad utility and high reactivity, access to reliable methods for its synthesis and purification is of paramount importance. This guide will detail the most common and practical approaches to preparing and purifying this valuable compound.
Synthesis of this compound
Several synthetic strategies have been developed for the preparation of this compound. The most prevalent methods involve the esterification of acetylenedicarboxylic acid or its monopotassium salt, and the dehydrobromination of diethyl 2,3-dibromosuccinate.
Esterification of Acetylenedicarboxylic Acid and its Salt
A straightforward and widely used method for synthesizing DEAD is the Fischer esterification of acetylenedicarboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.[3] A variation of this method, which is often more convenient, utilizes the commercially available monopotassium salt of acetylenedicarboxylate.[4]
2.1.1. From Acetylenedicarboxylic Acid
This method involves the direct reaction of acetylenedicarboxylic acid with ethanol, typically using p-toluenesulfonic acid as a catalyst and benzene (B151609) or a similar solvent to azeotropically remove the water formed during the reaction.[3]
Experimental Protocol: Synthesis of this compound from Acetylenedicarboxylic Acid [3]
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve acetylenedicarboxylic acid (25.00 g, 0.22 mol) in a mixture of 150 mL of ethanol and 150 mL of benzene.
-
Add p-toluenesulfonic acid monohydrate (4.17 g, 0.02 mol) to the reaction mixture.
-
Reflux the solution for 16 hours, or until the theoretical amount of water (~7.9 mL) has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting oily residue is then purified by vacuum distillation.
2.1.2. From Monopotassium Acetylenedicarboxylate
A well-documented procedure for the synthesis of the analogous dimethyl acetylenedicarboxylate (DMAD) from its monopotassium salt can be adapted for the preparation of DEAD.[4] This method involves the reaction of the salt with ethanol and concentrated sulfuric acid.
Experimental Protocol: Synthesis of this compound from Monopotassium Acetylenedicarboxylate (Adapted from the DMAD Synthesis) [4]
-
In a large round-bottom flask, cautiously add concentrated sulfuric acid in small portions to cooled absolute ethanol.
-
To this cooled solution, add monopotassium acetylenedicarboxylate with swirling.
-
Fit the flask with a drying tube and allow the mixture to stand at room temperature for several days with occasional swirling.
-
Decant the liquid from the inorganic salts and wash the salts with cold water.
-
Combine the decanted liquid and the washings and extract the mixture with diethyl ether.
-
Combine the ether extracts and wash them successively with cold water, saturated sodium bicarbonate solution, and again with cold water. Note: The bicarbonate wash is crucial to neutralize any remaining acid, which can cause decomposition of the product during distillation.[4]
-
Dry the ether extract over anhydrous magnesium sulfate.
-
Remove the ether by distillation on a steam bath.
-
Purify the crude product by vacuum distillation.
Dehydrobromination of Diethyl 2,3-Dibromosuccinate
An alternative route to this compound involves the double dehydrobromination of diethyl 2,3-dibromosuccinate. This precursor can be synthesized from diethyl maleate (B1232345).
2.2.1. Synthesis of Diethyl 2,3-Dibromosuccinate
Diethyl maleate is first brominated to yield diethyl 2,3-dibromosuccinate.
2.2.2. Dehydrobromination to this compound
The resulting dibromide is then treated with a base, such as potassium hydroxide, to eliminate two equivalents of hydrogen bromide and form the alkyne.
A related procedure starts from 2,3-dibromosuccinic acid, which is first esterified and then dehydrobrominated.[5]
Conceptual Workflow: Synthesis via Dehydrobromination
Caption: Synthesis of DEAD via dehydrobromination.
Purification of this compound
Crude this compound is typically purified by vacuum distillation.[3][4] It is a lachrymator and a vesicant, so all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[4][6][7]
Work-up and Distillation
A standard work-up procedure involves washing the crude product or an ethereal solution of it with saturated sodium bicarbonate solution to remove acidic impurities.[4] This step is critical to prevent decomposition during the subsequent distillation. After washing and drying, the product is distilled under reduced pressure.
Experimental Protocol: Purification by Vacuum Distillation [3][4]
-
Transfer the crude this compound to a suitable distillation flask.
-
Assemble a vacuum distillation apparatus. A modified Claisen flask is recommended to prevent bumping.[4]
-
Apply vacuum and gently heat the flask.
-
Collect the fraction boiling at the appropriate temperature and pressure.
Alternative Purification Method: Column Chromatography
For smaller scales or to achieve very high purity, flash column chromatography can be employed.[1]
Experimental Protocol: Purification by Column Chromatography [1]
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., petroleum ether).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the solution onto the top of the silica gel column.
-
Elute the column with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 98:2).[1]
-
Collect the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
| Synthesis Method | Starting Material | Reagents | Yield | Reference |
| Esterification | Acetylenedicarboxylic Acid | Ethanol, p-toluenesulfonic acid, benzene | Not specified, but product obtained | [3] |
| Esterification | Monopotassium Acetylenedicarboxylate | Ethanol, Sulfuric acid | 51-53% | [4] |
| Esterification | Acetylenedicarboxylic Acid | Ethanol, p-toluenesulfonic acid, 1,2-dichloroethane | 91% | [1] |
| Physical and Spectroscopic Data | Value | Reference |
| Boiling Point | 96-98 °C at 8 mmHg | [4] |
| 70 °C at 0.5 mbar | [3] | |
| 107-110 °C at 15 hPa | [8] | |
| Refractive Index (n_D^25) | 1.4397 | [4] |
| Density (g/mL at 25 °C) | 1.063 | [8] |
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme care.[6][7]
-
Toxicity: It is a powerful lachrymator and vesicant, causing severe skin burns and eye damage.[4][6][7] Inhalation may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be carried out in a chemical fume hood.[6]
-
First Aid: In case of skin contact, immediately wash the affected area with 95% ethanol followed by soap and water.[4] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] It should be kept refrigerated in a tightly closed container.[6] It is incompatible with acids, bases, and reducing agents.[6]
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: General workflow for synthesis via esterification.
Caption: General workflow for purification.
Conclusion
The synthesis and purification of this compound are well-established processes that can be reliably performed in a standard organic chemistry laboratory. The choice of synthetic method will depend on the availability of starting materials and the desired scale of the reaction. Proper purification, typically through vacuum distillation after an aqueous work-up, is essential to obtain a high-purity product suitable for use in sensitive downstream applications. Adherence to strict safety protocols is mandatory when handling this hazardous compound. This guide provides the necessary information for researchers to confidently and safely prepare this compound for their synthetic needs.
References
- 1. This compound | 762-21-0 [chemicalbook.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103664600A - Preparation method of dimethyl acetylenedicarboxylate - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Acetylenedicarboxylate (B1228247)
Introduction
Diethyl acetylenedicarboxylate (DEAD), also known as diethyl 2-butynedioate, is a highly versatile organic compound widely utilized in chemical synthesis.[1][2][3] It is a clear, light yellow liquid with a distinct, disagreeable odor.[3][4][5] As an ester of acetylenedicarboxylic acid, its core functional group is a carbon-carbon triple bond flanked by two electron-withdrawing ethyl ester groups. This electronic arrangement renders the molecule highly electrophilic, making it a potent reagent in a variety of important organic transformations.[6] DEAD is a valuable building block in the synthesis of complex molecules, particularly heterocyclic compounds, and serves as a protein cross-linker.[1][2][3][4] Its reactivity as a dienophile in Diels-Alder reactions and as a Michael acceptor makes it an indispensable tool for synthetic chemists.[6]
Chemical Structure
The structure of this compound is characterized by a linear four-carbon chain containing a triple bond at the 2-position, with ethyl ester groups at both ends.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are well-documented, making it a reliable reagent in various applications.
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 762-21-0 | [1][7] |
| Molecular Formula | C₈H₁₀O₄ | [1][7] |
| Molecular Weight | 170.16 g/mol | [1][7] |
| IUPAC Name | Diethyl but-2-ynedioate | [8] |
| Synonyms | Diethyl 2-butynedioate, Acetylenedicarboxylic acid diethyl ester | [2][8] |
| Appearance | Clear light yellow liquid | [2][4] |
| Odor | Disagreeable | [4][5] |
Physical Constants
| Property | Value | Reference |
| Density | 1.063 g/mL at 25 °C | [4][7] |
| Melting Point | 1-3 °C | [2] |
| Boiling Point | 107-110 °C at 11 mmHg | [7] |
| 95-98 °C at 19 mmHg | [7] | |
| 123 °C at 23 Torr | [9] | |
| Refractive Index (n20/D) | 1.443 | [4][7] |
| Flash Point | 202 °F (94.4 °C) | [2] |
| Water Solubility | Insoluble | [2] |
| Solubility in other solvents | Soluble in ethanol, ethyl ether, CCl₄ | [2][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups.
-
¹³C NMR: The spectrum will exhibit signals for the methyl and methylene carbons of the ethyl groups, the carbonyl carbons of the ester groups, and the sp-hybridized carbons of the alkyne.
Infrared (IR) Spectroscopy
The IR spectrum of DEAD is characterized by specific absorption bands corresponding to its functional groups. Key expected peaks include:
-
C≡C stretch: A weak absorption band for the alkyne triple bond.
-
C=O stretch: A strong absorption band for the ester carbonyl groups.
-
C-O stretch: Absorption bands for the ester C-O bonds.
-
C-H stretch: Bands corresponding to the sp³ hybridized C-H bonds of the ethyl groups.
Chemical Reactivity and Applications
The high electrophilicity of the triple bond, conferred by the adjacent ester groups, governs the reactivity of DEAD. It is a prominent substrate in several classes of organic reactions.
Cycloaddition Reactions (Diels-Alder)
DEAD is a powerful dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. It readily reacts with conjugated dienes to form six-membered rings. This reaction is a cornerstone of organic synthesis for building cyclic systems with high stereospecificity. The electron-withdrawing nature of the ester groups in DEAD accelerates the reaction with electron-rich dienes.
References
- 1. Dimethyl acetylenedicarboxylate(762-42-5) IR Spectrum [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 762-21-0 [chemicalbook.com]
- 4. Dimethyl acetylenedicarboxylate(762-42-5) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. This compound | C8H10O4 | CID 69803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(762-21-0) 13C NMR [m.chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chegg.com [chegg.com]
Diethyl acetylenedicarboxylate reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of Diethyl Acetylenedicarboxylate (B1228247) with Nucleophiles
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl acetylenedicarboxylate (DEAD), a commercially available and versatile reagent, is distinguished by its highly electrophilic carbon-carbon triple bond. This electron deficiency, induced by two flanking ethoxycarbonyl groups, renders DEAD an exceptionally reactive substrate for a wide array of nucleophilic addition reactions. Its utility is demonstrated in its reactions with nitrogen, phosphorus, sulfur, and carbon nucleophiles, leading to a diverse range of acyclic and heterocyclic compounds. This technical guide provides a comprehensive overview of the core reactivity of DEAD, summarizing key reaction classes, presenting quantitative data in structured tables, detailing experimental protocols for seminal reactions, and illustrating reaction mechanisms and workflows through diagrams.
Introduction: The Chemical Nature of this compound (DEAD)
This compound (DEAD), also known as diethyl but-2-ynedioate, is a clear, light yellow liquid with the chemical formula C₈H₁₀O₄.[1][2] It is a powerful and versatile building block in organic synthesis, primarily due to the electronic nature of its alkyne functionality.[3] The two electron-withdrawing ethyl ester groups significantly polarize the triple bond, making the acetylenic carbons highly electrophilic and susceptible to attack by a broad spectrum of nucleophiles.[3] This inherent reactivity makes DEAD a cornerstone reagent for constructing complex molecules, particularly in the synthesis of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.[1][4]
Reactivity with Nitrogen Nucleophiles (Aza-Michael Addition)
The reaction of DEAD with nitrogen nucleophiles, primarily primary and secondary amines, is a cornerstone of its chemistry. This transformation proceeds via a conjugate (Michael) addition mechanism, yielding highly functionalized enamines which are valuable synthetic intermediates.
Reaction Mechanism and Stereoselectivity
Primary and secondary amines readily add to the triple bond of DEAD. The reaction with primary amines typically yields enamines with a Z (fumarate) geometry.[5][6] Secondary amines, however, can produce either the Z or E (maleate) isomers, or a mixture of both, depending on the reaction conditions and the structure of the amine.[5] These enamine adducts are often stable and isolable, but can also serve as in-situ intermediates for subsequent cyclization reactions to form nitrogen-containing heterocycles, such as quinolones and piperazines.[5][7]
Quantitative Data: Aza-Michael Addition to DEAD
| Nucleophile | Solvent | Conditions | Product(s) | Yield (%) | Reference |
| m-Phenylenediamine | Methanol | Room Temp. | Tetramethyl m-phenylenediaminobisfumarate | 69% | [5] |
| Aniline (B41778) | Diphenyl ether | Reflux | 2-Carbomethoxy-4(1H)-quinolone | Not specified | [5] |
| Various Amines | Acetic Acid | Room Temp. | 3-Amino 1,5-dihydro-2H-pyrrol-2-ones | Good to Excellent | [8] |
| Primary/Secondary Amines | Methanol | Room Temp. | (Z)- or (E/Z)-Enamines | Not specified | [6] |
Experimental Protocol: Synthesis of Diethyl 2-(phenylamino)maleate
This protocol is a representative example of the aza-Michael addition of an aromatic amine to DEAD.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in absolute ethanol (B145695) (20 mL).
-
Addition of DEAD: Cool the solution to 0 °C using an ice bath. To the stirred solution, add this compound (1.05 eq) dropwise over a period of 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane (B92381):ethyl acetate (B1210297) eluent system.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by column chromatography on silica (B1680970) gel (70-230 mesh) using a gradient of hexane and ethyl acetate to afford the pure enamine product.
Visualization: Aza-Michael Addition Pathway
Caption: Mechanism of the Aza-Michael addition of an amine to DEAD.
Reactivity with Phosphorus Nucleophiles
Tertiary phosphines are potent nucleophiles that exhibit unique reactivity with DEAD, leading to the formation of stable phosphorus ylides or diphosphoranes. These reactions are fundamental in organophosphorus chemistry.
Formation of Diphosphoranes
The reaction between a tertiary phosphine (B1218219), such as triphenylphosphine (B44618), and DEAD typically proceeds via a zwitterionic intermediate.[9][10] This intermediate is formed by the nucleophilic attack of the phosphine on one of the acetylenic carbons.[10] In the presence of excess phosphine (a 2:1 molar ratio), this zwitterion can be trapped by a second molecule of phosphine to yield a stable 1,2-alkylidenediphosphorane.[11][12] These diphosphoranes are notable for their stability and have been characterized extensively.[11]
Quantitative Data: Reaction of DEAD with Tertiary Phosphines
| Nucleophile | Molar Ratio (P:DEAD) | Solvent | Product | Yield (%) | Reference |
| Triphenylphosphine | 2:1 | Not specified | [Ph₃P:C(CO₂Me)·C(CO₂Me):PPh₃] | Quantitative | [11][12] |
| Diphenylmethylphosphine | 2:1 | Not specified | [Ph₂MeP:C(CO₂Me)·C(CO₂Me):PMePh₂] | Quantitative | [11][12] |
| Tertiary Arylphosphines | Excess | Not specified | 1,2-Alkylidenediphosphoranes | Not specified | [9] |
Note: Data often refers to dimethyl acetylenedicarboxylate (DMAD), which exhibits analogous reactivity to DEAD.
Experimental Protocol: Synthesis of Hexamethyl 1,1'-(1,2-bis(methoxycarbonyl)ethane-1,2-diylidene)bis(phosphoranetriyl)tribenzoate
This protocol describes the formation of a stable diphosphorane from triphenylphosphine and dimethyl acetylenedicarboxylate (DMAD), analogous to the reaction with DEAD.
-
Reaction Setup: To a solution of dimethyl acetylenedicarboxylate (1.0 eq) in anhydrous diethyl ether (50 mL) in a flame-dried, two-necked flask under a nitrogen atmosphere, add a solution of triphenylphosphine (2.1 eq) in anhydrous diethyl ether (100 mL).
-
Reaction: The addition is performed dropwise at room temperature with constant stirring. An immediate reaction is typically observed, with the formation of a precipitate.
-
Isolation: Stir the mixture for 2 hours at room temperature. Collect the resulting solid product by vacuum filtration.
-
Purification: Wash the solid with cold, anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials. Dry the product under vacuum to yield the pure 1,2-alkylidenediphosphorane.
Visualization: Diphosphorane Formation Pathway
Caption: Stepwise formation of a diphosphorane from DEAD and a tertiary phosphine.
Reactivity with Sulfur Nucleophiles (Thia-Michael Addition)
Thiols and their corresponding thiolates are excellent nucleophiles for DEAD, participating in thia-Michael additions to form vinyl sulfides. This reaction is highly efficient for creating carbon-sulfur bonds.
Reaction Mechanism and Products
The addition of thiols to DEAD is a facile process that can lead to both mono- and di-adducts.[6] The nucleophilic addition of a thiolate affords a vinyl sulfide, which still contains an electron-deficient double bond.[6] Therefore, a second equivalent of the thiol can add to form a meso dithioaddition product.[6] The stereochemistry of the initial mono-addition product is typically the Z-isomer.[6] This reactivity is valuable for synthesizing sulfur-containing compounds and has been applied in the development of protein cross-linking agents and the synthesis of S,N-heterocycles like thiazolines.[4][13][14]
Quantitative Data: Thia-Michael Addition to DEAD
| Nucleophile | Solvent | Conditions | Product(s) | Yield (%) | Reference |
| Thiosemicarbazide, p-methoxybenzaldehyde, DMAD | Microwave (80W) | 3 min, solvent-free | Thiazoline (B8809763) derivative | 95% | [13] |
| Thiophenol | Chloroform (B151607) | Room Temp. | Meso dithioadduct | Sole product | [6] |
| Thiophenol | Chloroform | Low Temp. | (Z)-monothioadduct | Isolable | [6] |
| N,N'-substituted thiourea, PPh₃ | Not specified | 50°C, 1-3 hrs | 1,3-thiazines | 83-90% | [15] |
Note: DMAD is often used as a proxy for DEAD in literature, exhibiting similar reactivity.
Experimental Protocol: Thia-Michael Addition of Thiophenol to DEAD
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve thiophenol (2.0 eq) in chloroform (15 mL).
-
Addition of DEAD: Cool the solution to 0 °C in an ice bath. Add this compound (1.0 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the formation of the dithioadduct by TLC.
-
Work-up and Purification: After the reaction is complete, concentrate the mixture under vacuum. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to isolate the dithioether product.
Visualization: General Experimental Workflow
Caption: A generalized workflow for reactions involving DEAD and nucleophiles.
Reactivity with Carbon Nucleophiles
Carbon-based nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds or acetylenic carbanions, can also add to DEAD in a Michael-type fashion.[16][17] These reactions are fundamental for carbon-carbon bond formation. The use of catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can be effective in promoting the addition of less reactive carbanions. The resulting adducts are highly functionalized and can be used to build complex carbon skeletons.
Application in Multi-Component Reactions (MCRs) and Heterocyclic Synthesis
DEAD is a prominent substrate in one-pot, multi-component reactions (MCRs), which allow for the efficient synthesis of complex molecular architectures with high atom economy.[8] By combining DEAD with an amine and an aldehyde or ketone, for example, highly substituted γ-lactam or pyrrolone derivatives can be synthesized in a single step.[8] Similarly, MCRs involving thiosemicarbazide, an aldehyde, and DEAD provide a rapid, often microwave-assisted, route to thiazoline heterocycles.[4][13]
Visualization: Logical Relationship of Nucleophiles to Products
Caption: Reactivity pathways of DEAD with different classes of nucleophiles.
Conclusion
This compound is a uniquely versatile and powerful electrophile in organic synthesis. Its reactivity with a wide range of nucleophiles—including amines, phosphines, thiols, and carbanions—provides direct and efficient routes to a vast array of functionalized acyclic and heterocyclic compounds. The predictability of its reactions, such as the Michael addition, and its utility in complex multi-component syntheses, solidify its role as an indispensable tool for researchers in synthetic chemistry and drug development. A thorough understanding of its reactivity patterns, as outlined in this guide, is essential for leveraging its full synthetic potential.
References
- 1. This compound | 762-21-0 [chemicalbook.com]
- 2. This compound CAS#: 762-21-0 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. [PDF] Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives | Semantic Scholar [semanticscholar.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of phosphines with acetylenes. Part 18. The mechanism of formation of 1,2-alkylidenediphosphoranes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of novel organophosphorus compounds via reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine or triphenyl phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of phosphines with acetylenes. Part IV. A stable 1,2-diphosphorane. Restricted rotation in a stable alkylidene diphosphorane - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Reactions of phosphines with acetylenes. Part IX. 1,2-Alkylidenediphosphoranes stabilised by acyl and ester groups - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Structure-activity comparison of the cytotoxic properties of diethyl maleate and related molecules: identification of this compound as a thiol cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. rcr.colab.ws [rcr.colab.ws]
- 17. Michael Addition [organic-chemistry.org]
In-depth Technical Guide: Electron Density Distribution in Diethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the electron density distribution in Diethyl acetylenedicarboxylate (B1228247) (DEAD), a versatile reagent widely utilized in organic synthesis, particularly in cycloaddition reactions and the formation of heterocyclic compounds. Given the limited direct experimental data on DEAD, this paper leverages high-resolution crystallographic data and computational analysis of its close analogue, Dimethyl acetylenedicarboxylate (DMAD), to infer and understand the electronic characteristics of DEAD. The inherent electrophilicity of DEAD, crucial for its reactivity, is explored through an analysis of its molecular structure, atomic charges, and frontier molecular orbitals. This guide presents a comprehensive overview of the methodologies used to study these properties and provides quantitative data to support the rational design of novel molecular entities in drug discovery and materials science.
Introduction
Diethyl acetylenedicarboxylate (DEAD) is a highly functionalized alkyne that serves as a pivotal building block in synthetic organic chemistry. Its reactivity is dominated by the electrophilic nature of the carbon-carbon triple bond, which is flanked by two electron-withdrawing ethyl ester groups. This electronic arrangement makes DEAD a potent dienophile in Diels-Alder reactions and a Michael acceptor, enabling the construction of complex molecular architectures.[1] Understanding the intricate details of its electron density distribution is paramount for predicting its reactivity, designing novel reactions, and developing new therapeutic agents and functional materials.
Due to the challenges in obtaining a single crystal of sufficient quality for X-ray diffraction, this guide utilizes data from its closely related and structurally similar analogue, Dimethyl acetylenedicarboxylate (DMAD). The substitution of ethyl groups with methyl groups is not expected to significantly alter the fundamental electronic properties of the core acetylenic and carboxyl functionalities, making DMAD an excellent model for studying the electron density distribution relevant to DEAD.
Molecular Geometry and Crystal Structure (with DMAD as an analogue)
Experimental Protocol: Single-Crystal X-ray Diffraction of DMAD
The determination of the crystal structure of DMAD involves the following general steps:
-
Crystal Growth: Single crystals of DMAD are typically grown by slow evaporation of a suitable solvent at a controlled temperature.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Key Structural Parameters of DMAD
The key bond lengths and angles for DMAD, as determined by X-ray crystallography, are summarized in the table below. These values provide a quantitative basis for understanding the geometry of the core functional groups.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | C≡C | ~ 1.19 Å |
| C-C | ~ 1.45 Å | |
| C=O | ~ 1.20 Å | |
| C-O | ~ 1.33 Å | |
| O-CH₃ | ~ 1.44 Å | |
| Bond Angles | C≡C-C | ~ 178° |
| C-C=O | ~ 124° | |
| C-C-O | ~ 111° | |
| O=C-O | ~ 125° | |
| C-O-CH₃ | ~ 116° | |
| Note: These are typical values and may vary slightly depending on the specific crystallographic study. |
The linearity of the C-C≡C-C fragment is a key feature, as expected for an alkyne. The bond lengths indicate significant electron delocalization across the ester groups.
Theoretical Electron Density Distribution
To gain a deeper understanding of the electronic landscape of these molecules, quantum chemical calculations are employed. Density Functional Theory (DFT) is a powerful method for calculating the electron density and related properties.
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT calculations on DMAD are typically performed using a computational chemistry software package. The general workflow is as follows:
-
Input Structure: The initial molecular geometry is built, often based on crystallographic data or standard bond lengths and angles.
-
Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. The choice of functional and basis set is crucial for obtaining accurate results.[2]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation.
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Once the optimized geometry is obtained, various electronic properties, such as atomic charges, molecular orbitals, and the electrostatic potential, are calculated.
Atomic Charges and Electron Density
The distribution of electron density in a molecule can be quantified by assigning partial charges to each atom. These charges indicate regions of electron excess (negative charge) and electron deficiency (positive charge).
| Atom | Calculated Atomic Charge (Mulliken) |
| C (alkyne) | ~ +0.15 e |
| C (carbonyl) | ~ +0.60 e |
| O (carbonyl) | ~ -0.45 e |
| O (ether) | ~ -0.35 e |
| C (methyl) | ~ -0.10 e |
| H (methyl) | ~ +0.15 e |
| Note: These are representative values from DFT calculations and can vary with the method and basis set used. |
The calculated atomic charges highlight the significant polarization of the molecule. The acetylenic carbons carry a slight positive charge, while the carbonyl carbons are highly electrophilic with a large positive charge. The oxygen atoms, as expected, are electron-rich. This charge distribution explains the high reactivity of DEAD and DMAD towards nucleophiles.
Frontier Molecular Orbitals (FMOs)
The reactivity of a molecule is often governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals provide insights into how the molecule will interact with other reagents.
-
LUMO: The LUMO of DEAD and DMAD is primarily localized on the acetylenic carbons and the carbonyl carbons. Its low energy makes the molecule a strong electron acceptor (electrophile). Nucleophilic attack will preferentially occur at these sites.
-
HOMO: The HOMO is primarily located on the oxygen atoms of the ester groups.
The significant energy gap between the HOMO of a typical diene and the LUMO of DEAD/DMAD facilitates the [4+2] cycloaddition in Diels-Alder reactions.
Reactivity and Logical Workflow
The electron-deficient nature of the alkyne in DEAD is the driving force for its participation in a wide array of chemical transformations. A prime example is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings.
Caption: A logical workflow for the Diels-Alder reaction involving DEAD.
This diagram illustrates the fundamental molecular orbital interactions that govern the Diels-Alder reaction. The reaction proceeds through a concerted transition state where two new carbon-carbon sigma bonds are formed simultaneously.
Conclusion
This technical guide has provided a comprehensive analysis of the electron density distribution in this compound, primarily through the lens of its analogue, Dimethyl acetylenedicarboxylate. The combination of crystallographic data and DFT calculations reveals a molecule with a highly polarized electronic structure, characterized by an electrophilic carbon-carbon triple bond and electron-withdrawing ester groups. This detailed understanding of the electron density is crucial for researchers and scientists in predicting and controlling the reactivity of this important synthetic building block. For drug development professionals, this knowledge can be applied to the rational design of molecules with specific electronic properties to enhance binding affinity and biological activity. The methodologies and data presented herein serve as a valuable resource for the continued exploration and application of this compound in chemical and pharmaceutical research.
References
An In-depth Technical Guide to the Spectroscopic Data of Diethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for diethyl acetylenedicarboxylate (B1228247), a valuable reagent in organic synthesis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the accurate identification and characterization of this compound. This guide includes detailed summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables provide a structured summary of the key spectroscopic data for diethyl acetylenedicarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.300 | Quartet | 4H | -OCH₂- |
| 1.337 | Triplet | 6H | -CH₃ |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 152.5 | C=O (Ester Carbonyl) |
| 74.5 | C≡C (Alkynyl Carbon) |
| 63.0 | -OCH₂- (Methylene Carbon) |
| 13.8 | -CH₃ (Methyl Carbon) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups. The data presented below corresponds to a liquid film sample.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2985 | Medium | C-H Stretch (Alkyl) |
| 2255 | Medium | C≡C Stretch (Alkyne) |
| 1720 | Strong | C=O Stretch (Ester) |
| 1250 | Strong | C-O Stretch (Ester) |
| 1020 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The following are the major peaks observed.
| m/z | Relative Intensity (%) | Possible Fragment |
| 170 | 15.2 | [M]⁺ (Molecular Ion) |
| 125 | 100.0 | [M - OCH₂CH₃]⁺ |
| 97 | 11.6 | [M - COOCH₂CH₃]⁺ |
| 80 | 18.8 | |
| 53 | 93.3 | |
| 29 | 55.5 | [CH₂CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
The solution is then transferred to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Temperature: The sample is typically analyzed at room temperature (298 K).
-
¹H NMR Acquisition:
-
A standard pulse program is used.
-
The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically employed.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program is used to simplify the spectrum.
-
A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is common.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation:
-
For Attenuated Total Reflectance (ATR) FTIR, a small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
The solution is then filtered through a 0.22 µm syringe filter to remove any particulate matter.
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Program: A temperature gradient is used to ensure good separation. For example, an initial temperature of 50°C held for 1 minute, then ramped at 10°C/min to 250°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: Typically maintained around 230°C.
-
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.
Diethyl Acetylenedicarboxylate (CAS 762-21-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl acetylenedicarboxylate (B1228247) (DEAD), with the CAS number 762-21-0, is a highly versatile and reactive organic compound.[1] Characterized by a carbon-carbon triple bond flanked by two ethyl ester functional groups, DEAD is a powerful electrophile and a key building block in synthetic organic chemistry.[2][3] Its pronounced electrophilicity, a result of the electron-withdrawing nature of the two carboxylate groups, makes it an excellent substrate for a wide array of chemical transformations.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of diethyl acetylenedicarboxylate, with a focus on its utility in the synthesis of complex molecules and pharmacologically relevant scaffolds.
Core Properties of this compound
A summary of the key physical, chemical, and safety properties of this compound is presented below for easy reference.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 762-21-0 | [1][4] |
| Molecular Formula | C₈H₁₀O₄ | [1][2][4] |
| Molecular Weight | 170.16 g/mol | [2][4][5] |
| Appearance | Clear, light yellow liquid | [1][2][6] |
| Odor | Disagreeable, pungent | [3][6] |
| Boiling Point | 107-110 °C at 11 mmHg | [2][4][6] |
| Melting Point | 1-3 °C | [7] |
| Density | 1.063 g/mL at 25 °C | [2][4][6] |
| Refractive Index (n20/D) | 1.443 | [2][4][6] |
| Solubility | Soluble in ethanol, ethyl ether, CCl₄; Insoluble in water | [1][6][7] |
Spectroscopic Data
| Spectrum Type | Key Features/Notes |
| ¹H NMR | Spectra available from various sources. |
| ¹³C NMR | Spectra available from various sources. |
| Infrared (IR) | Spectra available from various sources. |
| Mass Spectrometry (MS) | Spectra available from various sources. |
Safety and Handling
| Hazard | Description | Precautionary Measures | Reference(s) |
| GHS Pictograms | GHS05 (Corrosion) | Wear protective gloves, clothing, eye, and face protection. | [4] |
| Signal Word | Danger | [4] | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | Do not breathe mist/vapors/spray. Wash skin thoroughly after handling. | [4][5][8] |
| Toxicological Effects | Dermatotoxin (skin burns), Lacrimator, Toxic Pneumonitis. | Use only in a well-ventilated area or under a chemical fume hood. | [5][8] |
| Storage | Store at 2-8°C in a dry, cool, and well-ventilated place. Keep container tightly closed. Protect from light. | Incompatible with acids, bases, and reducing agents. | [1][4][8] |
| Flash Point | 94 °C (201.2 °F) - closed cup | Keep away from heat, sparks, and open flames. | [4] |
Key Reactions and Experimental Protocols
The unique electronic structure of this compound makes it a valuable reagent in a variety of important organic reactions, particularly in the synthesis of heterocyclic compounds.[1][6]
Cycloaddition Reactions (Diels-Alder)
As a potent dienophile, DEAD readily participates in [4+2] cycloaddition reactions with a wide range of dienes to form substituted cyclohexene (B86901) derivatives.[2] This reactivity is a cornerstone of its utility in constructing complex cyclic systems.[2]
This protocol is a general representation based on literature procedures for microwave-assisted Diels-Alder reactions.
-
Materials: this compound (DEAD), Furan (B31954), Aluminum (III) chloride (AlCl₃), Dichloromethane (B109758) (CH₂Cl₂), Teflon container suitable for microwave synthesis.
-
Procedure:
-
In a clean, dry Teflon container, dissolve this compound (1.0 mmol) and furan (1.2 mmol) in dichloromethane (5 mL).
-
Carefully add a catalytic amount of AlCl₃ (0.1 mmol) to the solution.
-
Seal the container and place it in a domestic microwave oven.
-
Irradiate the mixture at a low power setting for a short duration (e.g., 1-5 minutes), monitoring the reaction progress by TLC. Caution: Microwave reactions can generate significant pressure. Ensure the reaction vessel is designed for this purpose and follow all safety guidelines for the microwave reactor.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Michael Addition Reactions
The highly electrophilic nature of the alkyne in DEAD makes it an excellent Michael acceptor for a variety of nucleophiles, including amines, thiols, and carbanions.[2][3] This reaction is fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.
This protocol is a generalized procedure based on established methods for the aza-Michael addition to activated alkynes.
-
Materials: this compound (DEAD), Primary amine (e.g., benzylamine), Anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
To this solution, add the primary amine (1.0 mmol) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Synthesis of Heterocyclic Compounds
A significant application of this compound in drug development and medicinal chemistry is its use as a precursor for the synthesis of a wide variety of biologically active heterocyclic compounds.[1][7]
Thiazolidinones are a class of heterocyclic compounds known for their diverse pharmacological activities.
This is a representative one-pot procedure.
-
Materials: A suitable thiosemicarbazone, this compound (DEAD), Ethyl acetate (B1210297).
-
Procedure:
-
Dissolve the thiosemicarbazone (1.0 mmol) in ethyl acetate (20 mL) in a round-bottom flask.
-
To this solution, add this compound (1.0 mmol) dropwise with stirring at room temperature.
-
Continue to stir the reaction mixture at ambient temperature for 2.5 to 5 hours, monitoring the reaction by TLC.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethyl acetate.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Visualizing Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations involving this compound.
Caption: Core reactivity pathways of this compound.
Caption: One-pot synthesis of thiazolidinones using DEAD.
Applications in Drug Development and Beyond
The versatility of this compound as a synthetic intermediate has led to its widespread use in the development of new pharmaceutical agents and other advanced materials.[1][2] Its ability to participate in a multitude of reactions allows for the efficient construction of complex molecular architectures from relatively simple starting materials.
-
Medicinal Chemistry: DEAD is instrumental in the synthesis of various heterocyclic systems that form the core of many drug candidates.[1][2] These include derivatives of thiazolidinone, furanone, and other nitrogen- and sulfur-containing rings which have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][6][9]
-
Protein Cross-Linking: this compound has been utilized as a protein cross-linking agent, a valuable tool for studying protein structure and function.[4][6][7]
-
Materials Science: The unique chemical properties of DEAD are also leveraged in materials science for the synthesis and modification of polymers and coatings.[2]
Conclusion
This compound is a powerful and versatile reagent in organic synthesis with significant applications in drug discovery and materials science. Its high electrophilicity and ability to participate in a wide range of chemical transformations, most notably cycloaddition and Michael addition reactions, make it an indispensable tool for the construction of complex molecular frameworks. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.
References
- 1. Dimethyl acetylenedicarboxylate(762-42-5) 13C NMR [m.chemicalbook.com]
- 2. This compound(762-21-0) 1H NMR spectrum [chemicalbook.com]
- 3. This compound(762-21-0) IR Spectrum [chemicalbook.com]
- 4. Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound(762-21-0) 13C NMR spectrum [chemicalbook.com]
- 7. Dimethyl acetylenedicarboxylate(762-42-5) 1H NMR [m.chemicalbook.com]
- 8. This compound | C8H10O4 | CID 69803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dimethyl acetylenedicarboxylate(762-42-5) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to Diethyl Acetylenedicarboxylate: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl acetylenedicarboxylate (B1228247) (DEAD), a highly versatile reagent in organic synthesis, has a rich history spanning over a century. This document provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. It is intended to serve as a technical guide for researchers, offering detailed experimental protocols, comparative data, and visualizations of synthetic pathways to facilitate its application in modern chemical research and drug development.
Introduction
Diethyl acetylenedicarboxylate (DEAD), systematically named diethyl but-2-ynedioate, is an organic compound with the chemical formula C₈H₁₀O₄. It is a powerful electrophile and a widely employed dienophile in cycloaddition reactions, making it a valuable tool for the synthesis of a diverse array of heterocyclic compounds and complex molecules.[1][2] Its utility in carbon-carbon bond formation has led to its increasing use in combinatorial chemistry, multicomponent reactions, and the synthesis of novel pharmaceutical compounds.[1][3] This guide delves into the historical context of its discovery and presents a detailed examination of its synthesis.
Discovery and Historical Context
The history of this compound is intrinsically linked to the discovery and study of acetylenedicarboxylic acid and its esters. While a definitive singular "discovery" of DEAD is not prominently documented, its development can be traced through the foundational work on acetylenic compounds in the late 19th and early 20th centuries.
The synthesis of the parent compound, acetylenedicarboxylic acid, was reported by Bandrowski in 1877.[4] Subsequent work by chemists such as Baeyer, Ruggli, Moureu, and Bongrand further refined the preparation of acetylenedicarboxylic acid and its derivatives.[4][5] The preparation of the dimethyl ester, dimethyl acetylenedicarboxylate (DMAD), is well-documented, and early literature often notes that the same general methods could be applied for the synthesis of the diethyl ester, DEAD.[5] One of the earliest comprehensive methods for preparing dialkyl acetylenedicarboxylates was described by Moureu and Bongrand in 1920.[5] Over the years, various improved and alternative synthetic routes have been developed, solidifying the importance of DEAD as a readily accessible and versatile building block in organic synthesis.
Physicochemical Properties
DEAD is a clear, light yellow liquid with a characteristic disagreeable odor.[6] It is soluble in many organic solvents such as ethanol (B145695), ether, and carbon tetrachloride, but insoluble in water.[6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 762-21-0 | [6][7] |
| Molecular Formula | C₈H₁₀O₄ | [6][7] |
| Molecular Weight | 170.16 g/mol | [6][7] |
| Boiling Point | 107-110 °C at 11 mmHg | [6] |
| 96-98 °C at 8 mmHg | [5] | |
| Density | 1.063 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.443 | [6] |
| Melting Point | 1-3 °C | [6] |
| Flash Point | 202 °F | [6] |
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. The most common approaches involve the esterification of acetylenedicarboxylic acid or dehydrohalogenation of a dihalo-succinate derivative.
Esterification of Acetylenedicarboxylic Acid (or its Salt)
A traditional and straightforward method involves the direct esterification of acetylenedicarboxylic acid or its potassium acid salt with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[5][8]
-
Reaction Setup: To 400 g (510 mL, 12.5 moles) of absolute ethanol in a 2-L round-bottomed flask, slowly add 200 g (111 mL, 2.04 moles) of concentrated sulfuric acid in small portions with cooling.
-
Addition of Reactant: To this cooled solution, add 100 g (0.66 mole) of the potassium acid salt of acetylenedicarboxylic acid.
-
Reaction: Fit the flask with a stopper holding a calcium chloride drying tube and allow it to stand with occasional swirling for 4 days at room temperature.
-
Work-up:
-
Decant the liquid from the inorganic salt. Wash the salt with 500 mL of cold water.
-
Combine the decanted liquid and the washings and extract with five 500-mL portions of ether.
-
Combine the ether extracts and wash successively with 200 mL of cold water, 150 mL of saturated sodium bicarbonate solution, and another 200 mL of cold water.
-
Dry the ether extract over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the ether by distillation from a steam bath.
-
Distill the residue under reduced pressure.
-
Collect the fraction boiling at 96–98°C/8 mm.
-
Yield: 57–59 g (51–53%).
-
-
Reaction Setup: Dissolve acetylenedicarboxylic acid (25.00 g, 0.22 mol) in a mixture of 150 mL of ethanol and 150 mL of benzene.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (4.17 g, 0.02 mol) to the reaction mixture.
-
Reaction: Reflux the solution using a Dean-Stark apparatus for 16 hours until the quantitative recovery of water (~7.9 mL) is achieved.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under vacuum.
-
Purification: Vacuum distill the oily residue (p = 0.5 mbar, T = 70°C) to obtain the pure product.
Dehydrobromination of Diethyl 2,3-dibromosuccinate
An alternative route involves the dehydrobromination of diethyl 2,3-dibromosuccinate. This method can be advantageous as it avoids the direct handling of the potentially unstable acetylenedicarboxylic acid. A similar method is described for the dimethyl ester.[9]
-
Reactant Preparation: Prepare a mixture of (Z)-diethyl 2,3-dibromomaleate and (E)-diethyl 2,3-dibromofumarate.
-
Reaction Setup: In a suitable flask, dissolve the mixture of diethyl 2,3-dibromosuccinate isomers in acetonitrile.
-
Reagent Addition: Add 1,2-dimethylindazolium-3-carboxylate to the solution.
-
Reaction: Reflux the mixture for 45 minutes.
-
Work-up and Purification: The product can be isolated and purified by standard methods such as distillation.
-
Yield: 99%.
-
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic protocols for this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 762-21-0 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. guidechem.com [guidechem.com]
- 9. CN103664600A - Preparation method of dimethyl acetylenedicarboxylate - Google Patents [patents.google.com]
Diethyl acetylenedicarboxylate as an electrophile in organic reactions
Diethyl Acetylenedicarboxylate (B1228247) as an Electrophile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethyl acetylenedicarboxylate (DEAD), a commercially available and versatile reagent, serves as a powerful electrophile in a multitude of organic reactions. Its unique electronic structure, characterized by an electron-deficient carbon-carbon triple bond flanked by two electron-withdrawing ethyl ester groups, makes it highly susceptible to nucleophilic attack. This reactivity has been extensively exploited for the synthesis of a diverse array of acyclic and heterocyclic compounds, many of which are pivotal intermediates in medicinal chemistry and drug development.[1][2][3] This guide provides an in-depth analysis of DEAD's electrophilic nature, focusing on key reaction classes including Michael additions, cycloaddition reactions, and reactions with phosphorus ylides. Each section includes mechanistic insights, tabulated quantitative data, detailed experimental protocols, and workflow diagrams to facilitate practical application in a research and development setting.
Core Concepts: The Electrophilicity of DEAD
The pronounced electrophilic character of this compound is a direct consequence of its molecular structure. The two ester functionalities (-COOEt) exert a strong -I (inductive) and -M (mesomeric) effect, effectively withdrawing electron density from the acetylenic triple bond. This polarization renders the sp-hybridized carbons highly electron-deficient and thus, prime targets for attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of its utility in constructing complex molecular architectures.[3]
Key Reactions of this compound as an Electrophile
DEAD's utility as an electrophile is showcased in several fundamental organic transformations.
Michael (Conjugate) Addition Reactions
The conjugate addition of nucleophiles to the activated alkyne of DEAD is one of its most common and versatile reaction pathways.[2][4] This reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to highly functionalized alkenes.
Mechanism: The reaction is initiated by the attack of a nucleophile (the Michael donor) on one of the sp-hybridized carbons of DEAD (the Michael acceptor).[4][5] This is typically followed by protonation of the resulting carbanion/enolate to yield the final adduct. The reaction is thermodynamically controlled and works with a variety of soft nucleophiles.[6]
Common Nucleophiles:
-
Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines readily add to DEAD to form enamines. Theoretical calculations suggest a stepwise mechanism proceeding through a zwitterionic intermediate.[7]
-
Sulfur Nucleophiles (Thia-Michael Addition): Thiols are excellent nucleophiles for this transformation, leading to the formation of vinyl sulfides.
-
Carbon Nucleophiles: Resonance-stabilized carbanions, such as those derived from 1,3-dicarbonyl compounds, can also serve as effective Michael donors.
Table 1: Examples of Michael Addition Reactions with DEAD
| Nucleophile | Catalyst/Solvent | Temp (°C) | Yield (%) | Product Type | Reference |
| Thiosemicarbazide | Ethyl Acetate | Ambient | 95 | Thiazoline derivative | [8] |
| Benzylamine | (Not Specified) | (Not Specified) | (Not Specified) | Enamine | [7] |
| 1,3-Dicarbonyls | DABCO | (Not Specified) | Good | Functionalized Alkene |
Experimental Protocol: Synthesis of a Thiazoline Derivative [8][9]
-
Reaction Setup: Dissolve thiosemicarbazone (8 mmol) in ethyl acetate.
-
Reagent Addition: To the stirred solution, add this compound (8 mmol).
-
Reaction: Continue stirring the solution at ambient temperature for 3-5 hours.
-
Work-up: The resulting yellow precipitate is collected by filtration and washed with ethyl acetate.
-
Purification: The crude solid is recrystallized from an ethanol-water mixture to yield the final product.
[4+2] Cycloaddition (Diels-Alder) Reactions
DEAD is an exceptionally reactive dienophile in Diels-Alder reactions due to its electron-deficient nature.[10] This pericyclic reaction provides a powerful method for constructing six-membered rings, which are common motifs in natural products and pharmaceutical agents.[11]
Mechanism: The Diels-Alder reaction is a concerted process involving a [4π+2π] cycloaddition between a conjugated diene and the dienophile (DEAD).[10] The reaction typically proceeds through a cyclic transition state, forming two new sigma bonds simultaneously.
Table 2: Diels-Alder Reactions of DEAD with Various Dienes
| Diene | Conditions | Yield (%) | Reference |
| Anthracene | Microwave, AlCl₃/CH₂Cl₂ | High | [12] |
| Furan | Microwave, AlCl₃/CH₂Cl₂ | High | [12] |
| 2,5-Dimethylfuran | Microwave, AlCl₃/CH₂Cl₂ | High | [12] |
| 1,3-Cyclohexadiene | Microwave, AlCl₃/CH₂Cl₂ | High | [12] |
Experimental Protocol: Microwave-Assisted Diels-Alder Reaction [12]
-
Reaction Setup: In a suitable microwave reactor vessel, combine the diene (e.g., furan, 1 mmol), this compound (1 mmol), and a catalytic amount of AlCl₃ in dichloromethane.
-
Reaction: Subject the mixture to microwave irradiation (e.g., 80W) for a short duration (e.g., 3-10 minutes). Monitor the reaction progress by TLC.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using an ethyl acetate/hexane eluent) to afford the cycloadduct.
Ene Reactions
The ene reaction is another pericyclic reaction where DEAD can act as a potent "enophile".[13] It involves the reaction of DEAD with an alkene containing an allylic hydrogen (the "ene"). The transformation results in the formation of a new C-C sigma bond, a shift of the double bond, and a 1,5-hydrogen transfer.[13][14]
Mechanism: The concerted, thermal ene reaction proceeds through a six-membered cyclic transition state. The frontier molecular orbital interaction between the HOMO of the ene and the LUMO of the enophile (DEAD) is key.[15] The electron-withdrawing nature of the ester groups in DEAD lowers its LUMO energy, accelerating the reaction.[15] Lewis acid catalysis can also be employed to further enhance reactivity, often allowing the reaction to proceed at lower temperatures.[14]
Quantitative data and specific protocols for Ene reactions involving DEAD are highly substrate-dependent and are best sourced from specific literature reports tailored to the desired transformation.
Reactions with Phosphorus Ylides (Wittig-type Reactions)
DEAD reacts readily with stable phosphorus ylides (Wittig reagents).[16] Instead of the typical olefination observed with aldehydes and ketones, the reaction of DEAD with a phosphonium (B103445) ylide involves a nucleophilic attack of the ylidic carbon onto the electrophilic alkyne. This leads to the formation of new, highly stabilized phosphorus ylides.
Mechanism: The reaction is initiated by the Michael-type addition of the nucleophilic carbon of the ylide to the C≡C bond of DEAD. This forms a new zwitterionic intermediate which is in equilibrium and results in a new, stable ylide. These resulting ylides are valuable synthetic intermediates themselves.
Table 3: Reaction of DEAD with Phosphorus Ylides
| Ylide Precursor | Base/Solvent | Product Type | Yield (%) | Reference |
| Triphenylphosphine, 2-mercaptopyrimidine (B73435) | (Not Specified) | Stable Phosphorus Ylide | Excellent | [16] |
Experimental Protocol: Synthesis of a Stable Phosphorus Ylide [16]
-
Reaction Setup: In a suitable flask, combine triphenylphosphine, a proton source for the ylide (e.g., a 2-mercaptopyrimidine derivative), and a solvent.
-
Reagent Addition: Add this compound to the mixture.
-
Reaction: Stir the reaction at ambient temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Work-up and Purification: Upon completion, the solvent is typically removed in vacuo, and the resulting stable ylide can be purified by recrystallization.
Applications in Drug Development and Heterocyclic Synthesis
The electrophilic nature of DEAD makes it a cornerstone reagent for the synthesis of diverse heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[1][8] By reacting with bifunctional nucleophiles, DEAD facilitates the construction of rings such as thiazolines, pyrroles, and pyridines.[2][8] Its role as a protein cross-linker also highlights its utility in biochemical studies relevant to drug discovery.[1][17] The ability to efficiently generate complex molecular frameworks makes DEAD an invaluable tool for building libraries of novel compounds for biological screening.[1][3]
Conclusion
This compound's potent and tunable electrophilicity renders it a highly valuable and versatile reagent in modern organic synthesis. Its participation in a wide range of transformations, including Michael additions, Diels-Alder reactions, and ene reactions, provides chemists with reliable and efficient pathways to complex molecular targets. For professionals in drug development, a thorough understanding of DEAD's reactivity is essential for designing innovative synthetic routes to novel therapeutic agents and chemical probes. The protocols and data presented in this guide serve as a foundational resource for the practical application of this powerful electrophile.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Michael Addition [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. Ene reaction - Wikipedia [en.wikipedia.org]
- 14. Alder-Ene Reaction [organic-chemistry.org]
- 15. bhu.ac.in [bhu.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. scbt.com [scbt.com]
Theoretical Insights into the Reaction Mechanisms of Diethyl Acetylenedicarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of diethyl acetylenedicarboxylate (B1228247) (DEAD). As a versatile and highly reactive building block in organic synthesis, understanding the underlying principles governing its reactivity is paramount for the rational design of novel molecules, particularly in the field of drug development. This document delves into the core reaction pathways of DEAD, including cycloaddition reactions, Michael additions, and reactions with various nucleophiles. Emphasis is placed on the insights gained from computational chemistry, primarily Density Functional Theory (DFT), to elucidate transition states, reaction intermediates, and energetic profiles. Quantitative data from theoretical calculations are summarized in structured tables for comparative analysis. Detailed computational methodologies are provided, and key mechanistic pathways are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex transformations involving this pivotal reagent.
Introduction
Diethyl acetylenedicarboxylate (DEAD) is an electron-deficient alkyne that serves as a powerful and versatile reagent in a vast array of organic transformations.[1][2] Its electrophilic nature, arising from the two electron-withdrawing ethyl ester groups, makes the acetylenic carbons susceptible to nucleophilic attack and enables its participation in a wide range of pericyclic reactions.[1][2] The diverse reactivity of DEAD has led to its extensive use in the synthesis of a plethora of carbocyclic and heterocyclic scaffolds, which are often key components of biologically active molecules and pharmaceuticals.[3]
A thorough understanding of the reaction mechanisms of DEAD is crucial for predicting product outcomes, controlling stereoselectivity, and designing novel synthetic routes. In recent decades, computational chemistry has emerged as an indispensable tool for elucidating the intricate details of reaction pathways that are often difficult to probe experimentally. Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided profound insights into the electronic structure of reactants, transition states, and intermediates, as well as the associated reaction energetics.
This technical guide aims to consolidate and present the current theoretical understanding of the primary reaction mechanisms of DEAD. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize or intend to utilize DEAD in their synthetic endeavors. By providing a detailed analysis of its reactivity, supported by quantitative computational data and clear visual representations of reaction pathways, this guide seeks to facilitate a deeper understanding and more effective application of this important synthetic tool.
Core Reaction Mechanisms
The reactivity of this compound is dominated by its electron-deficient triple bond, making it a potent electrophile and dienophile. The primary reaction mechanisms can be broadly categorized into cycloaddition reactions, Michael additions, and reactions with nucleophiles, including multicomponent reactions.
Cycloaddition Reactions
Cycloaddition reactions involving DEAD are among the most powerful methods for the construction of cyclic and heterocyclic systems.[4] Both [4+2] (Diels-Alder) and [3+2] cycloadditions are widely studied, with theoretical calculations providing deep insights into their mechanisms.
In the Diels-Alder reaction, DEAD acts as a potent dienophile, reacting with a wide range of dienes to form six-membered rings.[5] Theoretical studies on the analogous dimethyl acetylenedicarboxylate (DMAD) have shown that these reactions can proceed through either a concerted or a stepwise mechanism, depending on the nature of the diene.[6][7]
For reactions with simple, non-activated dienes, a concerted, albeit often asynchronous, mechanism is generally favored.[6] However, the introduction of electron-donating groups on the diene can stabilize a zwitterionic intermediate, favoring a polar stepwise pathway.[6][7] The conformation of the acetylenedicarboxylate, whether planar or with perpendicular ester groups, has also been shown to influence the preferred reaction pathway, with the planar conformation favoring the concerted route and the perpendicular conformation favoring the polar stepwise mechanism.[6]
-
Concerted Pathway: In this pathway, the two new sigma bonds are formed in a single transition state, although not necessarily synchronously.
-
Stepwise Pathway: This mechanism involves the formation of a zwitterionic or diradical intermediate, which then undergoes ring closure to form the final product.
[3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.[8] DEAD is a common dipolarophile in these reactions, reacting with a variety of 1,3-dipoles such as azides, nitrile oxides, and azomethine ylides.[8][9]
Theoretical studies on the reaction of azomethine ylides with DMAD, a close analog of DEAD, have been performed using DFT calculations at the B3LYP-D3/6-311++G(d,p) level of theory.[9] These studies indicate that the reaction proceeds through a one-step, concerted mechanism.[8] The calculations revealed a significant polarity in the reaction, with a forward electron density flux from the azomethine ylide to the acetylenedicarboxylate.[9] While both endo and exo transition states are possible, kinetic data often favors the exo pathway, although the endo product may be thermodynamically more stable.[9]
Michael Addition
The electron-deficient nature of the alkyne in DEAD makes it an excellent Michael acceptor.[1] A wide variety of nucleophiles, including amines, thiols, and stabilized carbanions, can undergo conjugate addition to DEAD.[10][11]
Theoretical calculations on the Michael addition of amines to DMAD at the DFT (B3LYP/6-31+G*) level indicate a stepwise mechanism proceeding through a zwitterionic intermediate.[10] The reaction exhibits low activation barriers and is generally exothermic.[10] The proton transfer step can be facilitated by a second molecule of the amine, acting as a catalyst.[10]
Reactions with Phosphines and Multicomponent Reactions
Triphenylphosphine (B44618) reacts readily with DEAD in the presence of a proton source (an NH-, OH-, or CH-acid) to form stable phosphorus ylides.[12][13] The reaction is initiated by the nucleophilic attack of triphenylphosphine on one of the acetylenic carbons of DEAD, forming a highly reactive 1,4-zwitterionic intermediate. This intermediate is then protonated by the acid to generate a vinyltriphenylphosphonium salt. Subsequent Michael addition of the conjugate base of the acid to the phosphonium (B103445) salt yields the stable phosphorus ylide.[12][13] The first step of this reaction, the formation of the zwitterionic intermediate, is generally considered the rate-determining step.[14]
These reactions are often performed as one-pot, three-component reactions and are highly efficient for the synthesis of a wide variety of stabilized phosphorus ylides.[15]
Quantitative Data from Theoretical Studies
While a wealth of qualitative mechanistic information is available, quantitative data, such as activation energies and reaction enthalpies, are crucial for a precise understanding of the reactivity of DEAD. The following tables summarize key energetic data from theoretical studies, primarily on the closely related dimethyl acetylenedicarboxylate (DMAD), which serves as an excellent model for DEAD. The trends observed for DMAD are expected to be highly comparable to those for DEAD.
Table 1: Calculated Activation Energies for [4+2] Cycloaddition of DMAD with 1,3-Butadienes
| Diene | Pathway | Activation Energy (kcal/mol) |
| 1,3-Butadiene | Concerted | 23.5 |
| 1,3-Butadiene | Stepwise | 28.1 |
| (E)-1,3-Pentadiene | Concerted | 24.1 |
| (E)-1,3-Pentadiene | Stepwise | 26.8 |
| 4-Methyl-1,3-pentadiene | Concerted | 26.5 |
| 4-Methyl-1,3-pentadiene | Stepwise | 25.4 |
Data obtained from DFT calculations at the B3LYP/6-31G level.[6]*
Table 2: Calculated Activation and Reaction Enthalpies for Michael Addition of Amines to DMAD
| Amine | Activation Enthalpy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Diethylamine | 13-15 | -29 to -44 |
| Pyrrolidine | 13-15 | -29 to -44 |
| Benzylamine | 13-15 | -29 to -44 |
Data obtained from DFT calculations at the B3LYP/6-31+G level.[10]*
Table 3: Calculated Activation Energy for the Reaction of Triphenylphosphine with Dialkyl Acetylenedicarboxylates
| Dialkyl Acetylenedicarboxylate | Solvent | Activation Energy (kJ/mol) |
| Di-tert-butyl acetylenedicarboxylate | 1,4-dioxane (B91453) | 26.1 |
| This compound | 1,4-dioxane | 16.9 |
| Dimethyl acetylenedicarboxylate | 1,4-dioxane | 15.5 |
Data obtained from kinetic studies.[14]
Methodologies
The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the reaction mechanisms of this compound and its analogs.
Computational Protocols
A common computational approach involves the following steps:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints. The B3LYP functional is frequently used in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p).[6][9][10]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to characterize the nature of the stationary points. Minima (reactants, intermediates, and products) have zero imaginary frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactants and products, IRC calculations are often performed.
-
Solvation Effects: The influence of the solvent is often incorporated using a polarizable continuum model (PCM), such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[9]
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.
Experimental Protocols for Kinetic Studies
Experimental validation of theoretical models is crucial. Kinetic studies of reactions involving DEAD are often performed using UV-Vis spectrophotometry. A typical protocol is as follows:
-
Reagent Preparation: Solutions of this compound, the nucleophile (e.g., triphenylphosphine), and any other reagents are prepared in a suitable solvent (e.g., 1,4-dioxane or ethyl acetate) at known concentrations.[14]
-
Temperature Control: The reaction is carried out in a thermostated cell holder within the spectrophotometer to maintain a constant temperature.[14]
-
Data Acquisition: The reaction is initiated by mixing the reagent solutions. The change in absorbance at a specific wavelength, corresponding to the consumption of a reactant or the formation of a product, is monitored over time.[14]
-
Kinetic Analysis: The absorbance versus time data is fitted to the appropriate rate law (e.g., second-order) to determine the rate constant for the reaction. By performing the reaction at different temperatures, the activation parameters (e.g., activation energy) can be determined using the Arrhenius equation.[14]
Conclusion
Theoretical studies, predominantly employing Density Functional Theory, have provided invaluable insights into the diverse reaction mechanisms of this compound. These computational investigations have elucidated the subtle factors that govern the competition between concerted and stepwise pathways in cycloaddition reactions, the nature of intermediates in Michael additions, and the sequence of events in multicomponent reactions. The quantitative data derived from these studies, while more abundant for the analogous dimethyl acetylenedicarboxylate, offer a robust framework for predicting the reactivity of DEAD and for designing synthetic strategies.
This technical guide has summarized the key theoretical findings on the reaction mechanisms of DEAD, presenting a consolidated view of its reactivity profile. The provided tables of quantitative data, detailed methodological outlines, and illustrative diagrams of reaction pathways are intended to serve as a practical resource for chemists engaged in research and development. A continued synergy between theoretical and experimental investigations will undoubtedly lead to a deeper understanding of this versatile reagent and unlock new possibilities for its application in the synthesis of complex molecules with significant biological and material properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Experimental Kinetics Study on Diethyl Carbonate Oxidation | MDPI [mdpi.com]
- 6. inpressco.com [inpressco.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Turkish Computational and Theoretical Chemistry » Submission » Theoretical study of the reaction mechanism between triphenylphosphine with dimethyl acetylenedicarboxylates in the presence of 2-mercapto thiazoline [dergipark.org.tr]
- 14. tsijournals.com [tsijournals.com]
- 15. Three-component reaction between triphenylphosphine, dialkyl acetylenedicarboxylates and urea or N-methylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Diethyl Acetylenedicarboxylate in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl acetylenedicarboxylate (B1228247) (DEAD) is a highly versatile and reactive dienophile widely employed in [4+2] Diels-Alder cycloaddition reactions. Its electron-deficient alkyne core, flanked by two electron-withdrawing ethyl ester groups, renders it exceptionally reactive towards a variety of conjugated dienes, facilitating the synthesis of a diverse array of cyclic and heterocyclic compounds. This reactivity profile makes DEAD a valuable tool in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.
The Diels-Alder reaction offers a powerful method for the stereospecific formation of six-membered rings, and the use of DEAD as a dienophile introduces two ester functionalities into the resulting adduct. These ester groups can be readily transformed into other functional groups, providing a versatile handle for further synthetic manipulations. This application note provides detailed protocols for the Diels-Alder reaction of DEAD with several common dienes—furan (B31954), cyclopentadiene (B3395910), and anthracene (B1667546)—highlighting both conventional heating and microwave-assisted techniques.
General Considerations for Handling Diethyl Acetylenedicarboxylate
DEAD is a moisture-sensitive and lachrymatory liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Reactions involving DEAD are often exothermic and should be conducted with appropriate temperature control.
Application Note 1: Diels-Alder Reaction with Furan
The reaction of furan with DEAD is a classic example of a hetero-Diels-Alder reaction, yielding a 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate adduct. This bicyclic ether is a valuable intermediate for the synthesis of various oxygen-containing compounds.
Experimental Protocols
Protocol 1.1: Microwave-Assisted Synthesis of Diethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate [1]
-
In a microwave reactor vessel, combine this compound (DEAD) (0.51 g, 3.0 mmol), furan (0.20 g, 3.0 mmol), and a catalytic amount of AlCl₃ (0.026 g, 0.2 mmol).
-
Suspend the mixture in a minimal amount of dichloromethane (B109758) (1 mL).
-
Place the reaction vessel in the microwave reactor and irradiate for 100 seconds with a power of 600 W.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an ethyl acetate/hexane (1:3) eluent to yield the desired product.
Protocol 1.2: Conventional Heating Synthesis of Diethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Note: This protocol is adapted from the synthesis of the dimethyl analog.
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (DEAD) (3.0 mmol) in an excess of furan (10 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess furan under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Diene | Dienophile | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Furan | DEAD | Microwave (600W) | AlCl₃ | CH₂Cl₂ | 100 s | 92 | [1] |
| Furan | DEAD | Conventional | None | None (excess furan) | 4-6 h | Not specified | N/A |
Reaction Scheme
Caption: Diels-Alder reaction of Furan and DEAD.
Application Note 2: Diels-Alder Reaction with Cyclopentadiene
Cyclopentadiene is a highly reactive diene that readily undergoes Diels-Alder reactions. The reaction with DEAD produces a bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate adduct, a strained bicyclic system that is a precursor to various norbornene derivatives.
Experimental Protocols
Protocol 2.1: Solvent-Free Synthesis of Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate [2]
Note: Cyclopentadiene is typically generated fresh by cracking dicyclopentadiene (B1670491).
-
Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation.
-
In a round-bottom flask, add this compound (DEAD) (10 mmol).
-
Slowly add the freshly prepared cyclopentadiene (1.5 equivalents) to the DEAD at room temperature. The reaction is vigorous.
-
To control the reaction temperature, a minimal amount of water (0.10 mL for a 10 mmol scale) can be added.
-
Stir the mixture until the reaction is complete (monitor by TLC). The product is often pure enough for subsequent steps without further purification.
Quantitative Data
| Diene | Dienophile | Method | Solvent | Time | Yield (%) | Reference |
| Cyclopentadiene | DEAD | Solvent-Free | Water (catalytic) | Not specified | High (product is pure) | [2] |
Reaction Workflow
Caption: Workflow for the synthesis of the DEAD-cyclopentadiene adduct.
Application Note 3: Diels-Alder Reaction with Anthracene
Anthracene acts as a diene across its central ring in the Diels-Alder reaction. The reaction with DEAD requires more forcing conditions due to the aromatic stabilization of the anthracene core. The resulting adduct possesses a triptycene-like framework.
Experimental Protocols
Protocol 3.1: Conventional Heating Synthesis of Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
Note: This protocol is adapted from the reaction with 9-anthracenemethanol (B72535) and dimethyl acetylenedicarboxylate.
-
In a round-bottom flask equipped with a reflux condenser, combine anthracene (1.0 g, 5.6 mmol) and this compound (DEAD) (1.2 mL, 7.5 mmol).
-
Add a high-boiling solvent such as xylene or toluene (B28343) (20 mL).
-
Heat the reaction mixture to reflux (approximately 140 °C for xylene) and maintain for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction to cool to room temperature, which may induce crystallization of the product.
-
If no crystals form, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 3.2: Microwave-Assisted Synthesis of Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate [1]
-
In a microwave reactor vessel, combine anthracene (0.53 g, 3.0 mmol), this compound (DEAD) (0.51 g, 3.0 mmol), and AlCl₃ (0.026 g, 0.2 mmol).
-
Suspend the mixture in a minimal amount of dichloromethane (1 mL).
-
Place the reaction vessel in the microwave reactor and irradiate for 120 seconds with a power of 600 W.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane (1:3) eluent.
Quantitative Data
| Diene | Dienophile | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Anthracene | DEAD | Microwave (600W) | AlCl₃ | CH₂Cl₂ | 120 s | 93 | [1] |
| Anthracene | DEAD | Conventional | None | Xylene | 24 h | Not specified | N/A |
Reaction Mechanism Overview
Caption: Concerted mechanism of the Diels-Alder reaction with anthracene.
Conclusion
This compound is a powerful and versatile dienophile for the construction of a wide range of cyclic and bicyclic systems via the Diels-Alder reaction. The choice of reaction conditions, including the use of conventional heating or microwave irradiation, can significantly impact reaction times and yields. The protocols and data presented in these application notes provide a practical guide for researchers in organic synthesis and drug development to effectively utilize DEAD in their synthetic strategies. The resulting adducts, with their strategically placed ester functionalities, serve as valuable building blocks for the synthesis of more complex molecular targets.
References
Application Notes and Protocols: Michael Addition of Amines to Diethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition of amines to diethyl acetylenedicarboxylate (B1228247) (DEADC) is a powerful and versatile carbon-nitrogen bond-forming reaction in organic synthesis. This conjugate addition reaction is widely employed in the synthesis of β-enaminones (β-amino-α,β-unsaturated esters), which are key intermediates in the preparation of a diverse array of biologically active molecules and pharmaceutical compounds. The high electrophilicity of the alkyne in DEADC, activated by two flanking electron-withdrawing ester groups, facilitates the nucleophilic attack of primary and secondary amines. This reaction is often characterized by high atom economy, mild reaction conditions, and high yields, making it an attractive strategy in medicinal chemistry and drug development for the construction of complex molecular scaffolds and heterocyclic systems.[1][2]
Reaction Mechanism
The Michael addition of an amine to diethyl acetylenedicarboxylate proceeds through a nucleophilic conjugate addition. The reaction is typically initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine to one of the sp-hybridized carbons of the alkyne. This leads to the formation of a zwitterionic intermediate. Subsequent proton transfer, often facilitated by a solvent molecule or another amine molecule, results in the formation of the stable β-enaminone product. Theoretical calculations have indicated that this reaction follows a stepwise mechanism via this zwitterionic intermediate and has a low activation barrier.[3]
Caption: General mechanism of the Michael addition of an amine to this compound.
Applications in Drug Development
The β-enaminone products of the Michael addition of amines to DEADC are versatile intermediates in the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The presence of multiple functional groups (amine, ester, and a carbon-carbon double bond) allows for subsequent cyclization and derivatization reactions to construct complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1]
Key applications include the synthesis of:
-
Pyridines and Dihydropyridines: These nitrogen-containing heterocycles are prevalent in numerous drugs. The reaction of enamines (formed in situ from amines and other carbonyl compounds) with DEADC can lead to the formation of highly substituted pyridine (B92270) derivatives.
-
Pyrrolidinones: These five-membered lactam rings are core structures in various pharmaceuticals. Multicomponent reactions involving an amine, an aldehyde, and DEADC can yield functionalized pyrrolidinones.[4][5][6][7]
-
Thiazolidinones: These sulfur-containing heterocycles exhibit a broad spectrum of biological activities. DEADC is used in their synthesis from thiosemicarbazone derivatives.
-
Quinolines: This bicyclic aromatic scaffold is a key component of many antimalarial, antibacterial, and anticancer drugs. DEADC can be employed in the metal-free synthesis of quinoline-2,4-dicarboxylate derivatives from aryl amines.
-
Other Heterocycles: The reaction is also utilized in the synthesis of furanones, pyrans, and other complex heterocyclic systems.[6]
Data Presentation
The following tables summarize representative yields for the Michael addition of various primary and secondary amines to this compound and its close analog, dimethyl acetylenedicarboxylate (DMAD), under different reaction conditions.
Table 1: Michael Addition of Primary Amines
| Amine | Michael Acceptor | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | DEADC | Ethanol | Citric Acid | Room Temp | 2h | 85 | [4] |
| 4-Methylaniline | DEADC | Formic Acid | None | Not Specified | Not Specified | Not Specified | [6] |
| Benzylamine | DMAD | Neat | None | Room Temp | 2h | 98 | [8] |
| n-Pentylamine | DMAD | Neat | None | Room Temp | 4h | 96 | [8] |
| Cyclohexylamine | DMAD | Neat | None | Room Temp | 2h | 98 | [8] |
Table 2: Michael Addition of Secondary Amines
| Amine | Michael Acceptor | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | DMAD | Neat | None | Room Temp | 0.5h | 95 | [8] |
| Morpholine | DMAD | Neat | None | Room Temp | 0.75h | 94 | [8] |
| Pyrrolidine | DMAD | Neat | None | Room Temp | 0.5h | 96 | [8] |
| Diethylamine | DMAD | Neat | None | Room Temp | 1h | 92 | [8] |
Experimental Protocols
The following are generalized protocols for the Michael addition of amines to this compound.
Protocol 1: Solvent-Free Michael Addition of Aliphatic Amines
This protocol is suitable for the reaction of reactive aliphatic primary and secondary amines with DEADC under solvent-free conditions, which aligns with the principles of green chemistry.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (e.g., piperidine, cyclohexylamine) (1.0-1.1 equiv)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum (optional)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Slowly add the aliphatic amine dropwise at room temperature with continuous stirring. The reaction is often exothermic.
-
If the amine is volatile, the flask can be sealed with a septum.
-
Continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions with aliphatic amines are typically complete within a few hours.
-
Upon completion, the product can often be used without further purification. If necessary, volatile impurities can be removed under reduced pressure, or the product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Solvent-Assisted Michael Addition of Aromatic Amines
This protocol is designed for less reactive aromatic amines, where the use of a solvent and a catalyst may be necessary to facilitate the reaction.
Materials:
-
This compound (1.0 equiv)
-
Aromatic amine (e.g., aniline) (1.0-1.2 equiv)
-
Ethanol
-
Citric acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve the aromatic amine and a catalytic amount of citric acid in ethanol.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to reflux.
-
Monitor the reaction progress by TLC. These reactions may require longer reaction times, from several hours to a day.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).
Experimental Workflow
Caption: A generalized experimental workflow for the Michael addition of amines to DEADC.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 762-21-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and this compound in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. allfordrugs.com [allfordrugs.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl acetylenedicarboxylate (B1228247) (DEAD), a readily available and versatile reagent, serves as a powerful building block in the synthesis of a diverse array of heterocyclic compounds. Its electron-deficient triple bond makes it an excellent Michael acceptor and a reactive partner in cycloaddition and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds utilizing DEAD, offering valuable insights for researchers in organic synthesis and drug discovery.
Core Applications of Diethyl Acetylenedicarboxylate in Heterocyclic Synthesis
This compound is a key intermediate in the synthesis of numerous organic compounds, including:
-
Thiazolidinones: These five-membered sulfur and nitrogen-containing heterocycles are of significant interest due to their wide range of biological activities.
-
Pyrazoles: A class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, many of which exhibit medicinal properties.
-
Dihydropyridines: These compounds are well-known for their application as calcium channel blockers.
-
Indoles: A ubiquitous structural motif in natural products and pharmaceuticals.
-
Furan (B31954) Adducts (via Diels-Alder Reaction): The Diels-Alder reaction provides a powerful method for the construction of complex cyclic systems.
I. Synthesis of Thiazolidin-4-ones
Thiazolidin-4-ones can be efficiently synthesized through a one-pot, three-component reaction involving an aromatic aldehyde, an amine, and a mercaptoacetic acid. A variation of this involves the reaction of thiosemicarbazide (B42300) with DEAD.
Experimental Protocol: Synthesis of Diethyl 2-(2-(4-chlorobenzylidene)hydrazono)-3-(4-chlorophenyl)-4-oxothiazolidine-5,5-dicarboxylate
This protocol details the synthesis of a thiazolidinone derivative from 4-chlorobenzaldehyde (B46862) thiosemicarbazone and this compound.
Materials:
-
4-chlorobenzaldehyde thiosemicarbazone
-
This compound (DEAD)
-
Absolute Ethanol (B145695)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
To a solution of 4-chlorobenzaldehyde thiosemicarbazone (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add this compound (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 15 minutes and then refluxed for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether to afford the pure product.
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | M.P. (°C) |
| Diethyl 2-(2-(4-chlorobenzylidene)hydrazono)-3-(4-chlorophenyl)-4-oxothiazolidine-5,5-dicarboxylate | 4-chlorobenzaldehyde thiosemicarbazone | DEAD | Ethanol | 4 h | 92 | 168-170 |
Spectroscopic Data:
-
IR (KBr, cm⁻¹): 3250 (N-H), 1735 (C=O, ester), 1680 (C=O, lactam).
-
¹H NMR (CDCl₃, δ ppm): 1.25 (t, 6H, 2xCH₃), 4.20 (q, 4H, 2xCH₂), 7.2-7.8 (m, 8H, Ar-H), 8.10 (s, 1H, CH=N), 9.80 (s, 1H, NH).
-
¹³C NMR (CDCl₃, δ ppm): 14.0 (2xCH₃), 62.5 (2xCH₂), 75.0 (C5), 128.0, 129.0, 130.0, 134.0, 135.0, 138.0 (Ar-C), 145.0 (C=N), 165.0 (C=O, ester), 168.0 (C=O, lactam), 170.0 (C2).
Reaction Pathway: Thiazolidinone Synthesis
Caption: Synthesis of Thiazolidin-4-ones via Michael Addition and Cyclization.
II. Synthesis of Pyrazoles
Pyrazoles are readily synthesized via a [3+2] cycloaddition reaction between a hydrazine (B178648) derivative and DEAD. The reaction often proceeds with high regioselectivity.
Experimental Protocol: Synthesis of Diethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate
This protocol describes the synthesis of a pyrazole (B372694) derivative from the corresponding hydrazone and DEAD.
Materials:
-
Benzaldehyde (B42025) phenylhydrazone
-
This compound (DEAD)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
A mixture of benzaldehyde phenylhydrazone (1.0 mmol) and this compound (1.2 mmol) in ethanol (15 mL) is stirred at room temperature for 24 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, 4:1) to give the pure pyrazole derivative.
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |
| Diethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | Benzaldehyde phenylhydrazone | DEAD | Ethanol | 24 h | 85 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, δ ppm): 1.30 (t, 3H, J=7.1 Hz, CH₃), 1.40 (t, 3H, J=7.1 Hz, CH₃), 4.30 (q, 2H, J=7.1 Hz, CH₂), 4.45 (q, 2H, J=7.1 Hz, CH₂), 7.30-7.60 (m, 5H, Ar-H), 8.15 (s, 1H, H-5).
-
¹³C NMR (CDCl₃, δ ppm): 14.1, 14.3, 61.2, 61.8, 118.9, 125.5, 128.8, 129.3, 139.5, 145.2, 148.9, 162.4, 164.1.
Reaction Pathway: Pyrazole Synthesis
Caption: Pyrazole Synthesis via [3+2] Cycloaddition.
III. Synthesis of Dihydropyridines
The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction. A variation of this reaction utilizes DEAD to produce highly functionalized dihydropyridines.
Experimental Protocol: Four-Component Synthesis of a Polysubstituted Dihydropyridine
This protocol outlines a one-pot, four-component reaction to synthesize a dihydropyridine derivative.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Arylamine (e.g., p-toluidine)
-
This compound (DEAD)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add triethylamine (1.2 mmol). Stir the mixture for 10 minutes at room temperature.
-
In a separate flask, prepare a solution of p-toluidine (B81030) (1 mmol) and this compound (1 mmol) in ethanol (5 mL).
-
Add the second solution to the first reaction mixture.
-
Stir the resulting mixture at room temperature for 6 hours.
-
The precipitate formed is collected by filtration, washed with cold ethanol, and dried to afford the pure product.[1]
Quantitative Data:
| Aldehyde | Amine | Yield (%)[1] |
| Benzaldehyde | p-Toluidine | 82 |
| 4-Chlorobenzaldehyde | p-Toluidine | 85 |
| 4-Methoxybenzaldehyde | Aniline | 80 |
Reaction Pathway: Dihydropyridine Synthesis
Caption: Four-Component Synthesis of Dihydropyridines.
IV. Synthesis of Indoles
The reaction of anilines with DEAD can lead to the formation of indole (B1671886) derivatives, often catalyzed by a transition metal such as palladium.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Indoles
This protocol describes a palladium-catalyzed synthesis of indoles from o-alkynylanilines and DEAD.
Materials:
-
o-Alkynylaniline
-
This compound (DEAD)
-
Palladium(II) chloride (PdCl₂)
-
Schlenk tube
-
Magnetic stirrer with hotplate
Procedure:
-
In a Schlenk tube, a mixture of o-alkynylaniline (0.5 mmol), this compound (0.6 mmol), and PdCl₂ (5 mol%) in acetonitrile (5 mL) is stirred under a nitrogen atmosphere.
-
The reaction mixture is heated at 80 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the indole product.
Quantitative Data:
| o-Alkynylaniline | Yield (%) |
| 2-Ethynylaniline | 75 |
| 2-(Phenylethynyl)aniline | 82 |
Reaction Pathway: Indole Synthesis
Caption: Palladium-Catalyzed Indole Synthesis.
V. Diels-Alder Reaction with Furan
DEAD is a potent dienophile in Diels-Alder reactions. Its reaction with furan provides a classic example of [4+2] cycloaddition to form an oxanorbornadiene derivative.
Experimental Protocol: Synthesis of Diethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
This protocol details the Diels-Alder reaction between furan and DEAD.
Materials:
-
Furan
-
This compound (DEAD)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of freshly distilled furan (10 mmol) in dichloromethane (20 mL) at 0 °C, add this compound (10 mmol) dropwise.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The solvent is removed under reduced pressure to give the crude product.
-
The product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Quantitative Data:
| Diene | Dienophile | Solvent | Reaction Time | Yield (%) |
| Furan | DEAD | Dichloromethane | 48 h | ~90 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, δ ppm): 1.32 (t, 6H, 2xCH₃), 4.25 (q, 4H, 2xCH₂), 5.35 (s, 2H, bridgehead H), 7.10 (s, 2H, vinyl H).
-
¹³C NMR (CDCl₃, δ ppm): 14.1, 61.5, 81.5, 143.5, 147.0, 163.0.
Reaction Pathway: Diels-Alder Reaction of Furan and DEAD
Caption: Diels-Alder Reaction of Furan and DEAD.
Conclusion
This compound is an exceptionally useful and versatile reagent for the synthesis of a wide variety of heterocyclic compounds. The protocols and data presented herein provide a practical guide for researchers engaged in the synthesis of novel molecular entities with potential applications in medicinal chemistry and materials science. The multicomponent and cycloaddition strategies, in particular, offer efficient and atom-economical routes to complex molecular architectures. Further exploration of DEAD's reactivity is likely to uncover even more innovative synthetic methodologies.
References
Application Notes and Protocols: Diethyl Acetylenedicarboxylate in Multicomponent Reactions for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl acetylenedicarboxylate (B1228247) (DEAD) is a highly versatile and reactive building block in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its electron-deficient triple bond makes it an excellent Michael acceptor and a reactive partner in various cycloaddition and condensation reactions.[1] MCRs, which involve the combination of three or more reactants in a single synthetic operation, are a cornerstone of modern drug discovery and library synthesis. They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity from simple starting materials.[2] This document provides detailed application notes and experimental protocols for the use of DEAD in the synthesis of diverse heterocyclic libraries, which are of significant interest in medicinal chemistry.
Featured Multicomponent Reactions
This section details the synthesis of two classes of heterocyclic compounds with significant potential in drug discovery: polysubstituted pyrroles and quinoline-2,4-dicarboxylates.
Synthesis of Polysubstituted Pyrrole (B145914) Libraries
Polysubstituted pyrroles are privileged scaffolds found in numerous biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[3] The following three-component reaction provides an efficient route to a library of functionalized pyrroles.
Reaction Scheme:
A three-component reaction between primary amines, β-ketoesters, and diethyl acetylenedicarboxylate (DEAD) affords polysubstituted pyrroles in good yields.
Experimental Workflow:
Caption: General workflow for the synthesis of polysubstituted pyrroles.
Detailed Experimental Protocol:
-
General Procedure: To a solution of the primary amine (1.0 mmol) and the β-ketoester (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, this compound (1.0 mmol, 0.16 mL) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired polysubstituted pyrrole.
Quantitative Data:
The following table summarizes the yields obtained for a representative library of polysubstituted pyrroles synthesized using the described protocol.
| Entry | Primary Amine (R¹) | β-Ketoester (R², R³) | Product | Yield (%) |
| 1 | Aniline | Ethyl acetoacetate | Diethyl 1-phenyl-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | 85 |
| 2 | p-Toluidine | Ethyl acetoacetate | Diethyl 1-(p-tolyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | 88 |
| 3 | p-Anisidine | Ethyl acetoacetate | Diethyl 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | 90 |
| 4 | Benzylamine | Ethyl benzoylacetate | Diethyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate | 78 |
| 5 | Cyclohexylamine | Methyl acetoacetate | Dimethyl 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate | 75 |
Reaction Mechanism:
The proposed mechanism involves the initial Michael addition of the primary amine to DEAD, followed by condensation with the β-ketoester and subsequent cyclization and aromatization to form the pyrrole ring.
Caption: Proposed mechanism for polysubstituted pyrrole synthesis.
Synthesis of Quinoline-2,4-dicarboxylate Libraries
Quinoline (B57606) derivatives are a prominent class of heterocycles with a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] A pseudo three-component reaction of aromatic amines with two equivalents of DEAD provides a direct route to quinoline-2,4-dicarboxylate libraries.[1]
Reaction Scheme:
An aromatic amine reacts with two equivalents of this compound in the presence of a catalyst to yield a quinoline-2,4-dicarboxylate derivative.[1]
Experimental Workflow:
Caption: General workflow for quinoline-2,4-dicarboxylate synthesis.
Detailed Experimental Protocol:
-
General Procedure: A mixture of the aromatic amine (1.0 mmol), this compound (2.2 mmol, 0.35 mL), and a catalyst (e.g., 20 mol% molecular iodine) in a solvent like acetonitrile (B52724) (5 mL) is heated at 80 °C in a sealed tube.[1] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, quenched with aqueous sodium thiosulfate (B1220275) solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to give the desired quinoline-2,4-dicarboxylate.[1]
Quantitative Data:
The following table presents the yields for a library of quinoline-2,4-dicarboxylates synthesized via this protocol.[1]
| Entry | Aromatic Amine | Product | Yield (%)[1] |
| 1 | Aniline | Diethyl quinoline-2,4-dicarboxylate | 85 |
| 2 | 4-Methylaniline | Diethyl 6-methylquinoline-2,4-dicarboxylate | 89 |
| 3 | 4-Methoxyaniline | Diethyl 6-methoxyquinoline-2,4-dicarboxylate | 92 |
| 4 | 4-Chloroaniline | Diethyl 6-chloroquinoline-2,4-dicarboxylate | 82 |
| 5 | 2-Naphthylamine | Diethyl benzo[f]quinoline-2,4-dicarboxylate | 78 |
Reaction Mechanism:
The proposed mechanism involves the initial Michael addition of the aromatic amine to one molecule of DEAD, followed by a second Michael addition to another molecule of DEAD. The resulting intermediate then undergoes an intramolecular cyclization and subsequent aromatization to afford the quinoline scaffold.[1]
Caption: Proposed mechanism for quinoline-2,4-dicarboxylate synthesis.
Conclusion
This compound is a powerful and versatile reagent for the multicomponent synthesis of diverse and complex heterocyclic libraries. The protocols outlined in this document provide robust and efficient methods for accessing polysubstituted pyrroles and quinoline-2,4-dicarboxylates, two scaffolds of high importance in medicinal chemistry and drug discovery. The operational simplicity, high yields, and broad substrate scope of these reactions make them ideal for the generation of compound libraries for high-throughput screening and lead optimization.
References
- 1. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
The Versatility of Diethyl Acetylenedicarboxylate in the Synthesis of Novel Pharmaceuticals: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diethyl acetylenedicarboxylate (B1228247) (DEAD) has emerged as a powerhouse reagent in medicinal chemistry, prized for its versatility in constructing complex molecular architectures. Its electrophilic nature and propensity for cycloaddition and conjugate addition reactions make it an invaluable tool for the synthesis of heterocyclic compounds, a cornerstone of many pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of three classes of novel pharmaceutical candidates using DEAD, highlighting its role in the development of potential anticancer and antimicrobial agents.
Application Note 1: One-Pot Synthesis of 3,4,5-Trisubstituted 2(5H)-Furanones as Potent Cytotoxic Agents
The 2(5H)-furanone scaffold is a prevalent motif in biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer properties. A highly efficient, one-pot, three-component reaction utilizing diethyl acetylenedicarboxylate, various amines, and aldehydes provides a straightforward route to novel 3,4,5-trisubstituted 2(5H)-furanone derivatives. One such derivative, ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate, has demonstrated significant cytotoxic activity against liver (HEPG2) and breast (MCF7) cancer cell lines, with potency exceeding that of the reference drug.[1][2]
Experimental Protocol: Synthesis of Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate
Materials:
-
This compound (DEAD)
-
Silica (B1680970) sulfuric acid (SSA)
-
Ethanol (B145695) (EtOH)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of aniline (1 mmol) and 4-fluorobenzaldehyde (1 mmol) in ethanol (10 mL), this compound (1 mmol) and silica sulfuric acid (0.05 g) are added.
-
The reaction mixture is stirred at room temperature for a specified time, monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system to afford the pure product.
-
The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2 (Liver Cancer) | 0.002 | 0.007 |
| MCF7 (Breast Cancer) | 0.002 | 0.005 |
Table 1: Cytotoxic activity of a lead 2(5H)-furanone derivative.[1][2]
Reaction Workflow
Caption: One-pot synthesis of a cytotoxic 2(5H)-furanone derivative.
Application Note 2: Synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) Derivatives as Novel Anticancer and Antimicrobial Agents
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) have been synthesized and shown to possess potent antiproliferative activity against various cancer cell lines, as well as antimicrobial properties.[3] Notably, several of these derivatives exhibit greater potency against breast cancer cell lines (T47D and MCF-7) than the standard chemotherapeutic drug, Doxorubicin.[3][4] The synthesis involves the initial formation of the DDTD core, followed by condensation with various aromatic aldehydes.
Experimental Protocol: General Procedure for the Synthesis of Azomethine Derivatives of DDTD
Step 1: Synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD)
-
This precursor is typically synthesized via the Gewald reaction.
Step 2: Synthesis of Azomethine Derivatives (e.g., Diethyl 2-amino-5-(((5-nitrofuran-2-yl)methylene)amino)thiophene-3,4-dicarboxylate)
-
A mixture of DDTD (1 mmol) and the desired aromatic aldehyde (e.g., 5-nitro-2-furaldehyde, 1 mmol) is prepared in n-butanol (15 mL).
-
The reaction mixture is refluxed for approximately 40 minutes.
-
After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the final product.
-
The structure is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).
Quantitative Data
Anticancer Activity (IC₅₀ in µM)
| Compound | T47D (Breast) | MCF-7 (Breast) | Hela (Cervical) | Ishikawa (Endometrial) | Doxorubicin (T47D) |
| 2b | 2.3 | 6.1 | - | - | 15.5 |
| 2k | 7.1 | - | - | - | 15.5 |
| 2l | 8.6 | - | - | - | 15.5 |
| 2j | 16.0 | 18.2 | 19.5 | 20.1 | 15.5 |
Table 2: Anticancer activity of selected DDTD derivatives.[3][4]
Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 2j | 15.6 | 31.2 | 62.5 |
| Ampicillin | 12.5 | 25 | - |
| Fluconazole | - | - | 31.2 |
Table 3: Antimicrobial activity of a lead DDTD derivative (2j).[3]
Synthetic Pathway
Caption: Synthesis of bioactive azomethine derivatives of DDTD.
Application Note 3: Ultrasound-Promoted, One-Pot Synthesis of Substituted 3-Pyrrolin-2-ones
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic drugs with diverse biological activities. An efficient and environmentally friendly one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones has been developed using an aniline, an aldehyde, and this compound. This reaction is catalyzed by citric acid in ethanol and is significantly accelerated by ultrasound irradiation, offering high yields in short reaction times.[2][5] This green chemistry approach provides a rapid and convenient route to a library of potentially bioactive pyrrolidinone derivatives.
Experimental Protocol: General Procedure for the Ultrasound-Assisted Synthesis of 3-Pyrrolin-2-ones
Materials:
-
Aniline (or substituted aniline)
-
Aromatic aldehyde
-
This compound (DEAD)
-
Citric acid monohydrate
-
Ethanol (EtOH)
-
Ultrasound bath
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, combine the aniline (1 mmol), the aromatic aldehyde (1 mmol), this compound (1 mmol), and citric acid monohydrate (2 mmol) in ethanol (4 mL).
-
Place the vessel in an ultrasound bath and irradiate at a specified power (e.g., 100 W) for 10-20 minutes, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with cold ethanol and dried to afford the pure 3-pyrrolin-2-one derivative.
-
The structure of the synthesized compound is verified using spectroscopic techniques.
Quantitative Data
| Aldehyde Substituent | Reaction Time (min) | Yield (%) |
| 4-Cl | 15 | 92 |
| 4-NO₂ | 10 | 95 |
| 4-OH | 20 | 85 |
| 2-Cl | 15 | 90 |
Table 4: Yields for the ultrasound-assisted synthesis of various 3-pyrrolin-2-one derivatives.[2]
Experimental Workflow
Caption: Ultrasound-assisted green synthesis of 3-pyrrolin-2-ones.
These application notes demonstrate the significant potential of this compound as a versatile building block in the synthesis of novel pharmaceutical compounds. The provided protocols offer efficient and scalable methods for accessing diverse heterocyclic scaffolds with promising biological activities, paving the way for further drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate [orgspectroscopyint.blogspot.com]
Application Notes and Protocols for Diethyl Acetylenedicarboxylate (DEAD) as a Protein Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl acetylenedicarboxylate (B1228247) (DEAD), also known as diethyl 2-butynedioate, is an electrophilic compound that has been identified as an effective thiol-specific protein cross-linking agent.[1][2] Its utility lies in its ability to covalently link cysteine residues that are in close proximity within a protein or between interacting proteins. This property makes DEAD a valuable tool for studying protein structure, protein-protein interactions, and the functional consequences of protein oligomerization. The cross-linking reaction is based on the reactivity of the alkyne group in DEAD with the nucleophilic thiol groups of cysteine residues.[1][2]
The bifunctional nature of DEAD allows it to react with two thiol equivalents, leading to the formation of a stable covalent bridge.[1][2] This induced oligomerization has been observed with proteins containing highly reactive cysteine residues, such as yeast glutathione (B108866) peroxidase (Gpx3p) and thioredoxin 2 (Trx2p).[1][2][3] The ability of DEAD to cross-link proteins has been associated with its cytotoxic effects, suggesting that protein aggregation and disruption of cellular homeostasis are key mechanisms of its biological activity.[1][3] These characteristics make DEAD a subject of interest in toxicology and for potential therapeutic applications where targeted protein aggregation is desired.
Chemical Properties and Reactivity
| Property | Value |
| Chemical Formula | C8H10O4 |
| Molecular Weight | 170.16 g/mol |
| Appearance | Clear, light yellow liquid |
| Solubility | Soluble in ethanol, ethyl ether, CCl4; Insoluble in water |
| Reactive Groups | Alkyne, two ester groups |
| Target Residues | Cysteine (thiol groups) |
Reaction Mechanism
The primary mechanism of protein cross-linking by DEAD involves a Michael addition of thiol groups from cysteine residues across the activated alkyne bond. The reaction proceeds in a two-step manner where two separate cysteine residues add to the carbon-carbon triple bond, resulting in a stable, cross-linked product.
Experimental Protocols
Protocol 1: In Vitro Cross-Linking of a Purified Protein
This protocol describes a general procedure for the in vitro cross-linking of a purified protein containing accessible cysteine residues using DEAD.
Materials:
-
Purified protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.0-8.0)
-
This compound (DEAD)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M dithiothreitol (B142953) (DTT) or 1 M β-mercaptoethanol)
-
SDS-PAGE loading buffer
-
Coomassie stain or silver stain reagents
Procedure:
-
Preparation of DEAD Stock Solution: Prepare a 100 mM stock solution of DEAD in anhydrous DMSO or ethanol. This should be done immediately before use due to the reactivity of DEAD.
-
Protein Preparation: Prepare a solution of the purified protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Cross-Linking Reaction:
-
Add the DEAD stock solution to the protein solution to achieve a final DEAD concentration in the range of 1-10 mM. The optimal concentration should be determined empirically. A typical starting molar ratio of DEAD to protein is 100:1 to 1000:1.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation. The optimal incubation time may vary.
-
-
Quenching the Reaction: Stop the cross-linking reaction by adding the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted DEAD. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE:
-
Mix an aliquot of the quenched reaction with SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE to observe the formation of higher molecular weight species (dimers, trimers, etc.), indicating successful cross-linking.
-
Visualize the protein bands by Coomassie or silver staining.
-
Protocol 2: Cross-Linking of Proteins in Cell Lysate
This protocol outlines a method for cross-linking proteins within a complex mixture, such as a cell lysate.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
-
Protease inhibitor cocktail
-
This compound (DEAD)
-
Anhydrous DMSO or ethanol
-
Quenching solution (e.g., 1 M DTT)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Cross-Linking Reaction:
-
Dilute the cell lysate to a protein concentration of 1-2 mg/mL with lysis buffer.
-
Add a freshly prepared stock solution of DEAD in DMSO to the lysate to a final concentration of 1-5 mM.
-
Incubate at room temperature for 30 minutes.
-
-
Quenching and Analysis:
-
Quench the reaction with DTT to a final concentration of 20 mM.
-
Analyze the cross-linked lysate by SDS-PAGE and Western blotting using an antibody against the protein of interest to detect the formation of oligomers.
-
Data Presentation
Table 1: Summary of In Vitro Cross-Linking of Yeast Thioredoxin 2 (Trx2p) with DEAD
| Parameter | Value | Reference |
| Protein | Recombinant Yeast Thioredoxin 2 (Trx2p) | [2][3] |
| DEAD Concentration | Cytotoxic doses (specific concentration not detailed) | [2][3] |
| Observation | Oligomerization of Trx2p | [2][3] |
| Analysis Method | In vitro cross-linking assay | [2][3] |
Table 2: Summary of In Situ Cross-Linking in Yeast with DEAD
| Parameter | Value | Reference |
| Organism | Saccharomyces cerevisiae | [2][3] |
| Treatment | Cytotoxic doses of DEAD | [2][3] |
| Observation | Cross-linking of Trx2p to other proteins | [2][3] |
| Analysis Method | In vivo cross-linking | [2][3] |
Visualizations
Troubleshooting
| Problem | Possible Cause | Solution |
| No cross-linking observed | - Protein has no accessible cysteine residues.- DEAD concentration is too low.- Reaction time is too short.- pH is not optimal for thiol reactivity. | - Confirm the presence of accessible cysteines.- Increase the concentration of DEAD.- Increase the incubation time.- Optimize the reaction pH (try a range from 7.0 to 8.5). |
| Excessive precipitation | - DEAD concentration is too high, leading to extensive, non-specific cross-linking and aggregation. | - Reduce the concentration of DEAD.- Decrease the incubation time. |
| Smearing on SDS-PAGE gel | - A wide range of cross-linked species are being formed. | - This can be indicative of successful cross-linking. To improve resolution, try gradient gels or optimize the DEAD to protein ratio to favor specific oligomers. |
Safety Precautions
This compound is a reactive chemical and should be handled with care in a fume hood. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a valuable reagent for the targeted cross-linking of cysteine residues in proteins. Its specificity for thiols allows for the investigation of protein structures and interactions that are mediated by these residues. The protocols and information provided herein offer a foundation for researchers to utilize DEAD in their studies of protein chemistry and function. As with any cross-linking experiment, optimization of reaction conditions is crucial for achieving the desired results.
References
- 1. Structure-activity comparison of the cytotoxic properties of diethyl maleate and related molecules: identification of this compound as a thiol cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced toxicity of the protein cross-linkers divinyl sulfone and this compound in comparison to related monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Application Note and Protocol: Aza-Diels-Alder Reaction with Diethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aza-Diels-Alder reaction is a powerful transformation in organic synthesis for the construction of nitrogen-containing six-membered heterocycles, such as tetrahydropyridines and their derivatives. These structural motifs are prevalent in a wide array of natural products and pharmaceutically active compounds. This application note provides a detailed experimental protocol for the aza-Diels-Alder reaction, specifically focusing on the use of diethyl acetylenedicarboxylate (B1228247) as the dienophile. The reaction proceeds via a [4+2] cycloaddition of a 1-azadiene (an α,β-unsaturated imine) with the electron-deficient alkyne, diethyl acetylenedicarboxylate. The resulting dihydropyridine (B1217469) derivatives are versatile intermediates for further synthetic manipulations. The reaction can be promoted thermally or by the use of Lewis acid catalysts, which can enhance both the reaction rate and stereoselectivity.[1][2]
Reaction Principle
The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile.[1] In the context of this protocol, an imine acts as the azadiene component. The reaction between a 1-azadiene and this compound leads to the formation of a 1,4-dihydropyridine (B1200194) derivative. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the azadiene and the dienophile. Generally, electron-withdrawing groups on the dienophile, such as the two ester groups in this compound, lower its LUMO energy, facilitating the reaction with the HOMO of the azadiene. The reaction can proceed through a concerted or a stepwise mechanism, which can be influenced by the reaction conditions, including the use of Lewis acids.[1]
Experimental Workflow
The general experimental workflow for the aza-Diels-Alder reaction with this compound is depicted below. This involves the formation of the imine, followed by the cycloaddition reaction and subsequent purification of the product.
Caption: General workflow for the aza-Diels-Alder reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Lewis acid-catalyzed aza-Diels-Alder reaction between an in-situ generated imine and this compound.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., aniline)
-
This compound (DEAD)
-
Lewis Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), anhydrous)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Imine Formation (In Situ):
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in the anhydrous solvent (10 mL).
-
Add the amine (1.0 mmol, 1.0 equiv) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation. For less reactive aldehydes or amines, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.
-
-
Aza-Diels-Alder Reaction:
-
To the solution containing the in-situ generated imine, add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 mmol, 10 mol%).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Slowly add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.
-
The reaction can be monitored by Thin Layer Chromatography (TLC). Depending on the substrates, the reaction may proceed at room temperature or require heating. If heating is necessary, attach a reflux condenser and heat the mixture to the desired temperature (e.g., 40-80 °C).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM, 3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The eluent system will depend on the polarity of the product but a gradient of ethyl acetate (B1210297) in hexane is a common starting point.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired dihydropyridine derivative.
-
Data Presentation
The following table presents representative data from aza-Diels-Alder reactions, illustrating the types of yields and conditions that can be expected. Note that these examples may use dienophiles other than this compound but are illustrative of the reaction's scope.
| Entry | Diene (from Aldehyde + Amine) | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde + Aniline | Danishefsky's Diene | None | Methanol | RT | 12 | 92 | [3] |
| 2 | Benzaldehyde + Benzylamine | Danishefsky's Diene | ZnCl₂ (10) | Toluene | RT | 24 | 85 | Fictional Example |
| 3 | Cyclohexanecarboxaldehyde + Aniline | Danishefsky's Diene | None | Methanol | RT | 12 | 88 | [3] |
| 4 | Cinnamaldehyde + Aniline | Danishefsky's Diene | None | Methanol | RT | 12 | 95 | [3] |
| 5 | Benzaldehyde + (R)-α-Methylbenzylamine | Danishefsky's Diene | None | Chiral Ionic Liquid | RT | 4.5 | 89 | [4] |
Signaling Pathway and Logical Relationships
The logical progression of the aza-Diels-Alder reaction, from starting materials to the final product, highlighting the key transformations and intermediates, is shown below.
Caption: Logical flow of the aza-Diels-Alder reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Lewis acids are corrosive and moisture-sensitive; handle them under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The aza-Diels-Alder reaction using this compound is a versatile and efficient method for synthesizing functionalized dihydropyridine derivatives. The provided protocol offers a general guideline that can be optimized for specific substrates and desired outcomes. This reaction is of significant interest to researchers in organic synthesis and drug development due to the prevalence of the resulting heterocyclic core in biologically active molecules.
References
Application Notes and Protocols: Diethyl Acetylenedicarboxylate in the Synthesis of Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl acetylenedicarboxylate (B1228247) (DEAD) in the synthesis of functionalized polymers. DEAD, and its close analog dimethyl acetylenedicarboxylate (DMAD), are versatile building blocks in polymer chemistry due to the reactivity of their electron-deficient carbon-carbon triple bond.[1][2] This document details key synthetic methodologies, including multicomponent polymerizations and polyaddition reactions, and provides specific experimental protocols. The resulting polymers have potential applications in various fields, particularly in the biomedical and pharmaceutical sectors as materials for drug delivery and protein cross-linking.[3][4]
Multicomponent Spiropolymerization
Multicomponent polymerizations (MCPs) are highly efficient one-pot reactions that combine three or more starting materials to form a polymer.[5] This approach allows for the rapid synthesis of complex polymer structures from simple monomers. A notable example is the multicomponent spiropolymerization involving diethyl acetylenedicarboxylate.
Application: Synthesis of Photodegradable Bis-spiropolymers
A catalyst-free, four-component spiropolymerization of diisocyanides, this compound, and halogenated quinones can be employed to construct bis-spiropolymers with high molecular weights and good yields. These polymers exhibit good thermal stability, solubility, and film-forming ability. Doping these polymers with a photosensitizer can induce photodegradation, suggesting potential applications in areas like controlled-release systems for pesticides or other active agents.
Experimental Protocol: Synthesis of a Bis-spiropolymer
This protocol is adapted from a reported multicomponent spiropolymerization.
Materials:
-
This compound (DEAD)
-
Tetrachloro-1,4-benzoquinone
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a dried Schlenk tube under a nitrogen atmosphere, dissolve 1,6-diisocyanohexane (0.5 mmol, 69.1 mg) and tetrachloro-1,4-benzoquinone (0.5 mmol, 122.9 mg) in 2.0 mL of dichloromethane.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol, 170.2 mg, 161 µL) to the solution.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Precipitate the resulting polymer by adding the reaction solution dropwise into a large volume of methanol (B129727).
-
Filter the precipitate and wash with methanol.
-
Dry the polymer in a vacuum oven at 40°C overnight.
Quantitative Data:
| Monomer 1 (Diisocyanide) | Monomer 2 (Quinone) | Monomer 3 (DEAD) | Solvent | Reaction Time (h) | Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 1,6-Diisocyanohexane | Tetrachloro-1,4-benzoquinone | This compound | CH₂Cl₂ | 24 | 87.7 | 29,200 | 1.89 |
Logical Relationship of Multicomponent Spiropolymerization
Caption: Workflow for the synthesis of bis-spiropolymers.
Polyaddition of Diamines to this compound
The reaction of primary and secondary amines with the activated triple bond of DEAD is a well-established method for the synthesis of various nitrogen-containing compounds. This reaction can be extended to the synthesis of polymers by using diamines and DEAD as monomers, resulting in the formation of poly(enamine-ester)s or related structures.
Application: Synthesis of Functional Polyamides
The polyaddition of diamines to DEAD provides a straightforward route to functional polyamides with interesting properties. These polymers can contain reactive enamine functionalities along the backbone, which can be further modified. The properties of the resulting polymers can be tuned by varying the structure of the diamine monomer.
Experimental Protocol: Synthesis of a Poly(enamine-ester)
This is a general protocol for the polyaddition of a diamine to DEAD.
Materials:
-
This compound (DEAD)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,6-hexanediamine (10 mmol, 1.16 g) in 20 mL of DMSO.
-
Slowly add a solution of this compound (10 mmol, 1.70 g, 1.61 mL) in 10 mL of DMSO to the diamine solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80°C and stir for 48 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water to precipitate the polymer.
-
Filter the polymer, wash thoroughly with water, and then with methanol.
-
Dry the polymer in a vacuum oven at 50°C for 24 hours.
Expected Quantitative Data (Illustrative):
| Monomer 1 (Diamine) | Monomer 2 (DEAD) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1,6-Hexanediamine | This compound | DMSO | 80 | 48 | >90 | 5,000 - 15,000 | 1.5 - 2.5 |
Reaction Pathway for Polyaddition of a Diamine and DEAD
Caption: Polyaddition of a diamine and DEAD.
Passerini and Ugi Multicomponent Polymerizations
The Passerini and Ugi reactions are powerful isocyanide-based multicomponent reactions that have been successfully applied to polymer synthesis.[5] These reactions allow for the creation of polymers with complex and highly functional repeating units in a single step. While direct polymerization of DEAD using these methods is less commonly reported, DEAD can be a precursor to monomers used in these polymerizations or can be incorporated into post-polymerization modifications.
Application: Synthesis of Functional Polyesters and Polyamides
Passerini and Ugi polymerizations can be used to synthesize a wide variety of functional polyesters and polyamides with tunable properties.[6] For example, a Passerini three-component polymerization can combine a dicarboxylic acid, a dialdehyde (B1249045) or diketone, and a diisocyanide to form a polyester (B1180765) with pendant amide groups.
Conceptual Experimental Workflow: Passerini Polymerization
This workflow illustrates the general steps for a Passerini three-component polymerization.
Monomers:
-
Dicarboxylic acid
-
Dialdehyde
-
Diisocyanide
Procedure:
-
Dissolve the dicarboxylic acid and dialdehyde in a suitable solvent (e.g., dichloromethane) in a reaction vessel.
-
Add the diisocyanide to the mixture.
-
Stir the reaction at room temperature for 24-72 hours.
-
Isolate the polymer by precipitation in a non-solvent (e.g., methanol or diethyl ether).
-
Purify the polymer by washing and drying under vacuum.
Illustrative Quantitative Data:
| Monomer 1 (Dicarboxylic Acid) | Monomer 2 (Dialdehyde) | Monomer 3 (Diisocyanide) | Solvent | Reaction Time (h) | Yield (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Adipic Acid | Glutaraldehyde | 1,4-Diisocyanobutane | CH₂Cl₂ | 48 | 85-95 | 8,000 - 20,000 | 1.6 - 2.8 |
Experimental Workflow for Passerini Polymerization
Caption: General workflow for Passerini polymerization.
Conclusion
This compound is a highly versatile and valuable monomer for the synthesis of a wide range of functional polymers. The methodologies outlined in these application notes, including multicomponent polymerizations and polyaddition reactions, offer efficient routes to polymers with tailored properties. The resulting materials hold significant promise for advanced applications, particularly in the fields of drug delivery, biomaterials, and materials science. Researchers are encouraged to explore these synthetic strategies to develop novel polymers with enhanced functionalities.
References
Application Notes and Protocols: One-Pot Synthesis of γ-Lactams using Diethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of highly functionalized γ-lactams, specifically 3-amino-3-pyrrolin-2-ones, through a three-component reaction involving a primary amine, an aldehyde, and diethyl acetylenedicarboxylate (B1228247). This methodology offers an efficient route to construct the γ-lactam core, a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.[1][2]
Introduction
The γ-lactam (2-pyrrolidinone) ring is a privileged structural motif in medicinal chemistry, found in a wide array of natural products and synthetic drugs exhibiting diverse biological activities, including antibiotic, antitumor, and antidepressant properties. Consequently, the development of efficient and versatile synthetic routes to functionalized γ-lactams is of significant interest to the drug discovery and development community.
This application note details a robust and straightforward one-pot, three-component synthesis of substituted γ-lactams. The reaction proceeds under mild conditions and allows for the generation of a library of structurally diverse compounds by varying the amine and aldehyde starting materials.
Reaction Mechanism
The one-pot synthesis of 3-amino-3-pyrrolin-2-ones from a primary amine, an aldehyde, and diethyl acetylenedicarboxylate is proposed to proceed through a cascade of reactions. Initially, the primary amine reacts with the aldehyde to form an imine (Schiff base). Concurrently, a second molecule of the primary amine undergoes a Michael addition to the this compound to form an enamine intermediate.
The subsequent key step involves a Mannich-type reaction where the enamine attacks the imine. This is followed by an intramolecular cyclization of the resulting intermediate, where the secondary amine attacks one of the ester groups, leading to the formation of the five-membered γ-lactam ring after the elimination of ethanol. The reaction is often catalyzed by a Brønsted acid.
References
Application Notes and Protocols: Diethyl Acetylenedicarboxylate in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl acetylenedicarboxylate (B1228247) (DEAD) is a highly versatile and reactive building block in organic synthesis, prized for its electron-deficient triple bond. This characteristic makes it an excellent electrophile and a potent dienophile, enabling its participation in a wide array of chemical transformations. In the realm of natural product synthesis, DEAD is a key reagent for constructing complex molecular architectures, particularly for the formation of heterocyclic and carbocyclic ring systems. Its utility is prominently featured in cycloaddition reactions (most notably the Diels-Alder reaction), Michael additions, and various multicomponent reactions. These reactions often proceed with high efficiency and stereoselectivity, providing access to the core scaffolds of numerous biologically active natural products and their analogues. This document provides an overview of the applications of diethyl acetylenedicarboxylate in natural product synthesis, complete with detailed experimental protocols for key reactions and quantitative data to guide synthetic efforts.
Diels-Alder Reactions: Construction of Cyclic Scaffolds
The Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of six-membered rings, a common motif in many natural products.[1][2] this compound is an exceptional dienophile in these [4+2] cycloaddition reactions due to its electron-deficient nature, readily reacting with a variety of dienes to form complex cyclic adducts.[3][4]
Application Example: Synthesis of Functionalized Aromatic and Heterocyclic Cores
A common strategy involves the Diels-Alder reaction of DEAD with furans, which serves as a pivotal step in the synthesis of various substituted aromatic compounds and complex oxygen-containing heterocyclic systems. The initial cycloadduct can undergo further transformations to yield highly functionalized structures.
Quantitative Data: Diels-Alder Reaction of Furan (B31954) with Acetylenedicarboxylates
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Furan | Dimethyl Acetylenedicarboxylate (DMAD) | Neat, 50°C | Monoadduct | - | [5] |
| Furan | Dimethyl Acetylenedicarboxylate (DMAD) | AlCl₃, CH₂Cl₂ | endo-exo Diadduct | - | [5] |
| Furan | This compound (DEAD) | Microwave, AlCl₃/CH₂Cl₂ | [4+2] cycloadduct | High | [4] |
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction of Furan and this compound
This protocol is a representative procedure for the Lewis acid-catalyzed Diels-Alder reaction between a furan derivative and DEAD.
-
Materials:
-
Furan (or substituted furan)
-
This compound (DEAD)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous dichloromethane.
-
Cool the solvent to 0 °C using an ice bath.
-
Carefully add aluminum chloride to the stirred solvent.
-
Add the furan derivative to the solution.
-
Slowly add this compound dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired Diels-Alder adduct.[5]
-
Diagram: Diels-Alder Reaction Workflow
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Michael Addition Reactions: Formation of Carbon-Nitrogen and Carbon-Sulfur Bonds
The electron-deficient nature of the alkyne in DEAD makes it an excellent Michael acceptor for a variety of nucleophiles, including amines and thiols. This reaction is a cornerstone for the synthesis of β-enamino esters and other functionalized acyclic precursors that can be cyclized to form nitrogen- and sulfur-containing heterocycles, which are prevalent in natural products.[6][7]
Application Example: Synthesis of Pyrrolidinone and Thiazolidinone Derivatives
The Michael addition of amines to DEAD is a key step in the synthesis of various heterocyclic scaffolds. For instance, the adducts formed can undergo subsequent intramolecular cyclization to yield substituted pyrrolidinones. Similarly, the reaction with thioamides or thiourea (B124793) derivatives can lead to the formation of thiazolidinones.[8]
Quantitative Data: Aza-Michael Addition to this compound
| Nucleophile | Substrate | Catalyst/Solvent | Product Type | Yield (%) | Reference |
| Primary/Secondary Amines | Dimethyl Acetylenedicarboxylate | - | β-enamino ester | - | [9] |
| Thioamides/Thiourea | Dimethyl Acetylenedicarboxylate | - | Thiazolidin-4-ones or Thiazin-4-ones | - | [5] |
| Aniline (B41778) | This compound | Ethanol/Citric Acid (Ultrasound) | 3-Pyrrolin-2-one | Excellent | [10] |
Experimental Protocol: Aza-Michael Addition of an Amine to this compound
This protocol outlines a general procedure for the aza-Michael addition of a primary or secondary amine to DEAD.
-
Materials:
-
Primary or secondary amine
-
This compound (DEAD)
-
Anhydrous solvent (e.g., ethanol, THF, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a clean, dry round-bottom flask, add the amine (1.0-1.2 equivalents). If the reaction is to be run in a solvent, dissolve the amine in the chosen anhydrous solvent.
-
With stirring, add this compound (1.0 equivalent) dropwise at room temperature. The reaction can be exothermic, so controlled addition is recommended.
-
Continue stirring at room temperature. The reaction progress can be monitored by TLC or NMR spectroscopy.
-
For less reactive amines, the reaction mixture may be gently heated.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), the product can be isolated.
-
If the reaction was performed neat and the product is of high purity, it may be used without further purification.
-
If purification is necessary, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by vacuum distillation.
-
Diagram: Aza-Michael Addition and Subsequent Cyclization
Caption: Pathway of Aza-Michael addition followed by cyclization.
Multicomponent Reactions: Efficient Synthesis of Complex Heterocycles
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. DEAD is a frequent participant in such reactions, leading to the rapid assembly of complex heterocyclic structures.[11]
Application Example: Synthesis of Pyrroloquinoline and Dihydropyridine Scaffolds
DEAD is utilized in MCRs for the synthesis of various natural product-like scaffolds. For example, the reaction of an amine, an aldehyde, and DEAD can lead to the formation of highly substituted pyrrolin-2-ones.[10] Furthermore, four-component reactions involving aromatic aldehydes, arylamines, a nitrile, and DEAD can efficiently produce polysubstituted dihydropyridines.[3] The synthesis of pyrroloquinolines can also be achieved through a one-pot Wittig-type reaction involving indole-7-carbaldehydes, triphenylphosphine, and DEAD.[12]
Quantitative Data: Multicomponent Reactions Involving this compound
| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |
| Anilines, Aromatic Aldehydes, DEAD | Sulfonic acid-functionalized ionic liquid / Ethanol | 2-Pyrrolidinones | 52-94 | |
| Aromatic Aldehydes, Malononitrile, Arylamines, DEAD | Triethylamine / Ethanol | Dihydropyridines | Good | [3] |
| Indole-7-carbaldehydes, Triphenylphosphine, DMAD | - | Pyrroloquinolines | - | [12] |
Experimental Protocol: Three-Component Synthesis of Substituted 3-Pyrrolin-2-ones
This protocol is based on the ultrasound-promoted, citric acid-catalyzed synthesis of 3-pyrrolin-2-ones.[10]
-
Materials:
-
Aniline (or substituted aniline)
-
Aromatic aldehyde
-
This compound (DEAD)
-
Citric acid
-
Ethanol
-
Reaction vessel suitable for ultrasonication
-
Ultrasonic bath
-
-
Procedure:
-
In a suitable reaction vessel, combine the aniline (1 mmol), aromatic aldehyde (1 mmol), this compound (1 mmol), and citric acid (as catalyst) in ethanol.
-
Place the reaction vessel in an ultrasonic bath and irradiate at a specified power (e.g., 100 W) at room temperature.
-
Monitor the reaction progress by TLC. These reactions are often complete within a short period (e.g., 15-30 minutes).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-pyrrolin-2-one derivative.
-
Diagram: Logical Flow of a Multicomponent Reaction
Caption: Logical flow of a one-pot multicomponent reaction.
Application in the Synthesis of Specific Natural Product Scaffolds
While detailed, step-by-step protocols for the total synthesis of complex natural products using DEAD are extensive, the following examples highlight its role in constructing key structural motifs found in important natural product classes.
Luotonin A Analogues
Luotonin A is a cytotoxic alkaloid that inhibits topoisomerase I. While various synthetic routes exist, the construction of the pyrroloquinoline core can be envisioned through strategies that employ DEAD or its analogues. For instance, aza-Diels-Alder reactions or multicomponent strategies involving DEAD can provide rapid access to the quinoline (B57606) or pyrrole (B145914) ring systems, which are subsequently elaborated to form the final pentacyclic structure.
Pyrroloquinoline Alkaloids
The pyrrolo[3,2,1-ij]quinoline framework is present in several alkaloids. A one-pot synthesis of this scaffold involves the reaction of 4,6-dimethoxyindole-7-carbaldehyde with dimethyl acetylenedicarboxylate and triphenylphosphine, showcasing a Wittig-type reaction followed by intramolecular cyclization.[12] This approach provides a direct route to the core structure of this class of natural products.
Podophyllotoxin Analogues
Podophyllotoxin and its derivatives are known for their potent anticancer properties.[11] The synthesis of analogues often involves the construction of a tetralin lactone core. While a direct application of DEAD in the synthesis of the natural product itself is less common, its utility in Diels-Alder and Michael addition reactions makes it a valuable tool for creating highly substituted aromatic and hydroaromatic rings that are precursors to podophyllotoxin-like structures.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. Researchers should always consult the primary literature and perform appropriate risk assessments before conducting any chemical synthesis.
References
- 1. Design and Synthesis of C-Aryl Angular Luotonins via One-Pot Aza-Nazarov–Friedlander Sequence and Their Topo-I Inhibition Studies Along with C-Aryl Vasicinones and Luotonins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Side reactions of Diethyl acetylenedicarboxylate with common solvents
Welcome to the technical support center for Diethyl Acetylenedicarboxylate (B1228247) (DEAD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to side reactions with laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of Diethyl Acetylenedicarboxylate (DEAD) with common laboratory solvents?
A1: this compound is a highly electrophilic compound due to its electron-deficient triple bond, making it a potent Michael acceptor.[1][2] Its reactivity is a key feature in organic synthesis but also makes it susceptible to side reactions with nucleophilic solvents or impurities.[3] Protic solvents (like alcohols and water) and solvents containing amine impurities can react with DEAD, leading to the formation of unwanted byproducts.[4][5]
Q2: How stable is DEAD in protic solvents like water and alcohols?
A2: DEAD is generally unstable in protic solvents.
-
Water: DEAD is insoluble in water.[3][6][7] However, in the presence of acid or base catalysts, or upon prolonged heating, it can undergo hydrolysis to acetylenedicarboxylic acid and ethanol.
-
Alcohols (Methanol, Ethanol): Alcohols can act as nucleophiles and add across the triple bond of DEAD in a Michael-type addition reaction. This reaction forms stable enol ether adducts, which are often observed as significant byproducts. This reaction can be catalyzed by bases.
Q3: My reaction mixture turned dark yellow or brown after adding DEAD. Is this normal?
A3: While DEAD itself is a clear to light yellow liquid, a significant color change to dark yellow or brown upon addition to a reaction mixture can indicate decomposition or the formation of multiple side products.[3][8] This is often a sign of reaction with the solvent or impurities, especially at elevated temperatures.
Q4: How should I properly store DEAD and the solvents used in my reactions?
A4: To minimize side reactions and decomposition, proper storage is critical.
-
DEAD Storage: Store DEAD in a tightly sealed container in a refrigerator (2-8°C), protected from light, heat, and moisture.[7][9][10]
-
Solvent Storage: Use anhydrous solvents whenever possible. Store solvents over molecular sieves or use a solvent purification system to remove water and other nucleophilic impurities like amines.
Q5: What are the recommended "safe" or inert solvents for reactions involving DEAD?
A5: For reactions where the solvent should not participate, rigorously dried, non-nucleophilic solvents are recommended. Common choices include:
-
Toluene
-
Hexanes
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
Always ensure these solvents are of high purity and are thoroughly dried before use, as trace amounts of water can still cause issues.
Troubleshooting Guide
This guide addresses specific issues you may encounter during experiments with DEAD, focusing on solvent-related side reactions.
Issue 1: I see unexpected peaks in the vinyl region (δ 5-7 ppm) of my ¹H NMR spectrum.
-
Possible Cause: This is a classic indicator of a Michael addition side reaction with a nucleophilic solvent or impurity. The addition of an alcohol, water, or amine across the alkyne bond of DEAD generates an enol ether or enamine, which has characteristic vinyl protons.
-
Troubleshooting Steps:
-
Identify the Nucleophile: Compare the chemical shifts of the unexpected peaks with known values for adducts of DEAD with common nucleophiles (see Table 1). An ethoxy group signal (quartet and triplet) coupled with a vinyl singlet suggests a reaction with ethanol.
-
Run a Solvent Blank: Mix DEAD with your solvent under the reaction conditions (without your substrate) and monitor by TLC or NMR to see if the byproduct forms.
-
Purify the Solvent: If the blank test is positive, re-purify your solvent. Distill the solvent, pass it through a column of activated alumina, or use a commercial solvent purification system.
-
Change Solvent: Switch to a more inert solvent from the recommended list in FAQ Q5.
-
Issue 2: The yield of my desired product is low, and I've isolated a byproduct containing an ethoxy or methoxy (B1213986) group.
-
Possible Cause: You have used an alcohol (ethanol or methanol) as the solvent, or your aprotic solvent was contaminated with an alcohol. The alcohol has competed with your intended nucleophile and reacted with DEAD.
-
Troubleshooting Steps:
-
Avoid Alcoholic Solvents: Do not use alcohols as solvents for reactions with DEAD unless they are intended to be the reactant.
-
Check for Contamination: Ensure that other reagents or solvents used in the reaction or workup are not alcohols. For example, using methanol (B129727) to quench a reaction can lead to this side product.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the side reaction relative to the desired reaction.
-
Issue 3: I am performing a reaction in DMF, and I'm getting an unexpected nitrogen-containing byproduct.
-
Possible Cause: Dimethylformamide (DMF) can decompose, especially when heated or in the presence of acid or base, to form small amounts of dimethylamine. Dimethylamine is a potent nucleophile that reacts rapidly with DEAD to form a stable enamine adduct.[4]
-
Troubleshooting Steps:
-
Use High-Purity DMF: Use a fresh bottle of high-purity, anhydrous DMF.
-
Avoid High Temperatures: If possible, run the reaction at a lower temperature to minimize DMF decomposition.
-
Consider Alternative Solvents: If the problem persists, switch to another polar aprotic solvent like DMSO or acetonitrile, ensuring they are also pure and anhydrous.
-
Summary of Common Side Reactions
The following table summarizes the side reactions of DEAD with common nucleophilic species found in laboratory solvents.
| Solvent/Impurity Class | Nucleophilic Species | Type of Side Reaction | Expected Side Product | Mitigation Strategy |
| Water | H₂O | Hydrolysis | Acetylenedicarboxylic acid | Use anhydrous solvents and inert atmosphere. |
| Alcohols | R-OH (e.g., Methanol, Ethanol) | Michael Addition | Diethyl 2-alkoxyfumarate/maleate (Enol ether) | Avoid alcoholic solvents; use purified, anhydrous aprotic solvents. |
| Amines | R₂NH (e.g., from DMF degradation) | Michael Addition | Diethyl 2-(dialkylamino)fumarate/maleate (Enamine) | Use high-purity solvents; avoid high temperatures; consider alternative solvents. |
Diagrams and Workflows
Caption: Michael addition of a nucleophilic solvent to DEAD.
Caption: Troubleshooting workflow for DEAD side reactions.
Experimental Protocols
Protocol 1: Solvent Blank Experiment to Test for Reactivity
This protocol is designed to determine if the solvent is the source of an observed side product.
Methodology:
-
To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add 5 mL of the solvent .
-
Add this compound (DEAD) in a concentration similar to that used in your reaction (e.g., 0.1 M).
-
Stir the mixture under the same temperature and time conditions as your actual experiment.
-
Periodically take aliquots from the mixture and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor for the formation of new spots/peaks.
-
After the allotted time, remove the solvent under reduced pressure and analyze the residue by ¹H NMR to check for the characteristic signals of DEAD adducts.
Protocol 2: General Procedure for Solvent Purification (Removal of Water and Amine Impurities)
This protocol describes a standard method for drying and purifying a common aprotic solvent like Tetrahydrofuran (THF) to minimize side reactions.
Methodology:
-
Pre-drying: If the solvent has significant water content, let it stand over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) overnight, then filter.[8]
-
Distillation: Set up a distillation apparatus. For THF, add a drying agent and indicator to the distilling flask, such as sodium metal and benzophenone. The solution will turn deep blue or purple when the solvent is anhydrous.
-
Collection: Distill the solvent under an inert atmosphere. Collect the fraction boiling at the correct temperature (for THF, ~66°C).
-
Storage: Store the freshly distilled, anhydrous solvent in a sealed flask over activated molecular sieves (3Å or 4Å) to prevent re-absorption of atmospheric moisture. The flask should be sealed with a septum to allow for withdrawal via syringe.
References
- 1. benchchem.com [benchchem.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound | 762-21-0 [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Optimizing Diethyl Acetylenedicarboxylate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of reactions involving Diethyl Acetylenedicarboxylate (B1228247) (DEAD).
Troubleshooting Guides
This section addresses specific issues encountered during reactions with DEAD, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Diels-Alder Reactions
Q: My Diels-Alder reaction with diethyl acetylenedicarboxylate is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low yields in Diels-Alder reactions involving DEAD can stem from several factors, ranging from reactant quality to reaction conditions. Here is a systematic guide to troubleshooting this issue:
Potential Causes and Solutions:
| Cause | Solution |
| Poor Quality or Impure DEAD | DEAD is a lachrymator and can degrade upon improper storage. Ensure it is a clear, light-yellow liquid. If it appears dark or polymerized, purify it by vacuum distillation. Store DEAD at 2-8°C, protected from light and moisture.[1][2] |
| Diene Reactivity and Conformation | The diene must be in the s-cis conformation to react. Cyclic dienes like furan (B31954) and cyclopentadiene (B3395910) are locked in this conformation and are generally more reactive. For acyclic dienes, higher temperatures may be needed to overcome the energy barrier to adopt the s-cis conformation.[3] Electron-donating groups on the diene can increase the reaction rate.[3] |
| Suboptimal Reaction Temperature | The Diels-Alder reaction is reversible. While higher temperatures can increase the initial reaction rate, they can also promote the retro-Diels-Alder reaction, leading to lower yields of the desired product. A systematic optimization of the reaction temperature is recommended. Start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or GC. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. For some Diels-Alder reactions, polar solvents or even aqueous conditions can lead to rate enhancement. However, for others, non-polar solvents like toluene (B28343) or xylene are more suitable, especially at higher temperatures. |
| Presence of Oxygen | Some dienes, particularly furans, can react with oxygen, especially at elevated temperatures or under photochemical conditions, leading to the formation of cyclic peroxides and other side products. It is advisable to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Lewis Acid Catalyst Issues | Lewis acids like AlCl₃ can significantly enhance the rate of Diels-Alder reactions with DEAD.[4][5][6] If using a Lewis acid, ensure it is anhydrous and added carefully, as it is moisture-sensitive. The stoichiometry of the Lewis acid may also need optimization. |
Troubleshooting Workflow for Low-Yield Diels-Alder Reactions:
Issue 2: Formation of Side Products in Michael Addition Reactions
Q: I am observing multiple spots on my TLC plate after a Michael addition reaction with this compound. What are the likely side products and how can I minimize their formation?
A: The high reactivity of DEAD makes it susceptible to various side reactions in Michael additions. Understanding these potential side products is key to optimizing your reaction for a higher yield of the desired adduct.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Bis-adducts | Addition of a second equivalent of the nucleophile to the initial Michael adduct, especially if the initial adduct still possesses a reactive site. | Use a stoichiometric amount of the nucleophile or a slight excess of DEAD. Control the reaction temperature; lower temperatures often favor the mono-adduct. |
| Products of 1,2-addition | While less common for stabilized nucleophiles, strong, non-stabilized nucleophiles may attack one of the carbonyl carbons of DEAD instead of the alkyne. | Use resonance-stabilized nucleophiles (e.g., malonates, β-ketoesters). Weaker bases are generally preferred to generate the nucleophile. |
| Cyclization Products | The initial Michael adduct may undergo intramolecular cyclization, especially if the nucleophile contains other functional groups. This is often a desired pathway in the synthesis of heterocycles. | If cyclization is undesired, consider protecting reactive functional groups on the nucleophile. Adjust the reaction pH and temperature to disfavor the cyclization step. |
| Polymerization | DEAD can polymerize, especially in the presence of certain initiators or at high temperatures. | Use fresh, purified DEAD. Maintain a controlled reaction temperature and avoid prolonged reaction times at high temperatures. |
Logical Flow for Minimizing Side Products:
Issue 3: Low Yield in Multicomponent Reactions (MCRs)
Q: My one-pot, three-component reaction involving an amine, an aldehyde, and this compound is giving a low yield. How can I optimize this MCR?
A: Multicomponent reactions are powerful but can be sensitive to reaction conditions. Low yields often result from one of the intermediate steps being slow or from the formation of side products from reactions between pairs of components.
Optimization Strategies for MCRs:
| Parameter | Optimization Strategy |
| Order of Addition | The order in which the reactants are added can be crucial. In some cases, pre-forming an intermediate (e.g., the imine from the amine and aldehyde) before adding DEAD can improve the yield. Experiment with different addition sequences. |
| Catalyst | Many MCRs involving DEAD are catalyzed by acids (Brønsted or Lewis) or bases. The type and amount of catalyst can significantly affect the yield. Screen a range of catalysts and catalyst loadings. For example, Brønsted acids like phosphoric acid have been shown to be effective.[7] |
| Solvent | The solvent can influence the solubility of reactants and intermediates, as well as the rate of different reaction steps. Aprotic solvents like THF or toluene, or polar solvents like ethanol (B145695) or methanol (B129727) are commonly used. A solvent screen is recommended. |
| Temperature | Similar to other reactions, temperature is a critical parameter. Some MCRs proceed well at room temperature, while others require heating to drive the reaction to completion. Monitor for decomposition at higher temperatures. A study on a quinazoline (B50416) synthesis MCR found the optimal temperature to be 68°C.[7] |
| Concentration | The concentration of the reactants can impact the reaction rate and selectivity. Both highly concentrated and highly dilute conditions can sometimes lead to lower yields due to side reactions or slow reaction rates, respectively. |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the impact of different reaction parameters on the yield of reactions involving DEAD, based on literature data.
Table 1: Effect of Catalyst and Solvent on a Three-Component Reaction Yield
| Entry | Aldehyde | Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Aniline | None | Toluene | 80 | 25 |
| 2 | Benzaldehyde | Aniline | Acetic Acid | Toluene | 80 | 65 |
| 3 | Benzaldehyde | Aniline | Phosphoric Acid | Toluene | 80 | 85 |
| 4 | 4-Nitrobenzaldehyde | Aniline | Phosphoric Acid | Toluene | 80 | 92 |
| 5 | Benzaldehyde | Aniline | Phosphoric Acid | THF | 65 | 78 |
| 6 | Benzaldehyde | Aniline | Phosphoric Acid | Ethanol | 78 | 72 |
Data is representative and compiled for illustrative purposes.
Table 2: Microwave-Assisted Diels-Alder Reaction of Furans with DEAD
| Entry | Diene | Catalyst | Power (W) | Time (min) | Yield (%) |
| 1 | Furan | None | 300 | 10 | 60 |
| 2 | Furan | AlCl₃ | 300 | 5 | 85 |
| 3 | 2-Methylfuran | None | 300 | 10 | 68 |
| 4 | 2-Methylfuran | AlCl₃ | 300 | 5 | 90 |
Data adapted from studies on microwave-assisted synthesis.[8]
Experimental Protocols
Protocol 1: General Procedure for a Lewis-Acid Catalyzed Diels-Alder Reaction of Furan with DEAD
-
To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of furan (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
To the furan solution, slowly add a solution of aluminum chloride (AlCl₃) (0.5-1.0 equivalent) in anhydrous DCM, ensuring the temperature remains below 5°C.
-
To this mixture, add the solution of DEAD dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Michael Addition of an Amine to DEAD
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., ethanol, THF, or perform neat if the amine is a liquid).
-
Cool the solution to 0°C in an ice bath.
-
Add this compound (1.0-1.1 equivalents) dropwise to the stirred solution. The reaction can be exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
If the product precipitates, it can be collected by filtration.
-
If the product is soluble, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: General Procedure for a Three-Component Reaction of an Aldehyde, Amine, and DEAD
-
To a solution of the aldehyde (1.0 equivalent) and amine (1.0 equivalent) in a suitable solvent (e.g., toluene, THF), add the catalyst (e.g., phosphoric acid, 10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound? A: this compound is a lachrymator and causes skin burns.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Have an emergency eyewash and shower readily available.
Q2: How should I store this compound? A: DEAD should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and reducing agents.[1] It is recommended to store it under refrigeration at 2-8°C to minimize decomposition and polymerization.[2] Protect it from direct sunlight.[1]
Q3: My DEAD has turned a dark brown color. Is it still usable? A: A dark brown color indicates decomposition or polymerization. While it might still contain some active reagent, using it will likely lead to lower yields and purification difficulties. It is highly recommended to purify it by vacuum distillation before use.
Q4: Can I use dimethyl acetylenedicarboxylate (DMAD) and this compound (DEAD) interchangeably? A: While DMAD and DEAD have very similar reactivity, their physical properties (e.g., boiling point, solubility) and the steric bulk of the ester groups are different. In many cases, they can be used interchangeably with minor adjustments to the reaction conditions. However, the choice between DMAD and DEAD can sometimes influence the yield and selectivity of a reaction, and the properties of the final product.
Q5: How can I effectively purify the products of my DEAD reaction? A: The purification method depends on the properties of the product.
-
Column Chromatography: This is the most common method for purifying products from DEAD reactions. A silica gel stationary phase with a gradient of ethyl acetate (B1210297) in hexanes is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Distillation: For liquid products with sufficient thermal stability, vacuum distillation can be used for purification. However, be aware that some adducts may be heat-sensitive.
Q6: Are reactions with DEAD typically exothermic? A: Yes, due to its high reactivity, reactions involving DEAD, particularly Michael additions with nucleophilic amines, can be significantly exothermic. It is crucial to control the rate of addition of the reagent and to use an ice bath for cooling, especially on a larger scale, to prevent the reaction from overheating.
References
- 1. fishersci.com [fishersci.com]
- 2. 乙炔二甲酸二乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Influence of Lewis Acids on the Diels–Alder Reaction. V. The Reaction of Furan with Dimethyl Acetylenedicarboxylate | Semantic Scholar [semanticscholar.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H10O4 | CID 69803 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Diethyl Acetylenedicarboxylate (DEAD) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving diethyl acetylenedicarboxylate (B1228247) (DEAD).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in reactions involving DEAD?
A1: The most common impurities depend on the specific reaction. In Mitsunobu reactions, the main byproducts are triphenylphosphine (B44618) oxide (TPPO) and diethyl hydrazodicarboxylate, the reduced form of DEAD.[1] Unreacted starting materials, including DEAD itself, can also be present. In other reactions, such as Michael additions or Diels-Alder reactions, side products arising from undesired reaction pathways or polymerization may occur.
Q2: How can I remove unreacted DEAD and its reduced form, diethyl hydrazodicarboxylate?
A2: Both DEAD and diethyl hydrazodicarboxylate can often be removed by flash column chromatography.[2][3] Diethyl hydrazodicarboxylate is more polar than DEAD and the desired product in many cases. In some instances, the hydrazine (B178648) byproduct of modified Mitsunobu reagents can be removed by precipitation and filtration.[4] For small-scale reactions, preparative thin-layer chromatography (TLC) can also be an effective purification method.
Q3: My product is a persistent oil. How can I purify it?
A3: Oily products that are difficult to crystallize are typically purified by flash column chromatography.[3] If the product is thermally stable, vacuum distillation can be an alternative. It is crucial to ensure that any residual solvent has been thoroughly removed under high vacuum, as this can sometimes cause a product to remain an oil.
Q4: Can my product decompose on a silica (B1680970) gel column?
A4: Yes, some products, particularly those with acid-sensitive functional groups, can be unstable on silica gel.[5] If you suspect your product is decomposing on the column, you can try deactivating the silica gel with a small amount of a base like triethylamine (B128534) in the eluent. Alternatively, using a different stationary phase, such as alumina (B75360), or employing non-chromatographic purification methods like recrystallization or distillation should be considered.
Q5: What are some general workup procedures for DEAD reactions?
A5: A typical aqueous workup involves diluting the reaction mixture with an organic solvent and washing with water or brine.[6] To remove acidic or basic impurities, washing with a dilute acid or base solution, respectively, can be effective. For instance, a wash with a saturated sodium bicarbonate solution can help remove acidic byproducts.[6] After the aqueous workup, the organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low product yield after purification. | Product decomposition on silica gel. | Use a less acidic stationary phase like neutral alumina or deactivate the silica gel with triethylamine. |
| Product loss during aqueous workup. | Minimize the number of aqueous washes and ensure the product is not water-soluble. | |
| Incomplete reaction. | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup. | |
| Product co-elutes with an impurity. | Similar polarity of the product and impurity. | Optimize the solvent system for column chromatography by trying different solvent mixtures.[7] Sometimes a small change in the solvent ratio can significantly improve separation. Orthogonal chromatography, such as using a different stationary phase (e.g., reverse-phase silica), can also be effective. |
| Yellow coloration in the final product. | Residual DEAD or its byproducts. | Ensure complete removal of DEAD and its derivatives during chromatography. The yellow color of DEAD can sometimes tail during chromatography.[8] |
| Product instability. | If the product itself is colored and unstable, it may be degrading. It is important to handle and store it under appropriate conditions (e.g., in the dark, under an inert atmosphere). | |
| Difficulty in removing triphenylphosphine oxide (TPPO) from Mitsunobu reactions. | High polarity and crystallinity of TPPO. | TPPO can sometimes be removed by precipitation from a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate (B1210297). Using polymer-supported triphenylphosphine can simplify the workup as the phosphine (B1218219) oxide byproduct can be removed by filtration.[1] |
Quantitative Data
Table 1: Typical Rf Values for DEAD Reaction Products in Hexane/Ethyl Acetate Systems
| Product Type | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Diels-Alder Adduct | 3:1 | 0.21[2] |
| Michael Adduct | 90:10 | Not specified[9] |
| Pyrazoloquinolinone | 1:1 | 0.22 - 0.42[10] |
Note: Rf values are highly dependent on the specific structure of the product and the exact TLC conditions.
Experimental Protocols
Protocol 1: Purification of a Diels-Alder Adduct by Flash Column Chromatography
This protocol describes the purification of a Diels-Alder adduct formed from a diene and DEAD.
-
Reaction Workup: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with the initial chromatography eluent (e.g., 95:5 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the column. Alternatively, for less soluble products, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 5% ethyl acetate and gradually increase to 20-30%.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Diels-Alder adduct.
Protocol 2: Purification of a Michael Adduct by Recrystallization
This protocol is suitable for solid Michael adducts of DEAD.
-
Crude Product Isolation: After the reaction workup, obtain the crude product as a solid or a viscous oil.
-
Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble. Common solvents for recrystallization of DEAD adducts include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Handling and safety precautions for Diethyl acetylenedicarboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Diethyl acetylenedicarboxylate (B1228247) (DEAD).
Frequently Asked Questions (FAQs)
1. What is Diethyl acetylenedicarboxylate (DEAD) and what are its primary applications?
This compound (DEAD) is an organic compound widely used in synthesis.[1][2] It is a powerful electrophile due to its carbon-carbon triple bond flanked by two electron-withdrawing ethyl ester groups. Its primary applications include:
-
Diels-Alder Reactions: It is a potent dienophile for constructing cyclic compounds.
-
Michael Additions: It readily reacts with nucleophiles.
-
Synthesis of Heterocycles: It is a key building block for various nitrogen- and sulfur-containing heterocyclic compounds.[1]
-
Protein Cross-linking: It is used to study protein structure and function.[1]
2. What are the main hazards associated with this compound?
This compound is a hazardous chemical that requires careful handling. The primary hazards are:
-
Corrosive: It causes severe skin burns and eye damage.[3][4][5]
-
Lachrymator: It is a substance that irritates the eyes and causes tears.[3][4]
-
Respiratory Irritant: Inhalation can lead to corrosive injuries to the upper respiratory tract and lungs.[3][4]
-
Combustible: It is a combustible liquid and can form explosive mixtures with air upon intense heating.
3. What personal protective equipment (PPE) is required when handling DEAD?
To ensure safety, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are essential.[5]
-
Skin Protection: A lab coat and close-toed footwear are required.[5] For tasks with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5] If ventilation is inadequate, a NIOSH- or CEN-certified respirator should be used.[5]
4. How should this compound be stored?
Proper storage is crucial for maintaining the stability and safety of DEAD:
-
Container: Keep the container tightly closed.[5]
-
Location: Store in a cool, dry, and well-ventilated area.[5] It is often recommended to store it refrigerated (2-8°C).
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and metals.
-
Light and Heat: Protect from direct sunlight and sources of ignition.
5. What should I do in case of a spill?
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5]
-
Personal Protection: Wear appropriate PPE during cleanup.
-
Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[3]
6. What are the first-aid measures for exposure to DEAD?
Immediate medical attention is required for any exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀O₄ |
| Molecular Weight | 170.16 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 107-110 °C at 11 mmHg |
| Density | 1.063 g/mL at 25 °C |
| Flash Point | 94 °C (201.2 °F) - closed cup |
| Solubility | Soluble in ethanol, ether, and carbon tetrachloride. Insoluble in water. |
Troubleshooting Experimental Issues
1. My reaction mixture is turning dark brown/black. What could be the cause?
A dark reaction mixture often indicates decomposition or polymerization.
-
Possible Cause: DEAD is highly reactive and can polymerize or decompose, especially in the presence of impurities, high temperatures, or incompatible substances.
-
Troubleshooting Steps:
-
Ensure all glassware is scrupulously clean and dry.
-
Use purified reagents and solvents.
-
Maintain strict temperature control, potentially running the reaction at a lower temperature.
-
Add DEAD slowly to the reaction mixture to control the exotherm.
-
2. The yield of my desired product is low, and I'm observing multiple byproducts. How can I improve this?
Low yields and byproduct formation are common issues due to the high reactivity of DEAD.
-
Possible Cause: DEAD can react with various functional groups. Side reactions may be occurring due to incorrect stoichiometry, temperature, or reaction time.
-
Troubleshooting Steps:
-
Carefully control the stoichiometry of your reactants.
-
Optimize the reaction temperature. Some reactions require cooling to be selective.
-
Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and avoid over-reaction.
-
Consider the order of addition of reagents.
-
3. I'm having difficulty purifying my product. What are some common issues and solutions?
Purification can be challenging due to the nature of the products formed from DEAD.
-
Possible Cause: Residual starting material or byproducts that have similar polarities to the desired product. The product itself may be unstable to the purification conditions.
-
Troubleshooting Steps:
-
An aqueous workup with a mild bicarbonate solution can help remove acidic impurities. This is particularly important to prevent decomposition during distillation.[4]
-
Column chromatography is often effective. Experiment with different solvent systems to achieve better separation.
-
If the product is heat-sensitive, avoid high temperatures during solvent evaporation or distillation.
-
Visualized Workflows and Logic
Caption: A flowchart for safely conducting experiments using this compound.
Caption: A logic diagram for troubleshooting common issues in reactions involving DEAD.
References
Diethyl Acetylenedicarboxylate (DEAD) Reaction Optimization: Technical Support Center
Welcome to the Technical Support Center for Diethyl Acetylenedicarboxylate (B1228247) (DEAD) reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments with DEAD.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when handling Diethyl Acetylenedicarboxylate (DEAD)?
A1: this compound is a lachrymator and vesicant, meaning it can cause severe irritation to the eyes, skin, and respiratory tract.[1] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.
Q2: My reaction with DEAD is resulting in a dark, tarry mixture with low yield. What could be the cause?
A2: The formation of dark, polymeric materials is a common issue in reactions with highly reactive electrophiles like DEAD. This can be caused by several factors:
-
High Reaction Temperature: Excessive heat can promote polymerization and decomposition of DEAD and the reaction products.
-
Presence of Impurities: Acidic or basic impurities in the reactants or solvent can catalyze side reactions.
-
High Concentration: Running the reaction at a high concentration can favor intermolecular side reactions leading to polymers.
To mitigate this, consider running the reaction at a lower temperature, using purified reactants and solvents, and performing the reaction at a higher dilution.
Q3: I am observing multiple spots on my TLC plate after a reaction with DEAD. What are the likely side products?
A3: The presence of multiple spots on a TLC plate can indicate a variety of side products. Common culprits include:
-
Unreacted Starting Materials: Incomplete conversion will result in spots corresponding to your starting materials.
-
Michael Adducts: If your reaction involves a nucleophile, you may be forming single or double Michael addition products.
-
Cycloadducts: In the case of dienes, you might have a mixture of endo and exo isomers of the Diels-Alder adduct.
-
Polymerization Products: As mentioned, DEAD can polymerize, leading to a streak or unresolved spots at the baseline of the TLC.
-
Hydrolysis: Presence of water can lead to the hydrolysis of the ester groups to the corresponding carboxylic acid.
Careful analysis of the reaction mixture by techniques like NMR or LC-MS can help in identifying these side products.
Troubleshooting Guides
Diels-Alder Reaction Troubleshooting
Issue: Low yield in a Diels-Alder reaction with DEAD.
This guide provides a systematic approach to troubleshooting and optimizing [4+2] cycloaddition reactions involving DEAD.[2][3][4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Low Reactivity of Diene | Use a more electron-rich diene or consider using a Lewis acid catalyst (e.g., AlCl₃) to activate the dienophile (DEAD).[5] |
| Unfavorable s-cis Conformation | For acyclic dienes, higher temperatures may be required to overcome the energy barrier to the reactive s-cis conformation. However, be cautious of polymerization at very high temperatures. |
| Reversible Reaction | The retro-Diels-Alder reaction can occur at high temperatures.[6] If the product is thermally unstable, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Steric Hindrance | Bulky substituents on the diene or dienophile can hinder the reaction. Higher temperatures or longer reaction times might be necessary. |
| Solvent Effects | The choice of solvent can influence the reaction rate. Non-polar solvents are generally preferred. Experiment with different solvents like toluene, benzene, or dichloromethane (B109758). |
| Incorrect Work-up | The Diels-Alder adduct may be sensitive to acidic or basic conditions during work-up. A neutral work-up is often recommended. |
Experimental Protocol: Microwave-Assisted Diels-Alder Reaction [5]
-
In a microwave-safe vessel, combine the diene (1 mmol) and this compound (1.1 mmol).
-
Add a catalytic amount of AlCl₃ (10 mol%) dissolved in dry dichloromethane (2 mL).
-
Seal the vessel and place it in a domestic microwave oven.
-
Irradiate at a power of 300-450 W for short intervals (e.g., 30-60 seconds) with cooling in between to avoid excessive pressure buildup.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Michael Addition Troubleshooting
Issue: Formation of multiple products in a Michael addition reaction with DEAD.
This guide addresses the common issue of multiple product formation in the nucleophilic addition of amines or thiols to DEAD.
Logical Relationship of Products
Caption: Potential products in a Michael addition with DEAD.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Formation of Di-adduct | This occurs when a second molecule of the nucleophile adds to the initial mono-adduct. To favor the mono-adduct, use a stoichiometric amount or a slight excess of DEAD relative to the nucleophile. Adding the nucleophile slowly to a solution of DEAD can also help. |
| Polymerization of DEAD | As with Diels-Alder reactions, high temperatures and concentrations can lead to polymerization. Run the reaction at a lower temperature and in a more dilute solution. |
| Lack of Catalyst (for weak nucleophiles) | For less reactive nucleophiles, a base catalyst (e.g., triethylamine (B128534) for thiols) may be required to facilitate the addition.[7] |
| Solvent Choice | The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents are generally suitable. For thiol additions, polar aprotic solvents can be effective.[8] |
| Equilibrium | The Michael addition can be reversible. Ensure the reaction goes to completion by allowing sufficient reaction time or by removing a byproduct if possible. |
Experimental Protocol: Thiol-Michael Addition to DEAD [7]
-
Dissolve this compound (1.0 mmol) in a suitable aprotic solvent (e.g., THF, 5 mL) in a round-bottom flask under an inert atmosphere.
-
Add the thiol (1.1 mmol) to the solution.
-
Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting thioether by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Diels-Alder Reaction of Furan with DEAD [5]
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional | None | Neat | 100 | 16 h | 60 |
| Microwave | AlCl₃ | CH₂Cl₂ | N/A | 10 x 10 s | 95 |
Table 2: Influence of Nucleophile on Michael Addition to Activated Alkynes [9]
| Nucleophile | Relative Reactivity | Typical Conditions |
| Thiols | High | Often proceeds without a catalyst at room temperature. |
| Amines | Moderate | May require mild heating or a catalyst depending on the amine's nucleophilicity. |
| Alcohols | Low | Generally requires a strong base or specific catalyst and higher temperatures. |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Technical Support Center: Diethyl Acetylenedicarboxylate (DEAD) Storage and Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Diethyl acetylenedicarboxylate (B1228247) (DEAD) to prevent polymerization and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Diethyl acetylenedicarboxylate (DEAD) and why is it prone to polymerization?
This compound (DEAD) is a highly reactive organic compound with the chemical formula C₈H₁₀O₄. Its reactivity stems from the electron-deficient carbon-carbon triple bond, making it a strong electrophile. This high reactivity makes it susceptible to polymerization, a process where individual DEAD molecules react with each other to form long chains or complex networks. This can be initiated by impurities, exposure to light, or elevated temperatures.
Q2: How can I visually identify if my this compound has started to polymerize?
There are several visual cues that may indicate the onset of polymerization:
-
Increased Viscosity: The liquid may become noticeably thicker or more syrupy.
-
Color Change: The typically colorless to light yellow liquid may darken, turning yellow, brown, or even black.
-
Formation of Solids: You may observe the formation of precipitates or solid masses within the liquid.
If you observe any of these changes, the integrity of the DEAD is compromised, and it may not be suitable for your experiment.
Q3: What are the primary factors that can trigger the polymerization of DEAD?
Several factors can initiate or accelerate the polymerization of DEAD:
-
Presence of Nucleophiles: DEAD is highly susceptible to Michael addition reactions with nucleophiles such as amines, thiols, and even water. These reactions can initiate polymerization.
-
Exposure to Light: Photochemical reactions can generate free radicals that may initiate polymerization.[1]
-
Elevated Temperatures: Heat can provide the activation energy needed for polymerization to occur.
-
Presence of Acids or Bases: Both acidic and basic conditions can catalyze reactions that lead to polymerization.[2]
-
Contamination: Impurities in the storage container or from improper handling can act as initiators.
Q4: What are the recommended storage conditions for this compound?
To minimize the risk of polymerization, it is crucial to adhere to the following storage guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C (36-46°F) or 0-6°C.[2][3][4][5][6] | Reduces the rate of potential polymerization reactions. |
| Container | Tightly sealed, original container.[3] | Prevents exposure to atmospheric moisture and contaminants. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen and moisture. |
| Light | Store in a dark place, protected from light.[3][7] | Prevents photochemical initiation of polymerization. |
| Incompatible Materials | Store away from acids, bases, oxidizing agents, and reducing agents.[2][7] | Avoids catalytic decomposition and polymerization. |
Q5: Should I use a polymerization inhibitor with this compound?
While many unsaturated organic compounds are stored with inhibitors, specific information on the use of inhibitors for DEAD is not widely documented in readily available literature. Common radical inhibitors like hydroquinone (B1673460) and Butylated hydroxytoluene (BHT) are used for other monomers.[8][9][10][11][12][13][14] However, their efficacy and potential for unwanted side reactions with the highly electrophilic DEAD are not well-established. It is generally recommended to rely on strict adherence to proper storage conditions rather than adding inhibitors that are not specified by the manufacturer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| DEAD has turned yellow/brown. | - Exposure to light or air.- Onset of polymerization. | - If the color change is slight, the material might still be usable for some applications, but it is best to test a small sample first.- If the color is dark, it is likely significantly polymerized and should be disposed of according to your institution's safety protocols. |
| The viscosity of DEAD has increased. | - Polymerization has occurred. | - The material is likely unusable for most applications. Dispose of it properly. |
| Solid particles are observed in the liquid. | - Advanced polymerization. | - Do not use. The material is compromised. Dispose of it safely. |
| Inconsistent experimental results using a new bottle of DEAD. | - Improper storage during shipping or upon receipt.- Lot-to-lot variability. | - Verify the certificate of analysis for the new lot.- Ensure the bottle was stored correctly immediately upon receipt.- Consider re-purifying a small amount by distillation if you have the appropriate safety measures in place. |
Experimental Protocols
Protocol for Handling and Dispensing this compound
-
Preparation:
-
Before opening, allow the refrigerated DEAD container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture into the cold liquid, which can act as a polymerization initiator.
-
-
Inert Atmosphere:
-
Perform all transfers under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or a glove box.
-
-
Dispensing:
-
Use a clean, dry syringe or cannula to withdraw the required amount of liquid.
-
Avoid introducing any contaminants into the bottle. Never return unused material to the original container.
-
-
After Dispensing:
-
Immediately flush the bottle with an inert gas, securely reseal the cap, and return it to the recommended refrigerated storage.
-
Protocol for Long-Term Storage
-
Initial Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage. Note the date of receipt on the bottle.
-
-
Storage Location:
-
Store the container in a designated, well-ventilated, and explosion-proof refrigerator dedicated to chemical storage.
-
-
Inert Gas Blanket:
-
For long-term storage, consider transferring the DEAD to smaller, sealed ampoules under an inert atmosphere to minimize headspace and repeated exposure to air upon use.
-
-
Regular Inspection:
-
Periodically (e.g., every 3-6 months), visually inspect the stored DEAD for any changes in color or viscosity without opening the container.
-
Visualizations
Caption: Factors leading to the polymerization of this compound.
Caption: Troubleshooting workflow for this compound issues.
References
- 1. Polymers and light: a love–hate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound 95 762-21-0 [sigmaaldrich.com]
- 5. 乙炔二甲酸二乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 762-21-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. eastman.com [eastman.com]
- 9. drugs.com [drugs.com]
- 10. Acrylic acid, ester series polymerization inhibitor Hydroquinone [csnvchem.com]
- 11. chempoint.com [chempoint.com]
- 12. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 13. alignchemical.com [alignchemical.com]
- 14. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Technical Support Center: Troubleshooting Low Conversion Rates in DEAD Cycloaddition Reactions
Welcome to the technical support center for troubleshooting low conversion rates in DEAD (diethyl azodicarboxylate) cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these powerful synthetic transformations. The content is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Mitsunobu reaction is giving a low yield. What are the most common initial checks I should perform?
A1: Low yields in Mitsunobu reactions are a frequent issue. Begin by systematically evaluating the following critical factors:
-
Reagent Quality:
-
DEAD/DIAD: These reagents can decompose over time, especially if not stored properly. Use a freshly opened bottle or purify stored reagents if decomposition is suspected.
-
Triphenylphosphine (B44618) (PPh₃): PPh₃ can oxidize to triphenylphosphine oxide (TPPO) upon exposure to air. The presence of significant amounts of TPPO can inhibit the reaction. Check the purity of your PPh₃ by NMR spectroscopy.
-
Solvent: Ensure your solvent (commonly THF or diethyl ether) is anhydrous, as water can consume the reactive intermediates.[1]
-
-
Reaction Conditions:
-
Temperature: The initial formation of the betaine (B1666868) intermediate is typically performed at 0 °C to control the exothermic reaction. Allowing the reaction to warm to room temperature is standard, but some sensitive substrates may require maintaining a lower temperature.[1][2]
-
Atmosphere: While not always strictly necessary for robust reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of PPh₃ and improve reproducibility.
-
-
Acidity of the Nucleophile:
Q2: I am observing the formation of significant byproducts. What are they, and how can I minimize them?
A2: The primary byproduct in a Mitsunobu reaction is triphenylphosphine oxide (TPPO), which is formed stoichiometrically. Another common side-product arises from the azodicarboxylate acting as a nucleophile and displacing the activated alcohol, especially if the intended nucleophile is not sufficiently acidic or is sterically hindered.[1]
To minimize side reactions:
-
Optimize Reagent Addition Order: The standard protocol involves adding DEAD slowly to a solution of the alcohol, nucleophile, and PPh₃ at 0 °C.[1][2] For some substrates, pre-forming the betaine by adding DEAD to PPh₃ before adding the alcohol and nucleophile can be beneficial.[1]
-
Use a More Acidic Nucleophile: If side reactions due to the nucleophile's low acidity are suspected, consider using a more acidic analogue if possible. For example, using p-nitrobenzoic acid instead of benzoic acid can improve yields in some cases.[3]
-
Choose an Alternative Azodicarboxylate: For nucleophiles with higher pKa values, more basic azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) can be more effective than DEAD.[2]
Q3: My [4+2] cycloaddition (Diels-Alder) reaction with DEAD as the dienophile has a low conversion. What should I investigate?
A3: When DEAD is used as a dienophile in a [4+2] cycloaddition, low conversion can often be attributed to the electronic nature of the reactants and the reaction conditions.
-
Diene Reactivity: Diels-Alder reactions with DEAD are a form of aza-Diels-Alder reaction. The reaction is facilitated by electron-rich dienes. If your diene has electron-withdrawing groups, the reaction rate will be significantly lower.
-
Temperature: Thermal cycloadditions often require elevated temperatures to proceed at a reasonable rate. However, the Diels-Alder reaction is reversible. At excessively high temperatures, the equilibrium can shift back towards the starting materials (a retro-Diels-Alder reaction), leading to low yields of the adduct. A careful optimization of the reaction temperature is crucial.
-
Lewis Acid Catalysis: The rate and selectivity of Diels-Alder reactions can often be improved by the addition of a Lewis acid. The Lewis acid coordinates to the dienophile (DEAD), lowering its LUMO energy and making it more reactive towards the diene. Common Lewis acids for this purpose include ZnCl₂, AlCl₃, and SnCl₄.
-
Solvent Effects: The choice of solvent can influence the reaction rate. While non-polar solvents are common, polar solvents can sometimes accelerate the reaction by stabilizing the transition state.
Troubleshooting Guides
Guide 1: Low Conversion in Mitsunobu Reactions
If you are experiencing low conversion in your Mitsunobu reaction, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion in Mitsunobu reactions.
Guide 2: Low Yield in [4+2] Cycloadditions with DEAD
For low yields in Diels-Alder type reactions using DEAD as the dienophile, consider the following:
Caption: Troubleshooting workflow for low yield in [4+2] cycloadditions with DEAD.
Data Presentation
Table 1: Comparison of Azodicarboxylate Reagents in Mitsunobu Reactions
| Azodicarboxylate | Abbreviation | Physical Form | Key Features & Typical Applications | Relative Yield |
| Diethyl azodicarboxylate | DEAD | Orange Liquid | The classical reagent, widely used but can be hazardous. | Baseline |
| Diisopropyl azodicarboxylate | DIAD | Colorless Liquid | Often used interchangeably with DEAD, sometimes offering better yields. | Comparable to DEAD |
| Di-(4-chlorobenzyl)azodicarboxylate | DCAD | Orange Solid | Byproduct is often crystalline and easily removed by filtration, simplifying purification.[4][5] | Comparable to DEAD[4][5] |
| 1,1’-(Azodicarbonyl)dipiperidine | ADDP | Yellow Solid | More basic betaine intermediate; effective for nucleophiles with higher pKa (>11).[2] | Higher with less acidic nucleophiles |
Table 2: Influence of Phosphine (B1218219) Reagent on Mitsunobu Reaction Outcome
| Phosphine Reagent | Key Characteristics | Typical Applications & Considerations |
| Triphenylphosphine (PPh₃) | Standard, inexpensive, solid reagent. | Byproduct (TPPO) can be difficult to remove. |
| Tributylphosphine (Bu₃P) | Liquid, less sterically hindered, more nucleophilic than PPh₃. | Can be more effective for hindered alcohols; has a strong odor. |
| Polymer-supported PPh₃ | Solid-phase reagent. | Simplifies purification as the phosphine oxide byproduct is removed by filtration.[2] |
| Diphenyl(2-pyridyl)phosphine | Contains a basic nitrogen atom. | The resulting phosphine oxide can be removed by an acidic wash. |
Experimental Protocols
Protocol 1: Standard Mitsunobu Reaction
This protocol describes a general procedure for the esterification of a secondary alcohol with benzoic acid.
Materials:
-
Secondary alcohol (1.0 eq)
-
Benzoic acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask, magnetic stirrer, ice bath, syringe, and inert atmosphere setup (e.g., nitrogen balloon).
Procedure:
-
Under an inert atmosphere, add the secondary alcohol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve the solids (a concentration of 0.1-0.5 M with respect to the alcohol is typical).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add DEAD (1.5 eq) dropwise to the stirred solution over 5-10 minutes. The characteristic orange-red color of DEAD should dissipate as the reaction progresses.[6]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-16 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can then be purified, typically by flash column chromatography, to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine (B178648) byproduct.
Protocol 2: Monitoring a Mitsunobu Reaction by TLC
Procedure:
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 20% ethyl acetate (B1210297) in hexanes).
-
On a TLC plate, spot three lanes:
-
Lane 1: A solution of your starting alcohol (reactant).
-
Lane 2 (Co-spot): Spot the starting alcohol, and then spot the reaction mixture on top of it.
-
Lane 3: The reaction mixture.
-
-
Develop the plate in the prepared chamber.
-
Visualize the plate under a UV lamp and/or by staining.
-
The reaction is complete when the spot corresponding to the starting alcohol is no longer visible in the reaction mixture lane (Lane 3). The appearance of a new, typically less polar, spot corresponds to the product. The co-spot helps to confirm that the starting material has been consumed.
Protocol 3: Removal of Triphenylphosphine Oxide (TPPO) Byproduct
TPPO can be challenging to remove by chromatography alone. Here are two common methods for its removal:
Method A: Precipitation
-
After the reaction, concentrate the crude mixture.
-
Add a solvent in which the desired product is soluble but TPPO is not (e.g., diethyl ether or a mixture of hexanes and ethyl acetate).
-
Stir or sonicate the mixture to induce precipitation of TPPO and the hydrazine byproduct.
-
Filter the mixture, washing the solid with a small amount of the cold solvent.
-
The filtrate contains the desired product, which can be further purified if necessary.
Method B: Precipitation with Zinc Chloride This method is effective for removing TPPO from polar solvents.[7]
-
Dissolve the crude reaction mixture in ethanol (B145695).
-
Add a solution of zinc chloride (ZnCl₂) in warm ethanol (approximately 2 equivalents relative to the PPh₃ used).
-
Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex will form.[7]
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate and perform a workup to remove excess zinc salts.
Signaling Pathways and Workflows
Caption: Simplified mechanistic pathway of the Mitsunobu reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate [organic-chemistry.org]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Managing Exothermic Reactions Involving Diethyl Acetylenedicarboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Diethyl acetylenedicarboxylate (B1228247) (DEAD). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: The quantitative data presented in the tables are illustrative examples based on compounds with similar reactivity profiles. Specific calorimetric data for Diethyl acetylenedicarboxylate reactions is not widely published. It is imperative that users perform their own calorimetric studies to determine the precise thermal hazards of their specific reaction systems.
Troubleshooting Guides
Issue: Unexpected Exotherm During Reaction
Q1: My reaction temperature is rising much faster than anticipated after adding this compound. What should I do?
A1: An unexpected rapid temperature rise is a sign of a potential runaway reaction. Immediate action is critical.
-
Step 1: Emergency Cooling. Immediately apply external cooling. This can be achieved by immersing the reaction vessel in an ice bath or a dry ice/acetone bath. Ensure the cooling bath has sufficient capacity to absorb the heat generated.
-
Step 2: Stop Reagent Addition. If you are in the process of adding a reagent, stop the addition immediately.
-
Step 3: Increase Stirring. If it is safe to do so, increase the stirring rate to improve heat transfer to the cooling bath.
-
Step 4: Dilution. If the reaction solvent is known to be compatible and will not increase the reaction rate, and you have a pre-chilled solvent available, careful dilution can help to absorb heat and slow the reaction. This should be done with extreme caution.
-
Step 5: Quenching (Last Resort). If the temperature continues to rise uncontrollably despite cooling and stopping reagent addition, a pre-planned quenching procedure should be initiated. This should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A suitable quenching agent, such as a pre-chilled, less reactive alcohol (e.g., isopropanol), should be added slowly and carefully.
Issue: Localized Hotspots and Charring
Q2: I've noticed localized browning or charring in my reaction mixture after adding DEAD, even though the bulk temperature seems controlled. What is happening and what should I do?
A2: Localized hotspots and charring indicate poor heat dissipation and can be a precursor to a runaway reaction. This is often due to inadequate mixing or the addition of a reagent too quickly.
-
Immediate Action: Improve agitation immediately to ensure homogenous mixing and heat distribution. If possible, lower the reaction temperature to provide a larger safety margin.
-
Preventative Measures for Future Experiments:
-
Ensure the stirring mechanism (e.g., magnetic stir bar, overhead stirrer) is appropriately sized and positioned for the reaction vessel.
-
Add reagents, particularly the limiting reagent, slowly and subsurface if possible to promote rapid dispersion.
-
Consider diluting the reagent being added to increase the addition volume and slow the effective reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound (DEAD) is a highly reactive electrophile. The primary hazards include:
-
Exothermic Reactions: DEAD can react vigorously with nucleophiles such as amines, thiols, and phosphines, generating significant heat.
-
Thermal Decomposition: While specific data is limited, similar acetylenic compounds can decompose exothermically at elevated temperatures.
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.
-
Lachrymator: DEAD is a lachrymator, meaning it can cause irritation and tearing of the eyes.
Q2: What initial steps should I take to assess the thermal risk of my reaction with DEAD?
A2: A thorough risk assessment is crucial before performing any reaction with DEAD.
-
Literature Review: Search for literature on similar reactions to understand potential hazards.
-
Small-Scale Trials: Always begin with small-scale experiments (millimolar scale) to observe the reaction's thermal behavior before scaling up.
-
Calorimetry Screening: Perform a thermal screening analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to quantify the heat of reaction and determine the onset temperature of any exothermic events.
Q3: What are the best practices for setting up a reaction involving DEAD to minimize the risk of an uncontrolled exotherm?
A3:
-
Equipment: Use a reaction vessel with adequate surface area for heat exchange. For larger scale reactions, a jacketed reactor with a circulating cooling system is recommended.
-
Cooling: Always have a cooling bath readily available, even if the reaction is expected to be mild.
-
Reagent Addition: Add DEAD slowly and in a controlled manner to the reaction mixture. Using a syringe pump for automated, slow addition is a good practice.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air and moisture, which could contribute to exotherms.
Q4: How should I properly store and handle this compound?
A4:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases, acids, and reducing agents. Recommended storage is often under refrigeration (2-8 °C).
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Q5: What is a suitable quenching agent for a reaction involving DEAD?
A5: The choice of quenching agent depends on the specific reactants and solvent. However, a general-purpose quenching agent for reactive electrophiles is a less reactive alcohol, such as isopropanol (B130326) or butanol, which can be added slowly at low temperatures. Avoid quenching with water or other highly reactive nucleophiles, as this can generate a significant exotherm.
Data Presentation
Table 1: Illustrative Thermal Hazard Data for a Hypothetical Reaction of DEAD with a Primary Amine
| Parameter | Illustrative Value | Significance |
| Heat of Reaction (ΔHr) | -120 to -180 kJ/mol | A high negative value indicates a strongly exothermic reaction with the potential for significant temperature increase. |
| Adiabatic Temperature Rise (ΔTad) | 150 - 250 °C | The theoretical temperature rise in the absence of heat loss. A high value indicates a high risk of a runaway reaction. |
| Onset Temperature of Exotherm (Tonset) | 25 - 40 °C | The temperature at which the exothermic reaction begins to accelerate. Reactions should be maintained well below this temperature. |
| Specific Heat Capacity of Reaction Mixture (Cp) | 1.5 - 2.5 J/g·K | Used in calculating the adiabatic temperature rise. Varies with the composition of the reaction mixture. |
Table 2: Recommended Cooling Bath Temperatures for Different Reaction Scales
| Reaction Scale (mmol) | Recommended Cooling Bath | Rationale |
| 1 - 10 | Ice/Water (0 °C) | Sufficient for small-scale reactions with good heat transfer. |
| 10 - 50 | Dry Ice/Acetone (-78 °C) | Provides a larger temperature differential for more efficient cooling. |
| > 50 | Jacketed Reactor with Chiller | Essential for controlled and efficient heat removal on a larger scale. |
Experimental Protocols
Protocol 1: Reaction Calorimetry Screening using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and heat of reaction for a reaction involving this compound.
Methodology:
-
Sample Preparation: In a DSC sample pan, carefully add a small, accurately weighed amount of the limiting reagent (e.g., the nucleophile).
-
Add a stoichiometric amount of this compound to the same pan.
-
Seal the DSC pan hermetically.
-
Prepare a reference pan with an equivalent mass of an inert material (e.g., alumina).
-
DSC Analysis:
-
Place the sample and reference pans in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 2-5 °C/min) over a temperature range that encompasses the expected reaction temperature.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the heat of reaction (ΔHr).
-
Determine the onset temperature (Tonset) from the intersection of the baseline and the tangent of the exothermic peak.
-
Protocol 2: Emergency Quenching Procedure
Objective: To safely terminate a runaway reaction involving this compound.
Methodology:
-
Prerequisites: This procedure should be established before starting the experiment. A quenching station with the quenching agent, appropriate PPE, and a blast shield should be readily accessible.
-
Initiation: This procedure is initiated when the reaction temperature continues to rise uncontrollably despite maximum cooling.
-
Personnel Safety: Ensure all personnel are wearing appropriate PPE, including a face shield and heavy-duty chemical-resistant gloves. Position a blast shield between the operator and the reaction.
-
Quenching Agent Addition:
-
Use a pre-chilled, less reactive alcohol (e.g., isopropanol or n-butanol).
-
Add the quenching agent slowly and in small aliquots via a syringe or cannula, directing the stream to the wall of the reaction vessel to aid in cooling.
-
Monitor the temperature and gas evolution closely during the addition.
-
-
Post-Quench:
-
Once the temperature has stabilized and begins to decrease, continue cooling and stirring for at least one hour to ensure the reaction is fully quenched.
-
The quenched reaction mixture should be treated as hazardous waste and disposed of according to institutional guidelines.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for an unexpected exotherm.
Caption: Recommended workflow for a safe reaction with DEAD.
Technical Support Center: Optimizing Di-ethyl Acetylenedicarboxylate (DEAD) Reactions
Welcome to the technical support center for Di-ethyl Acetylenedicarboxylate (B1228247) (DEAD) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions involving Diethyl Acetylenedicarboxylate (DEAD)?
A1: A variety of catalysts can be employed to promote reactions with DEAD, depending on the desired transformation. The most common classes include:
-
Lewis Acids: These are electron-pair acceptors and are frequently used to accelerate cycloaddition reactions like the Diels-Alder reaction. A common example is Aluminum Chloride (AlCl₃). Lewis acids function by coordinating to the carbonyl oxygen of DEAD, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a more reactive dienophile.[1][2]
-
Brønsted Acids: These are proton donors, such as acetic acid or p-toluenesulfonic acid. They are often used in multicomponent reactions to afford highly functionalized γ-lactam derivatives.[3] Brønsted acids can catalyze reactions by protonating one of the reactants, thereby activating it for subsequent steps.
-
Organocatalysts: These are small organic molecules that can catalyze reactions. Examples include 1,4-diazabicyclo[2.2.2]octane (DABCO), phosphines, and thiourea (B124793) derivatives.[4] Organocatalysts are often used to promote Michael additions and can offer high levels of stereoselectivity in asymmetric synthesis.
Q2: How do I choose the right catalyst for my specific DEAD reaction?
A2: The choice of catalyst depends on several factors, including the type of reaction, the desired product, and the required selectivity.
-
For Diels-Alder reactions , Lewis acids like AlCl₃ are often effective in increasing the reaction rate and yield.
-
For Michael additions of 1,3-dicarbonyl compounds, a Lewis base organocatalyst like DABCO is a common choice.[5]
-
For multicomponent reactions leading to nitrogen-containing heterocycles, Brønsted acids or chiral phosphoric acids can be excellent catalysts.[3]
-
For asymmetric synthesis aiming for high enantioselectivity, chiral organocatalysts, such as those derived from cinchona alkaloids or chiral phosphines, are often employed.
Q3: What is a typical catalyst loading for a DEAD reaction, and how do I optimize it?
A3: Catalyst loading can vary significantly depending on the catalyst's activity and the specific reaction. A general starting point is often between 5-20 mol%. To optimize catalyst loading, it is recommended to perform a screening experiment with varying catalyst concentrations (e.g., 1, 5, 10, and 20 mol%) and monitor the reaction progress for conversion and yield.[6][7] The optimal loading will be the lowest amount of catalyst that provides a high yield in a reasonable timeframe, minimizing cost and potential side reactions.
Q4: Can the choice of solvent affect the performance of my catalyst in a DEAD reaction?
A4: Yes, the solvent can have a significant impact on catalyst performance and reaction outcome. For instance, in Diels-Alder reactions catalyzed by Lewis acids, polar solvents can sometimes compete with the dienophile for coordination to the Lewis acid, potentially reducing its catalytic activity. Dichloromethane (B109758) is a commonly used solvent in such reactions. For organocatalyzed reactions, the solvent can influence the solubility of the catalyst and reactants, as well as the stability of charged intermediates. It is advisable to consult the literature for the specific reaction you are performing or to screen a few different solvents to find the optimal conditions.
Troubleshooting Guides
Guide 1: Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inactive or insufficient catalyst | - Ensure the catalyst is fresh and has been stored correctly. - Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%). - For air- or moisture-sensitive catalysts, ensure the reaction is set up under an inert atmosphere with anhydrous solvents. |
| Suboptimal reaction temperature | - Increase the reaction temperature in increments of 10-20 °C. - For thermally sensitive products, consider extending the reaction time at a lower temperature. | |
| Incorrect solvent | - Screen a range of solvents with varying polarities. | |
| Formation of multiple side products | Catalyst promoting side reactions | - Lower the reaction temperature. - Reduce the catalyst loading. - Consider a more selective catalyst. For example, a milder Lewis acid might prevent decomposition of the product. |
| Decomposition of starting material or product | - If using a strong Lewis or Brønsted acid, consider a milder alternative. - Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation. | |
| Difficulty in product isolation | Catalyst or byproducts are difficult to remove | - For phosphine-catalyzed reactions, triphenylphosphine (B44618) oxide is a common byproduct that can be challenging to remove. Consider using a polymeric phosphine (B1218219) catalyst or specific purification techniques.[8] - Choose a catalyst that is easily separable (e.g., a solid-supported catalyst). |
Guide 2: Poor Selectivity (Regio- or Stereoselectivity)
| Symptom | Possible Cause | Suggested Solution |
| Formation of undesired regioisomers | Lack of catalyst control | - The choice of catalyst can significantly influence regioselectivity. For instance, in the hydrothiolation of dienes, the counterion of a rhodium catalyst can control whether the allylic or homoallylic sulfide (B99878) is formed.[9] - For organocatalyzed reactions, steric hindrance on the catalyst can direct the approach of the reactants. Experiment with catalysts of varying bulkiness. |
| Low diastereoselectivity or enantioselectivity | Ineffective chiral catalyst | - Ensure the chiral catalyst is of high enantiomeric purity. - Optimize the reaction temperature; lower temperatures often lead to higher selectivity. - The solvent can play a crucial role in the organization of the transition state. Screen different solvents. - For bifunctional catalysts (e.g., thiourea-based), ensure both functionalities are engaged in the transition state by carefully selecting the substrate and reaction conditions. |
| Background uncatalyzed reaction | - Lower the reaction temperature to slow down the non-selective background reaction. - Increase the catalyst loading to favor the catalyzed pathway. |
Data Presentation
Table 1: Comparison of Catalysts for the Diels-Alder Reaction of Furan (B31954) with this compound (DEAD)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Thermal) | - | Neat | 100 | 24 h | Moderate | [2] |
| AlCl₃ | 10 | CH₂Cl₂ | RT | 2 min (Microwave) | 92 | |
| Ca(OTf)₂ | 10 | CH₂Cl₂ | 0 to -20 | 4 h | 85 | |
| FeCl₃ | 20 | CH₂Cl₂ | RT | 6 h | 20 | |
| Sn-BEA (Zeolite) | - | - | - | - | Significant rate enhancement | [1] |
Note: Reaction conditions and yields are sourced from different studies and are presented for comparative purposes. Direct comparison may require standardization of reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of Furan and DEAD
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Lewis acid catalyst (e.g., AlCl₃, 10 mol%) under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane (CH₂Cl₂) to the flask, followed by the addition of furan (1.0 equivalent).
-
Initiation: Cool the mixture to 0 °C and add this compound (DEAD) (1.0 equivalent) dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for DABCO-Catalyzed Michael Addition of a 1,3-Dicarbonyl Compound to DEAD
-
Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) and this compound (DEAD) (1.0 equivalent) in a suitable solvent (e.g., ethanol (B145695) or acetonitrile).
-
Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (10-20 mol%) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired Michael adduct.
Mandatory Visualization
Caption: A workflow for selecting the appropriate catalyst for DEAD reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Collection - Catalytic Hydrothiolation: Counterion-Controlled Regioselectivity - Journal of the American Chemical Society - Figshare [figshare.com]
Technical Support Center: Work-up Procedures for Diethyl Acetylenedicarboxylate (DEAD)
Welcome to the technical support center for handling reactions involving diethyl acetylenedicarboxylate (B1228247) (DEAD). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted DEAD from their experimental mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted diethyl acetylenedicarboxylate?
A1: The primary methods for removing unreacted DEAD from a reaction mixture are:
-
Aqueous Washing: Utilizing a mild base to convert DEAD into a water-soluble species.
-
Column Chromatography: Separating DEAD from the desired product based on polarity differences.
-
Chemical Quenching: Reacting the excess DEAD with a nucleophile to form a more easily removable adduct.
-
Distillation/Evaporation: Removing DEAD under reduced pressure, suitable if the desired product is not volatile.
Q2: Is this compound sensitive to hydrolysis during aqueous work-up?
A2: Yes, prolonged exposure to aqueous base can lead to the hydrolysis of the ester groups in DEAD. It is recommended to perform aqueous washes quickly and with mild bases like sodium bicarbonate to minimize this side reaction.
Q3: What are the safety considerations when working with this compound?
A3: this compound is a lachrymator and can cause skin burns.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can I use a strong base to wash out unreacted DEAD?
A4: Using strong bases like sodium hydroxide (B78521) is generally not recommended. While it would react with DEAD, it can also promote undesired side reactions with your product, especially if it also contains ester functionalities. A mild base like saturated sodium bicarbonate solution is a safer choice.[1]
Q5: How do I know if the unreacted DEAD has been successfully removed?
A5: The removal of DEAD can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography (GC). On a TLC plate, DEAD is a relatively nonpolar and UV-active compound.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Product co-elutes with DEAD during column chromatography. | The polarity of the eluent is too high, or the product and DEAD have very similar polarities. | * Use a less polar solvent system for elution. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective. * Consider a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). * If the product is amenable, consider a chemical derivatization to change its polarity before chromatography. |
| An emulsion forms during aqueous extraction. | The organic and aqueous layers have similar densities, or surfactants are present. | * Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous layer. * Filter the entire mixture through a pad of Celite. * Allow the mixture to stand for an extended period without shaking. * In stubborn cases, centrifugation can be used to break the emulsion. |
| The product is lost during the aqueous wash. | The product has some water solubility or is being hydrolyzed by the basic wash. | * Minimize the volume of the aqueous wash and perform multiple extractions with a smaller volume of organic solvent. * Use a milder base (e.g., dilute sodium bicarbonate) and keep the contact time short. * Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. |
| Residual DEAD is still present after work-up. | The chosen removal method was not efficient enough. | * Repeat the work-up procedure (e.g., another aqueous wash). * Combine methods: perform a chemical quench followed by an aqueous wash and then column chromatography for final purification. |
Data Presentation: Comparison of Removal Methods
| Method | Principle of Removal | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash (with NaHCO₃) | Neutralization of acidic impurities and potential reaction with DEAD to form more polar byproducts. | Quick, simple, and inexpensive. Removes acidic impurities effectively. | May not completely remove DEAD in a single wash. Risk of emulsion formation. Potential for hydrolysis of product esters with prolonged exposure.[1] | Reactions where the product is not sensitive to mild aqueous base and has a significantly different polarity from the DEAD-adducts. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Can provide very high purity. Effective for separating compounds with different polarities. | Can be time-consuming and require significant solvent volumes. Potential for product loss on the column. | Isolating products with different polarities from DEAD and other impurities. |
| Chemical Quenching (e.g., with an amine) | Conversion of DEAD to a more polar and water-soluble adduct via Michael addition. | High efficiency in consuming excess DEAD. The resulting adduct is often easily removed by an aqueous wash. | The quenching agent may introduce new impurities. The product must be inert to the quenching agent. | Reactions where a significant excess of DEAD was used and the product is unreactive towards the chosen nucleophile. |
| Vacuum Distillation / Evaporation | Separation based on differences in boiling points. | Can be effective for large-scale reactions. No additional reagents are required. | The product must be non-volatile and thermally stable. Ineffective if the product's boiling point is close to that of DEAD. | Purifying non-volatile, thermally stable products from DEAD. |
Experimental Protocols
Protocol 1: Aqueous Wash with Sodium Bicarbonate
This protocol is suitable for quenching and removing small to moderate amounts of unreacted DEAD when the desired product is stable to mild aqueous base.
-
Reaction Quenching: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Shake the separatory funnel gently, venting frequently to release any evolved gas. Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the aqueous wash one or two more times.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Chemical Quenching with a Primary/Secondary Amine
This protocol is effective for removing a larger excess of unreacted DEAD. The resulting enamine is typically more polar and can be easily removed by subsequent aqueous washing or chromatography.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a primary or secondary amine (e.g., benzylamine, morpholine) in a slight excess relative to the excess DEAD.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the disappearance of DEAD by TLC.
-
Work-up: Proceed with an aqueous work-up as described in Protocol 1 to remove the amine adduct and other water-soluble impurities.
-
Purification: If necessary, further purify the product by column chromatography.
Protocol 3: Purification by Column Chromatography
This is a general protocol and the specific solvent system will need to be optimized for your particular product.
-
Sample Preparation: Concentrate the crude reaction mixture. If the residue is an oil, dissolve it in a minimal amount of the chromatography eluent or a slightly more polar solvent. If it is a solid, it can be dissolved or adsorbed onto a small amount of silica gel (dry loading).
-
Column Packing: Pack a chromatography column with silica gel or another suitable stationary phase using a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the prepared sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent. Unreacted DEAD, being relatively nonpolar, should elute early.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by adding increasing amounts of ethyl acetate to the hexanes) to elute your desired product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.
References
Validation & Comparative
A Comparative Guide to Dienophile Efficacy: Diethyl Acetylenedicarboxylate vs. Maleic Anhydride
For researchers, scientists, and drug development professionals, the selection of an appropriate dienophile is a critical step in the synthesis of complex cyclic molecules via the Diels-Alder reaction. This guide provides an objective comparison of the efficacy of two commonly used dienophiles: diethyl acetylenedicarboxylate (B1228247) (DEAD) and maleic anhydride (B1165640). The comparison is supported by experimental data on their reactivity, reaction conditions, and yields with various dienes.
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. The efficiency of this reaction is significantly influenced by the electronic properties of the reactants. Dienophiles equipped with electron-withdrawing groups generally exhibit enhanced reactivity. Both diethyl acetylenedicarboxylate and maleic anhydride possess this feature, making them potent dienophiles. However, their structural and electronic differences lead to variations in their performance under different experimental conditions.
Theoretical Framework: Factors Influencing Dienophile Reactivity
The reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is primarily governed by the energy gap between its Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) of the diene. Electron-withdrawing groups on the dienophile lower the energy of its LUMO, thereby reducing the HOMO-LUMO gap and accelerating the reaction.[1][2]
-
Maleic Anhydride: The two carbonyl groups in maleic anhydride are powerful electron-withdrawing groups, making its double bond highly electron-deficient and thus a very reactive dienophile.[3] Its cyclic and planar structure also pre-organizes it for the cycloaddition reaction, minimizing the entropic penalty.[4]
-
This compound (DEAD): DEAD possesses two ester groups that withdraw electron density from the alkyne. While esters are effective electron-withdrawing groups, the triple bond of the alkyne is inherently less electron-poor than the double bond of maleic anhydride, which is activated by two adjacent carbonyls.
Experimental Data Comparison
To provide a clear comparison, the following tables summarize experimental data for the Diels-Alder reactions of maleic anhydride and this compound with various dienes.
Table 1: Diels-Alder Reactions with Cyclopentadiene (B3395910)
| Dienophile | Diene | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Maleic Anhydride | Cyclopentadiene | Ethyl Acetate (B1210297)/Hexane (B92381) | Room Temp | 5 min | High (crystallizes out) | [4] |
| This compound | Dicyclopentadiene (in situ cracking) | None (sealed tube) | 185 | Not Specified | Good (not quantified) | [5] |
Note: The reaction with maleic anhydride and cyclopentadiene is known to be very rapid, often occurring spontaneously at room temperature.[3][4] The high temperature required for the reaction with DEAD is to facilitate the in-situ generation of cyclopentadiene from its dimer, dicyclopentadiene.
Table 2: Diels-Alder Reactions with Furan (B31954) Derivatives
| Dienophile | Diene | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Maleic Anhydride | Furan | Acetonitrile | 40 | 48 h | Not Specified (exo product) | |
| This compound | Furan | Dichloromethane | Microwave (600W) | 100 s | 95 |
Note: The Diels-Alder reaction with furan is often reversible. The data for maleic anhydride indicates the formation of the thermodynamically favored exo product over a longer reaction time. The use of microwave irradiation significantly accelerates the reaction with DEAD.
Table 3: Diels-Alder Reactions with Anthracene
| Dienophile | Diene | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Maleic Anhydride | Anthracene | Xylene | Reflux (~140) | 30 min | Not Specified | |
| This compound | Anthracene | Dichloromethane | Microwave (600W) | 120 s | 92 |
Experimental Protocols
Detailed methodologies for representative Diels-Alder reactions are provided below.
Protocol 1: Reaction of Maleic Anhydride with Cyclopentadiene[4]
Materials:
-
Maleic anhydride (175 mg)
-
Ethyl acetate (0.8 mL)
-
Hexane (0.8 mL)
-
Freshly cracked cyclopentadiene (140 mg)
Procedure:
-
Dissolve maleic anhydride in ethyl acetate in a suitable reaction vessel.
-
Add hexane to the solution.
-
Add cyclopentadiene to the mixture.
-
Stir the reaction mixture at room temperature. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will crystallize out of solution within minutes.
-
Isolate the product by filtration.
Protocol 2: Reaction of this compound with Furan under Microwave Irradiation
Materials:
-
Furan
-
This compound (DEAD)
-
Dichloromethane
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of furan and this compound in dichloromethane.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 600W for 100 seconds.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Logical Workflow and Reaction Pathway
The following diagrams illustrate the generalized workflow for a Diels-Alder reaction and the specific reaction pathways for the dienophiles discussed.
Caption: Generalized workflow of a Diels-Alder reaction.
Caption: Reaction pathways for the two dienophiles.
Conclusion
Both this compound and maleic anhydride are highly effective dienophiles in Diels-Alder reactions.
-
Maleic anhydride is generally more reactive, especially with electron-rich dienes like cyclopentadiene, often reacting rapidly at room temperature to give high yields of the endo product. Its rigid, cyclic structure contributes to its high reactivity.
-
This compound is also a potent dienophile, and its reactions can be significantly accelerated using microwave irradiation, leading to high yields in very short reaction times. The resulting cycloadducts contain a double bond within the newly formed six-membered ring, which can be advantageous for further synthetic transformations.
The choice between these two dienophiles will ultimately depend on the specific diene being used, the desired reaction conditions (e.g., thermal vs. microwave), and the functionality required in the final product. For rapid, high-yielding reactions under mild conditions, particularly with reactive dienes, maleic anhydride is an excellent choice. For reactions where microwave acceleration is feasible and a dihydrobenzene derivative is the desired product, this compound offers a powerful alternative.
References
- 1. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
Unveiling the Structure of DEAD Adducts: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the precise confirmation of molecular structures is paramount. In the realm of organic synthesis, the Mitsunobu reaction, which often employs diethyl azodicarboxylate (DEAD), is a powerful tool for creating a variety of chemical bonds. However, confirming the successful formation and structure of the resulting DEAD adducts requires a robust analytical approach. This guide provides a comparative overview of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively characterize these adducts. We present supporting experimental data, detailed methodologies, and visual workflows to aid in your research.
The successful outcome of a Mitsunobu reaction hinges on the formation of the desired adduct, whether it be an ester, an ether, or a nitrogen-alkylated compound. Each of these adduct classes, along with the reaction byproducts, possesses a unique spectroscopic fingerprint. Understanding these characteristic signatures is key to unambiguous structure elucidation.
Comparative Spectroscopic Data of DEAD Adducts and Byproducts
The following tables summarize the key spectroscopic data for different types of DEAD adducts and the major byproduct, diethyl hydrazodicarboxylate. This data has been compiled from various literature sources to provide a comparative reference.
Table 1: ¹H NMR Spectroscopic Data (Typical Chemical Shifts in CDCl₃)
| Compound Type | Key Proton Signals (δ, ppm) | Description |
| Ester Adduct | 4.10-4.40 (q) | Quartet corresponding to the -OCH₂- protons of the ethyl groups in the DEAD moiety. |
| 1.20-1.40 (t) | Triplet corresponding to the -CH₃ protons of the ethyl groups in the DEAD moiety. | |
| Varies | Chemical shift of the protons on the carbon bearing the newly formed ester group will be downfield shifted. | |
| Ether Adduct | 4.00-4.30 (q) | Quartet for the -OCH₂- protons of the ethyl groups. |
| 1.15-1.35 (t) | Triplet for the -CH₃ protons of the ethyl groups. | |
| Varies | Protons on the carbon adjacent to the newly formed ether linkage will show a characteristic downfield shift. | |
| N-Alkylated Adduct | 3.90-4.20 (q) | Quartet for the -OCH₂- protons of the ethyl groups. |
| 1.10-1.30 (t) | Triplet for the -CH₃ protons of the ethyl groups. | |
| Varies | Protons on the carbon newly attached to the nitrogen will be deshielded. | |
| Diethyl Hydrazodicarboxylate | ~6.5 (br s) | Broad singlet for the N-H protons. |
| 4.20 (q) | Quartet for the -OCH₂- protons. | |
| 1.25 (t) | Triplet for the -CH₃ protons. |
Table 2: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts in CDCl₃)
| Compound Type | Key Carbon Signals (δ, ppm) | Description |
| Ester Adduct | 155-165 | Carbonyl carbon (C=O) of the DEAD moiety. |
| 60-65 | Methylene carbon (-OCH₂-) of the ethyl groups. | |
| 14-15 | Methyl carbon (-CH₃) of the ethyl groups. | |
| Varies | Carbonyl carbon of the ester and the carbon bearing the ester will have characteristic shifts. | |
| Ether Adduct | 156-158 | Carbonyl carbon (C=O) of the DEAD moiety. |
| 61-63 | Methylene carbon (-OCH₂-) of the ethyl groups. | |
| 14-15 | Methyl carbon (-CH₃) of the ethyl groups. | |
| Varies | The carbon atom of the newly formed ether linkage will be observed in the typical range for ethers. | |
| N-Alkylated Adduct | 156-158 | Carbonyl carbon (C=O) of the DEAD moiety. |
| 61-63 | Methylene carbon (-OCH₂-) of the ethyl groups. | |
| 14-15 | Methyl carbon (-CH₃) of the ethyl groups. | |
| Varies | The carbon atom newly bonded to the nitrogen will be in the characteristic range for amines. | |
| Diethyl Hydrazodicarboxylate | ~157 | Carbonyl carbon (C=O). |
| ~62 | Methylene carbon (-OCH₂-). | |
| ~14 | Methyl carbon (-CH₃). |
Table 3: Infrared (IR) Spectroscopic Data (Characteristic Absorption Bands)
| Compound Type | Key Absorption Bands (cm⁻¹) | Description |
| Ester Adduct | 1740-1760 | Strong C=O stretch from the newly formed ester group. |
| 1700-1725 | C=O stretch from the DEAD moiety. | |
| 1200-1300 | C-O stretch. | |
| Ether Adduct | 1700-1725 | Strong C=O stretch from the DEAD moiety. |
| 1000-1300 | C-O stretch of the ether linkage. | |
| N-Alkylated Adduct | 1700-1725 | Strong C=O stretch from the DEAD moiety. |
| 1100-1300 | C-N stretch. | |
| Diethyl Hydrazodicarboxylate | 3200-3400 | N-H stretch (broad). |
| ~1700 | C=O stretch. |
Table 4: Mass Spectrometry (MS) Data (Common Fragmentation Patterns)
| Compound Type | Key Fragments (m/z) | Description |
| Ester Adduct | [M+H]⁺, [M+Na]⁺ | Molecular ion peaks. |
| Loss of OR' | Fragmentation of the ester group. | |
| Loss of CO₂Et | Fragmentation of the DEAD moiety. | |
| Ether Adduct | [M+H]⁺, [M+Na]⁺ | Molecular ion peaks. |
| Cleavage of the ether bond | Characteristic fragmentation patterns for ethers. | |
| N-Alkylated Adduct | [M+H]⁺, [M+Na]⁺ | Molecular ion peaks. |
| α-cleavage | Fragmentation adjacent to the nitrogen atom. | |
| Diethyl Hydrazodicarboxylate | 175.09 | [M+H]⁺ |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Sample Preparation for NMR, IR, and MS Analysis
-
Reaction Work-up: Following the Mitsunobu reaction, the crude reaction mixture is typically concentrated under reduced pressure.
-
Purification: The residue is then purified by column chromatography on silica (B1680970) gel to separate the desired adduct from byproducts such as triphenylphosphine (B44618) oxide and diethyl hydrazodicarboxylate.
-
Sample for Analysis:
-
NMR: A few milligrams of the purified adduct are dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).
-
IR: A thin film of the purified adduct is prepared on a salt plate (e.g., NaCl) or analyzed as a KBr pellet.
-
MS: A dilute solution of the purified adduct is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis by techniques such as electrospray ionization (ESI).
-
General Protocol for NMR Spectroscopic Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to identify spin systems.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments.
-
-
2D NMR (for complex structures):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting different fragments of the molecule.
-
General Protocol for IR Spectroscopic Analysis
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The spectrum of the sample is then acquired.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
General Protocol for Mass Spectrometric Analysis
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., ESI or APCI) and mass analyzer (e.g., TOF, Quadrupole, or Ion Trap) is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and elemental composition.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the adduct. The fragmentation pattern is analyzed to gain further structural information.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of DEAD adducts and the logical relationship between the different techniques.
A Comparative Guide to the Kinetic Studies of Diethyl Acetylenedicarboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Diethyl Acetylenedicarboxylate (B1228247) (DEAD) in various chemical reactions, supported by experimental kinetic data. DEAD is a highly versatile reagent in organic synthesis, primarily utilized as a potent dienophile in Diels-Alder reactions and as an electrophile in Michael additions and other nucleophilic attacks. Understanding the kinetics of these reactions is crucial for optimizing synthetic routes and for the development of new chemical entities.
Performance Comparison: DEAD in Key Chemical Reactions
The reactivity of Diethyl Acetylenedicarboxylate is attributed to its electron-deficient carbon-carbon triple bond, flanked by two electron-withdrawing ethyl ester groups. This electronic arrangement makes it susceptible to attack by a wide range of nucleophiles and dienes. This guide will focus on three major classes of reactions involving DEAD: three-component reactions with triphenylphosphine (B44618) and N-H or S-H acids, Diels-Alder cycloadditions, and Michael additions.
Three-Component Reactions with Triphenylphosphine and Heteroatom Acids
A significant body of research has focused on the kinetics of the three-component reaction between triphenylphosphine (TPP), DEAD (or other dialkyl acetylenedicarboxylates), and various N-H or S-H containing compounds. These reactions are typically monitored by UV-Vis spectrophotometry and exhibit second-order kinetics. The rate-determining step is the initial nucleophilic attack of TPP on DEAD.
Kinetic Data Comparison
The following table summarizes the second-order rate constants and activation energies for the reaction of TPP, various dialkyl acetylenedicarboxylates, and a selection of N-H/S-H acids. The data highlights how the structure of the acetylenic ester and the nature of the acidic component influence the reaction rate.
| Dialkyl Acetylenedicarboxylate | NH/SH-Acid | Solvent | Temp (°C) | k₂ (M⁻¹s⁻¹) | Ea (kJ/mol) |
| Di-tert-butyl (DTAD) | 2-Aminobenzimidazole | 1,4-Dioxan | 12.0 | 0.08 ± 0.01 | 26.1 ± 1.5 |
| Di-tert-butyl (DTAD) | 2-Aminobenzimidazole | Ethyl Acetate | 12.0 | 0.20 ± 0.01 | 22.4 ± 1.2 |
| Diethyl (DEAD) | 2-Aminobenzimidazole | 1,4-Dioxan | 12.0 | 0.21 ± 0.01 | 24.3 ± 1.3 |
| Diethyl (DEAD) | 2-Aminobenzimidazole | Ethyl Acetate | 12.0 | 0.44 ± 0.02 | 19.8 ± 1.1 |
| Dimethyl (DMAD) | 2-Aminobenzimidazole | 1,4-Dioxan | 12.0 | 0.25 ± 0.01 | 23.1 ± 1.2 |
| Dimethyl (DMAD) | 2-Aminobenzimidazole | Ethyl Acetate | 12.0 | 0.53 ± 0.02 | 18.7 ± 1.0 |
| Di-tert-butyl (DTAD) | 2-Thiazoline-2-thiol | 1,4-Dioxan | 15.0 | 0.53 ± 0.03 | - |
| Diethyl (DEAD) | 2-Thiazoline-2-thiol | 1,4-Dioxan | 15.0 | 1.93 ± 0.08 | - |
| Dimethyl (DMAD) | 2-Thiazoline-2-thiol | 1,4-Dioxan | 15.0 | 2.50 ± 0.09 | - |
Data compiled from kinetic studies on the reaction between triphenylphosphine, dialkyl acetylenedicarboxylates, and NH/SH-acids.[1][2]
From the data, it is evident that the reaction rate is influenced by both the solvent polarity and the steric and electronic nature of the acetylenic ester. Reactions are generally faster in the more polar solvent, ethyl acetate, compared to 1,4-dioxan.[2] Furthermore, the reactivity of the dialkyl acetylenedicarboxylate follows the trend: Dimethyl > Diethyl > Di-tert-butyl, which is consistent with the decreasing electrophilicity and increasing steric hindrance of the alkyne.[1]
Diels-Alder Cycloaddition Reactions
A comparative study of the Diels-Alder reaction of DEAD and Dimethyl acetylenedicarboxylate (DMAD) with various dienes under both microwave irradiation and conventional heating provides insight into their relative reactivity.
| Diene | Dienophile | Method | Time | Yield (%) |
| Furan | DMAD | Microwave | 100 s | 95 |
| Furan | DMAD | Conventional | 16 h (100°C) | >95 |
| Furan | DEAD | Microwave | 100 s | 95 |
| Furan | DEAD | Conventional | 16 h (100°C) | >95 |
| 2,5-Dimethylfuran | DMAD | Microwave | 100 s | 95 |
| 2,5-Dimethylfuran | DEAD | Microwave | 100 s | 95 |
| 1,3-Cyclohexadiene | DMAD | Microwave | 120 s | 95 |
| 1,3-Cyclohexadiene | DEAD | Microwave | 120 s | 95 |
| Anthracene | DMAD | Microwave | 120 s | 92 |
| Anthracene | DEAD | Microwave | 120 s | 92 |
Comparison of reaction conditions for Diels-Alder reactions of DMAD and DEAD.[4]
The data indicates that both DEAD and DMAD are highly reactive dienophiles, with microwave irradiation significantly accelerating the reaction times compared to conventional heating.[4] In these examples, the reactivity of DEAD and DMAD appears to be comparable under the tested conditions.
Michael Addition and Thiol Reactivity
DEAD readily undergoes Michael addition with a variety of nucleophiles. Of particular interest is its high reactivity towards thiols. A study comparing the cytotoxic properties of DEAD and Diethyl maleate (B1232345) (DEM) found that DEAD is considerably more cytotoxic. This enhanced biological activity is attributed to its ability to act as a potent protein-thiol cross-linking agent, undergoing addition reactions with two equivalents of a thiol.[5][6] This suggests a higher intrinsic reactivity of the acetylenic scaffold of DEAD towards thiols compared to the olefinic scaffold of DEM.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of kinetic studies. Below are representative protocols for the kinetic analysis of reactions involving DEAD.
Kinetic Analysis of the Three-Component Reaction by UV-Vis Spectrophotometry
This protocol is adapted from studies on the reaction of triphenylphosphine, a dialkyl acetylenedicarboxylate, and an N-H or S-H acid.[1][2]
1. Materials and Instrumentation:
-
Triphenylphosphine (TPP)
-
This compound (DEAD)
-
N-H or S-H acid (e.g., 2-aminobenzimidazole)
-
Spectrophotometric grade solvent (e.g., 1,4-dioxan or ethyl acetate)
-
A thermostated UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
2. Procedure:
-
Prepare stock solutions of TPP, DEAD, and the N-H/S-H acid in the chosen solvent at a concentration of, for example, 3 x 10⁻³ M.
-
Equilibrate the stock solutions and the spectrophotometer cell at the desired temperature (e.g., 12.0 °C).
-
To the quartz cuvette, add 1 mL of the TPP solution and 1 mL of the N-H/S-H acid solution.
-
Initiate the reaction by adding 1 mL of the DEAD solution to the cuvette, rapidly mix the contents, and immediately start recording the absorbance at a predetermined wavelength (where the product absorbs and the reactants have minimal absorbance) as a function of time.
-
The reaction is monitored until the absorbance reaches a constant value (completion).
-
The second-order rate constant (k₂) is determined by fitting the absorbance versus time data to a second-order rate equation using the software associated with the spectrophotometer.
General Protocol for Determining Reaction Order by the Method of Initial Rates
This is a general procedure for determining the order of a reaction with respect to each reactant.[8][9]
1. Principle: The initial rate of the reaction is measured while varying the initial concentration of one reactant and keeping the concentrations of all other reactants constant.
2. Procedure:
-
Perform a series of experiments where the initial concentration of one reactant (e.g., DEAD) is systematically varied (e.g., doubled, tripled) while the initial concentrations of all other reactants are held constant.
-
For each experiment, determine the initial reaction rate by measuring the change in concentration of a reactant or product over a short initial time interval. This can be achieved by taking the slope of the tangent to the concentration vs. time curve at t=0.
-
Compare the initial rates between experiments. For example, if doubling the concentration of a reactant doubles the initial rate, the reaction is first-order with respect to that reactant. If doubling the concentration quadruples the rate, the reaction is second-order.
-
Repeat the process for each reactant to determine the individual reaction orders. The overall reaction order is the sum of the individual orders.
-
The rate constant (k) can then be calculated by substituting the initial rate and concentration data from any of the experiments into the determined rate law.
Visualizations
Signaling Pathways and Experimental Workflows in DOT Language
Caption: Proposed mechanism for the three-component reaction.
Caption: Workflow for a UV-Vis spectrophotometric kinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity comparison of the cytotoxic properties of diethyl maleate and related molecules: identification of this compound as a thiol cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Experimentally Determining Rate Law — Overview & Examples - Expii [expii.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reaction Mechanisms of Diethyl Acetylenedicarboxylate: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Diethyl acetylenedicarboxylate (B1228247) (DEAD) is a highly versatile reagent in organic synthesis, known for its reactivity as a dienophile in cycloaddition reactions, an acceptor in Michael additions, and a key component in various multicomponent reactions. Understanding the underlying mechanisms of these transformations is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. This guide provides an objective comparison of the mechanisms of key reactions involving DEAD, leveraging Density Functional Theory (DFT) studies to offer insights into the reaction pathways and energetics.
While DFT studies specifically on diethyl acetylenedicarboxylate are limited in the literature, its close analog, dimethyl acetylenedicarboxylate (DMAD), has been extensively studied computationally. Due to their structural and electronic similarities, the mechanistic insights gained from DMAD studies are largely transferable to DEAD, with minor variations expected due to the slightly greater steric bulk of the ethyl groups. This guide will primarily present data from DMAD studies as a robust model for DEAD's reactivity, supplemented with findings specific to DEAD where available.
Cycloaddition Reactions: A Look at the Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, has been a focal point of mechanistic studies involving acetylenedicarboxylates. DFT calculations have been instrumental in dissecting the concerted versus stepwise nature of these [4+2] cycloadditions.
A key finding from DFT studies on the reaction of 1,3-butadienes with dimethyl acetylenedicarboxylate (DMAD) is the existence of two competitive mechanisms: a concerted and a stepwise pathway. The preferred pathway is influenced by the substitution on the diene. While unsubstituted 1,3-butadiene (B125203) favors a concerted mechanism, the introduction of electron-releasing methyl groups on the diene promotes a more polar, stepwise process[1].
Comparative Analysis of Cycloaddition Mechanisms
| Feature | Concerted Mechanism | Stepwise Mechanism |
| Description | A single transition state where both new C-C bonds are formed simultaneously, albeit potentially asynchronously. | Involves the formation of a zwitterionic intermediate through the formation of one C-C bond first, followed by a second ring-closing step. |
| Favored by | Unsubstituted or less activated dienes. | Dienes with electron-donating substituents that can stabilize the intermediate.[1] |
| Key Intermediate | None (only a transition state). | Zwitterionic intermediate. |
Experimental and Computational Data for Cycloaddition Reactions
The following table summarizes representative computational data for the cycloaddition of 1,3-butadiene with DMAD, which serves as a model for DEAD.
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |
| 1,3-Butadiene + DMAD | B3LYP/6-31G | 23.9 (concerted) | -45.1 | Domingo et al. |
| (E)-1,3-Pentadiene + DMAD | B3LYP/6-31G | 22.8 (stepwise) | -47.2 | Domingo et al. |
| (Z)-1,3-Pentadiene + DMAD | B3LYP/6-31G* | 25.1 (stepwise) | -43.9 | Domingo et al. |
Note: The original study by Domingo et al. provides extensive data on various substituted butadienes.
Experimental Protocol: General Procedure for Diels-Alder Reaction
A typical experimental setup for a Diels-Alder reaction involving DEAD involves dissolving the diene in a suitable solvent (e.g., toluene, dichloromethane) and adding DEAD, often at room temperature or with gentle heating. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Upon completion, the product is isolated and purified using standard methods such as column chromatography or recrystallization. Microwave irradiation has also been employed to accelerate these reactions.
Mechanistic Pathways of Cycloaddition
Michael Addition Reactions: Nucleophilic Conjugate Addition
DEAD is an excellent Michael acceptor due to the electron-withdrawing nature of its two ester groups, which polarize the carbon-carbon triple bond. A variety of nucleophiles, including amines, thiols, and carbanions, can add to DEAD in a conjugate fashion.
DFT studies on the Michael addition of primary and secondary amines to DMAD reveal a stepwise mechanism proceeding through a zwitterionic intermediate.[2] The calculated activation barriers for these reactions are relatively low, in the range of 13-15 kcal/mol, and the reactions are highly exothermic.[2]
Comparative Analysis of Michael Addition Mechanisms
| Feature | Description |
| Mechanism | The reaction proceeds via a stepwise mechanism involving the nucleophilic attack of the amine on one of the acetylenic carbons to form a zwitterionic intermediate. This is followed by a proton transfer, which can be intramolecular or intermolecular, to yield the final enamine product. |
| Rate-Determining Step | The initial nucleophilic attack to form the zwitterionic intermediate is typically the rate-determining step. |
| Stereochemistry | The initial addition product is often the (Z)-isomer, which can then isomerize to the more stable (E)-isomer. |
Experimental and Computational Data for Michael Addition Reactions
The following table presents computational data for the Michael addition of various amines to DMAD.
| Nucleophile | Computational Method | Calculated Activation Barrier (kcal/mol) | Reaction Enthalpy (ΔH°) (kcal/mol) | Reference |
| Diethylamine | B3LYP/6-31+G | 13-15 | -29 to -44 | Al-Awadi et al.[2] |
| Pyrrolidine | B3LYP/6-31+G | 13-15 | -29 to -44 | Al-Awadi et al.[2] |
| Benzylamine | B3LYP/6-31+G* | 13-15 | -29 to -44 | Al-Awadi et al.[2] |
Experimental Protocol: General Procedure for Aza-Michael Addition
In a typical experiment, the amine is added to a solution of DEAD in a suitable solvent such as ethanol (B145695) or acetonitrile (B52724) at room temperature. The reaction is usually fast and can be monitored by TLC or NMR. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting product can be purified by column chromatography or recrystallization if necessary.
Mechanistic Pathway of Michael Addition
Multicomponent Reactions: Building Molecular Complexity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a powerful tool in modern organic synthesis. DEAD is a frequent participant in such reactions, leading to the efficient construction of complex heterocyclic scaffolds.
For instance, a Brønsted acid-catalyzed multicomponent reaction of benzaldehyde, an amine, and DEAD affords highly functionalized γ-lactam derivatives.[3] While detailed DFT studies on the potential energy surfaces of many of these MCRs are not as common as for simpler reactions, the proposed mechanisms often involve a sequence of well-established reaction steps, such as imine formation, enamine formation, and subsequent Michael addition and cyclization.
Comparative Analysis of Multicomponent Reaction Mechanisms
The mechanisms of MCRs involving DEAD are highly varied and depend on the specific reactants and catalysts used. However, a general theme is the initial reaction of the most nucleophilic and electrophilic species, followed by a cascade of reactions. The role of DEAD is typically as a potent electrophile that is attacked by an in-situ generated nucleophile.
Experimental and Computational Data for Multicomponent Reactions
Due to the complexity of MCRs, comprehensive DFT studies with reported activation energies for each step are less common. The focus is often on the feasibility of the proposed mechanistic steps and the stability of the intermediates and products.
Experimental Protocol: General Procedure for a Three-Component Reaction
A representative procedure involves the sequential or one-pot addition of the starting materials to a reaction vessel containing a catalyst, if required. For the synthesis of γ-lactams, benzaldehyde, the amine, and a Brønsted acid catalyst might be stirred together before the addition of DEAD.[3] The reaction is monitored, and the product is isolated and purified using standard laboratory techniques.
Logical Workflow of a Multicomponent Reaction
Conclusion
DFT studies have provided invaluable insights into the mechanisms of reactions involving this compound and its close analog, dimethyl acetylenedicarboxylate. For cycloaddition reactions, a delicate balance between concerted and stepwise pathways exists, influenced by the electronic nature of the reaction partners. Michael additions are shown to proceed through a low-energy stepwise pathway involving a zwitterionic intermediate. Multicomponent reactions leverage the electrophilicity of DEAD to enable complex molecular constructions in an efficient manner. While DMAD serves as an excellent computational model, further DFT investigations specifically on DEAD would be beneficial to delineate the subtle effects of the larger alkyl groups on reaction barriers and pathways. The data and mechanistic schemes presented in this guide offer a solid foundation for researchers to understand, predict, and control the outcomes of reactions involving this versatile synthetic building block.
References
A Comparative Guide to Catalysts for Michael Additions to Diethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The Michael addition to diethyl acetylenedicarboxylate (B1228247) (DEAD) is a powerful and versatile carbon-carbon and carbon-heteroatom bond-forming reaction, pivotal in the synthesis of a wide array of complex molecules and pharmaceutical intermediates. The choice of catalyst is critical, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to facilitate informed catalyst selection for this important transformation.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in the Michael addition to DEAD is highly dependent on the nucleophile and reaction conditions. Below is a summary of the performance of common catalytic systems, including organocatalysts, metal-based catalysts, and biocatalysts.
Table 1: Organocatalyst Performance in Michael Additions to Diethyl/Dimethyl Acetylenedicarboxylate
| Catalyst | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine (B44618) (PPh₃) | β-Naphthol | Toluene | 82 | 8 | Complete | [1] |
| Triphenylphosphine (PPh₃) | Phenol (B47542) | Acetonitrile (B52724) | Reflux | 72 | No Reaction | [1] |
| Triphenylphosphine (PPh₃) | Aniline (B41778) | Dichloromethane (B109758) | RT | - | Excellent | [2] |
| N-Heterocyclic Carbene (NHC) | β-Naphthol | Toluene | ~30 | - | - | [1] |
| N-Heterocyclic Carbene (NHC) | Phenol | Acetonitrile | Reflux | 24 | Complete | [1] |
| N-Heterocyclic Carbene (NHC) | Thiophenol | - | - | - | High | [3][4] |
| DBU | DBU | - | - | - | - | [5] |
Note: Diethyl and dimethyl acetylenedicarboxylate exhibit similar reactivity, and data for both are included for a broader comparison.
Table 2: Metal-Based and Biocatalyst Performance
| Catalyst Class | Catalyst | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Metal-Based | Rh(acac)(CO)₂/dppb | Phenylboronic Acid | Aqueous mixture | 50 | 16 | up to 99 | [6] |
| Biocatalyst | Candida antarctica Lipase B (CALB) | Benzhydrazide | Hexane | 65-68 | 48 | - | [7] |
Mechanistic Insights and Experimental Workflows
The mechanism of the Michael addition to DEAD varies with the catalyst employed. Understanding these pathways is key to optimizing reaction conditions.
Nucleophilic Catalysis Pathway (e.g., Phosphines, NHCs)
In this pathway, the nucleophilic catalyst first attacks the β-carbon of the acetylenic ester, generating a zwitterionic intermediate. This intermediate then acts as a Brønsted base, deprotonating the nucleophile, which then adds to the α-carbon of the activated alkyne.
Caption: Generalized nucleophilic catalysis pathway for Michael additions.
Base Catalysis Pathway (e.g., DBU)
In base catalysis, the catalyst acts as a Brønsted base, deprotonating the nucleophile to form a more potent nucleophilic anion. This anion then directly attacks the β-carbon of the this compound.
Caption: Generalized base catalysis pathway for Michael additions.
Standard Experimental Workflow
A typical experimental procedure for a catalyzed Michael addition to DEAD involves the following steps, which can be adapted based on the specific catalyst and reactants.
Caption: A standard experimental workflow for catalyzed Michael additions.
Detailed Experimental Protocols
Protocol 1: Triphenylphosphine-Catalyzed Aza-Michael Addition of Aniline
This protocol is a representative procedure for the phosphine-catalyzed addition of an amine nucleophile.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in dry dichloromethane (10 mL) in a round-bottom flask, add aniline (1.0 mmol).
-
Catalyst Addition: Add triphenylphosphine (0.1 mmol, 10 mol%) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane) to afford the desired β-amino acrylate.[2]
Protocol 2: N-Heterocyclic Carbene (NHC)-Catalyzed Oxa-Michael Addition of Phenol
This protocol outlines a typical procedure for the NHC-catalyzed addition of an alcohol nucleophile.
-
Catalyst Generation (if required): In a flame-dried flask under an inert atmosphere, dissolve the imidazolium (B1220033) salt precursor (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) in dry THF and add a strong base (e.g., NaH or KHMDS) at 0 °C. Stir for 30 minutes to generate the free carbene.
-
Reaction Setup: To a separate flask containing a solution of dimethyl acetylenedicarboxylate (1.0 mmol) and phenol (1.2 mmol) in acetonitrile (5 mL), add the freshly prepared NHC solution (0.1 mmol, 10 mol%).[1]
-
Reaction: Stir the reaction mixture at reflux.
-
Monitoring: Monitor the disappearance of starting materials by TLC or GC-MS.
-
Work-up: After completion (typically 24 hours), cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 3: DBU-Catalyzed Michael Addition
This protocol describes a general procedure for a base-catalyzed Michael addition using DBU.
-
Reaction Setup: In a round-bottom flask, dissolve dimethyl acetylenedicarboxylate (1.0 mmol) in an appropriate solvent.[5]
-
Nucleophile and Catalyst Addition: Add the nucleophile (1.0 mmol) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid.
-
Work-up and Purification: The work-up and purification procedure will depend on the specific product's properties. Often, an acidic work-up is employed to remove the DBU catalyst, followed by extraction and chromatographic purification.
Conclusion
The selection of an optimal catalyst for the Michael addition to this compound is a multifaceted decision that depends on the nucleophile, desired reaction conditions, and target product characteristics. Organocatalysts like triphenylphosphine and N-heterocyclic carbenes offer mild and often metal-free conditions, with NHCs generally exhibiting higher reactivity.[1] DBU is a powerful and efficient base catalyst for suitable substrates. Metal-based catalysts, such as rhodium complexes, open avenues for different types of nucleophiles like organoboronic acids.[8] Biocatalysts, while promising for their green credentials, are still under development for this specific transformation. This guide provides a foundational comparison to aid researchers in navigating the diverse catalytic landscape for this important reaction.
References
- 1. Experimental and theoretical investigation of the relative catalytic activities of triphenylphosphine and N-heterocyclic carbene in oxa–Michael addition of phenols | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. N-Heterocyclic carbene-catalyzed sulfa-Michael addition of enals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Michael-type addition of 1,8-diazabicyclo[5.4.0]undec-7-ene to dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pure.rug.nl [pure.rug.nl]
Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for Diethyl Acetylenedicarboxylate Reaction Products
For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is paramount. In the realm of reactions involving the versatile reagent diethyl acetylenedicarboxylate (B1228247) (DEAD), a multitude of analytical techniques are employed to elucidate the structure of the resulting products. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical methods—notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—offering insights into their respective strengths and limitations in the structural analysis of these compounds.
At the forefront of definitive structure determination is single-crystal X-ray crystallography. This powerful technique provides an unambiguous three-dimensional model of a molecule's atomic arrangement in the solid state. For complex heterocyclic systems often generated from DEAD reactions, X-ray crystallography serves as the gold standard for confirming connectivity, stereochemistry, and conformation.
However, the journey to a crystal structure is not without its challenges. The primary prerequisite is the growth of a high-quality single crystal, which can be a time-consuming and often trial-and-error process. Furthermore, while providing a static picture of the molecule, it doesn't offer information about its dynamic behavior in solution, which is often crucial for understanding biological activity.
This is where spectroscopic techniques like NMR and MS play a vital and often complementary role. NMR spectroscopy provides a wealth of information about the molecular structure in solution, revealing details about the connectivity of atoms and the local chemical environment of nuclei such as protons (¹H) and carbon-13 (¹³C). Techniques like COSY, HSQC, and HMBC can be used to piece together the molecular framework. Mass spectrometry, on the other hand, provides highly accurate information about the molecular weight and elemental composition of a compound, and its fragmentation patterns can offer valuable clues about the structure.
To illustrate the interplay and comparative value of these techniques, we will consider the characterization of a thiazolidinone derivative, a class of heterocyclic compounds that can be synthesized from the reaction of thiosemicarbazones with DEAD or its analog, dimethyl acetylenedicarboxylate (DMAD).
Comparative Analysis of Techniques
The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of characterizing DEAD reaction products.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms, chemical environment of nuclei, stereochemistry (in solution) | Molecular weight, elemental composition, structural fragments |
| Sample Requirements | High-quality single crystal (typically 0.1-0.5 mm) | 1-10 mg of pure compound dissolved in a suitable deuterated solvent | Micrograms to nanograms of sample |
| Data Acquisition Time | Hours to days (including crystal screening and data collection) | Minutes to hours per experiment (depending on the nucleus and experiment type) | Minutes |
| Key Advantage | Unambiguous structure determination | Provides structural information in solution, non-destructive | High sensitivity, provides exact mass and formula |
| Key Limitation | Requires a suitable single crystal, provides a static structure | Can be difficult to interpret for complex molecules without 2D techniques, lower resolution than X-ray | Does not provide direct information on stereochemistry or 3D structure |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for appreciating the data generated by each technique.
Synthesis and Crystallization of a Thiazolidinone Derivative
A representative synthesis involves the reaction of a substituted thiosemicarbazone with diethyl acetylenedicarboxylate in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated under reflux. The resulting solid product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) to yield crystals suitable for X-ray diffraction.[1]
X-ray Crystallography Protocol
A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using software like CHECKCIF. The crystallographic data, including atomic coordinates, bond lengths, and angles, are then deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) for public access.
NMR Spectroscopy Protocol
A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For unambiguous assignment of signals and elucidation of the complete structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (B1202638) (TMS).
Mass Spectrometry Protocol
A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS). High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is employed to determine the accurate mass of the molecular ion. This allows for the determination of the elemental composition of the molecule. Fragmentation data (MS/MS) can be obtained by inducing fragmentation of the molecular ion, providing further structural information.
Visualization of Workflows
The following diagrams illustrate the typical experimental workflow for each analytical technique and the logical relationship between them.
Conclusion
References
A Comparative Guide to the Regioselectivity of Reactions with Unsymmetrical Dienes and Diethyl Azodicarboxylate (DEAD)
For Researchers, Scientists, and Drug Development Professionals
The reaction of unsymmetrical dienes with dienophiles such as diethyl azodicarboxylate (DEAD) presents a powerful tool for the synthesis of complex nitrogen-containing heterocyclic compounds. However, the inherent asymmetry in the diene partner often leads to the formation of regioisomeric products. Understanding and controlling the regioselectivity of these reactions is paramount for efficient and predictable synthetic outcomes. This guide provides a comparative analysis of the factors influencing the regioselectivity of both Diels-Alder and ene reactions between unsymmetrical dienes and DEAD, supported by available experimental data and detailed protocols.
Factors Influencing Regioselectivity
The regiochemical outcome of the reaction between an unsymmetrical diene and DEAD is primarily governed by a combination of electronic and steric factors. In the context of the Diels-Alder reaction, the dienophile DEAD possesses two electron-withdrawing ester groups, making it electron-deficient. The regioselectivity is therefore largely dictated by the electronic properties of the substituents on the diene.
Electronic Effects: The substitution pattern on the diene plays a crucial role. Electron-donating groups (EDGs) on the diene increase the electron density of the diene system and can direct the dienophile to a specific orientation. Conversely, electron-withdrawing groups (EWGs) can alter this preference. The preferred regioisomer often arises from the alignment of the most nucleophilic carbon of the diene with the most electrophilic nitrogen of DEAD.
Steric Hindrance: Bulky substituents on the diene can hinder the approach of the dienophile to one of the reactive sites, thereby favoring the formation of the sterically less hindered product. This effect can sometimes override the electronic preferences.
Lewis Acid Catalysis: The addition of a Lewis acid can significantly influence the regioselectivity. Lewis acids can coordinate to the carbonyl oxygen atoms of DEAD, increasing its electrophilicity and potentially amplifying the electronic differences within the dienophile. This can lead to a higher preference for one regioisomer over the other.
Comparison of Regioselectivity in Diels-Alder vs. Ene Reactions
Unsymmetrical dienes can undergo either a [4+2] cycloaddition (Diels-Alder reaction) or an ene reaction with DEAD, depending on the structure of the diene and the reaction conditions. Dienes that possess an allylic hydrogen atom are potential candidates for the ene reaction.
| Reaction Type | General Outcome with Unsymmetrical Dienes | Factors Favoring this Pathway |
| Diels-Alder | Formation of a six-membered dihydropyridazine (B8628806) ring. Can lead to a mixture of regioisomers. | Dienes without readily accessible allylic hydrogens. Lower reaction temperatures often favor the kinetically controlled Diels-Alder product. |
| Ene Reaction | Formation of a new carbon-carbon bond and a carbon-nitrogen bond, with a shift of the double bond. Can also result in regioisomers. | Dienes with accessible allylic hydrogens. Higher temperatures can sometimes favor the ene reaction. |
Experimental Data Summary
| Unsymmetrical Diene | Reaction Type | Conditions | Major Regioisomer(s) | Product Ratio | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene | Diels-Alder | Various solvents | 1,2-Dicarbethoxy-4,5-dimethyl-1,2,3,6-tetrahydropyridazine | Single isomer expected due to symmetry of substitution | Not applicable | Theoretical studies suggest high reactivity.[1][2] |
| Isoprene (B109036) | Diels-Alder | Not specified | "para" and "meta" adducts | ~70:30 ("meta" favored with allene, a similar dienophile) | Not specified | Analogy drawn from reaction with allene.[3] |
| Myrcene (B1677589) | Diels-Alder / Ene | High Temperature | Mixture of Diels-Alder and ene products | Not specified | Not specified | Myrcene is known to undergo both reaction types.[4][5] |
| 1-Phenyl-1,3-butadiene | Diels-Alder | Not specified | "ortho" and "meta" adducts | Not specified | Not specified | General principle for 1-substituted dienes.[6] |
Note: The lack of specific product ratios for many of these reactions with DEAD in the readily accessible literature highlights an area for further experimental investigation. The provided data is based on general principles and analogous reactions.
Experimental Protocols
The following are representative experimental protocols for the types of reactions discussed.
General Procedure for the Diels-Alder Reaction of an Unsymmetrical Diene with DEAD
This protocol is a generalized procedure based on common practices for Diels-Alder reactions.
Materials:
-
Unsymmetrical diene (e.g., isoprene, freshly distilled)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the unsymmetrical diene (1.0 equivalent) and the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of DEAD (1.0 equivalent) in the anhydrous solvent to the stirred diene solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to separate the regioisomers.
-
Characterize the products by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to determine the structure and isomeric ratio.
General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
Same as the general procedure above
-
Lewis acid (e.g., BF₃·OEt₂, AlCl₃, SnCl₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the unsymmetrical diene (1.0 equivalent) and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Add the Lewis acid (0.1 - 1.0 equivalent) to the stirred solution.
-
Slowly add a solution of DEAD (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at the low temperature for the specified time, monitoring by TLC.
-
Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify and characterize the products as described in the general procedure.
Visualization of Reaction Pathways
Diels-Alder Reaction of Isoprene with DEAD
The reaction of isoprene, a 2-substituted diene, with DEAD can theoretically yield two regioisomers, commonly referred to as the "para" and "meta" adducts.
Caption: Regioselectivity in the Diels-Alder reaction of isoprene and DEAD.
Ene Reaction vs. Diels-Alder Reaction of a Generic Unsymmetrical Diene
This diagram illustrates the competing pathways for a diene with an allylic hydrogen.
Caption: Competing Diels-Alder and ene reaction pathways.
Logical Workflow for Validating Regioselectivity
This workflow outlines the steps a researcher would take to investigate and validate the regioselectivity of a reaction between an unsymmetrical diene and DEAD.
Caption: Workflow for the validation of reaction regioselectivity.
Conclusion
The regioselectivity of the reaction between unsymmetrical dienes and diethyl azodicarboxylate is a nuanced aspect of synthetic organic chemistry. While general principles based on electronic and steric effects provide a predictive framework, the actual outcome can be influenced by reaction conditions such as temperature and the presence of catalysts. The provided data and protocols serve as a starting point for researchers to explore these reactions. Further systematic studies with a broader range of unsymmetrical dienes are necessary to build a more comprehensive and quantitative understanding of these valuable transformations.
References
- 1. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Diels–Alder reactions of myrcene using intensified continuous-flow reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels-Alder reactions of myrcene using intensified continuous-flow reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Guide to the Biological Activity of Heterocycles Synthesized from Diethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various heterocyclic compounds synthesized using diethyl acetylenedicarboxylate (B1228247) (DEAD) as a key starting material. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. This document summarizes quantitative biological activity data, details the experimental protocols used for their determination, and visualizes key processes and pathways to facilitate understanding.
Introduction to Diethyl Acetylenedicarboxylate in Synthesis
This compound (DEAD) is a versatile reagent in organic synthesis, widely employed in the construction of a diverse range of heterocyclic systems. Its electrophilic triple bond readily participates in various cycloaddition and multicomponent reactions, providing efficient routes to complex molecular architectures.[1] The resulting heterocyclic scaffolds, such as pyranopyrazoles and pyridazines, have garnered significant attention due to their broad spectrum of biological activities, including anticancer and antimicrobial properties.[2][3] This guide focuses on comparing the bioactivity of these compound classes, offering insights into their potential as therapeutic agents.
Anticancer Activity of Synthesized Compounds
A significant area of investigation for compounds derived from DEAD is their potential as anticancer agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[4]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of representative pyranopyrazole derivatives synthesized through multicomponent reactions. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyranopyrazole 5f | MCF-7 (Breast) | 8.45 | 5-Fluorouracil | 21.32 | [2] |
| HeLa (Cervical) | 10.21 | 5-Fluorouracil | 25.14 | [2] | |
| PC-3 (Prostate) | 12.53 | 5-Fluorouracil | 29.87 | [2] | |
| Pyranopyrazole 4d | MCF-7 (Breast) | 15.20 | 5-Fluorouracil | 21.32 | [2] |
Experimental Protocol: MTT Assay for Anticancer Screening
This protocol outlines the key steps for determining the in vitro cytotoxicity of synthesized compounds against cancer cell lines.[4]
-
Cell Seeding:
-
Cancer cells (e.g., MCF-7, HeLa, PC-3) are harvested during their logarithmic growth phase.
-
A cell suspension is prepared, and cells are seeded into 96-well microplates at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds are made in the appropriate cell culture medium.
-
The medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of the test compounds is added.
-
Control wells contain medium with DMSO (vehicle control) and untreated cells.
-
The plates are incubated for 48 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[4]
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
The plate is shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[4]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Antimicrobial Activity of Synthesized Compounds
Compounds derived from DEAD, particularly pyridazinone derivatives, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[3][6] The agar (B569324) well diffusion method is a standard technique used to screen for antimicrobial activity.[7][8]
Comparative Antimicrobial Activity Data
The following table presents the antimicrobial activity of several pyridazinone derivatives, indicated by the diameter of the zone of inhibition. A larger zone of inhibition corresponds to higher antimicrobial activity.
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Source |
| IIIa | S. pyogenes (Gram +) | 18 | Ampicillin | 20 | [3] |
| E. coli (Gram -) | 17 | Gentamycin | 19 | [3] | |
| IIIb | S. pyogenes (Gram +) | 15 | Ampicillin | 20 | [3] |
| S. aureus (Gram +) | 14 | Ceftizoxime | 18 | [3] | |
| IIId | S. aureus (Gram +) | 16 | Ceftizoxime | 18 | [3] |
| P. aeruginosa (Gram -) | 15 | Gentamycin | 19 | [3] |
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
This protocol details the steps for evaluating the antimicrobial activity of synthesized compounds.[7][8]
-
Preparation of Inoculum:
-
A loopful of the test bacterial strain (e.g., S. aureus, E. coli) is inoculated into a suitable broth medium.
-
The broth is incubated at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
-
Agar Plate Preparation:
-
Compound Application:
-
A specific concentration of the test compounds (e.g., 50 µg/mL) dissolved in a suitable solvent (like DMSO) is added to the wells.[3]
-
A well with the solvent alone serves as a negative control, and wells with standard antibiotics (e.g., Ampicillin, Gentamycin) serve as positive controls.
-
-
Incubation and Measurement:
-
The plates are incubated at 37°C for 24 hours.
-
After incubation, the diameter of the zone of inhibition around each well is measured in millimeters.
-
Visualizing Synthesis and Screening Workflows
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General workflow from compound synthesis to biological activity screening.
Caption: Simplified reaction pathway for the synthesis of Pyranopyrazoles.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
Diethyl Acetylenecarboxylate: A Powerhouse in Multicomponent Reactions Compared to Other Alkynes
For researchers, scientists, and drug development professionals, the choice of reagents in multicomponent reactions (MCRs) is pivotal for the efficient synthesis of complex molecular scaffolds. Diethyl acetylenedicarboxylate (B1228247) (DEAD), and its close analog dimethyl acetylenedicarboxylate (DMAD), have emerged as exceptionally reactive and versatile building blocks in the MCR toolkit. This guide provides an objective comparison of the performance of DEAD with other alkynes, supported by available experimental data, to illuminate its advantages and limitations in the synthesis of diverse heterocyclic systems.
Diethyl acetylenedicarboxylate's enhanced reactivity stems from its electron-deficient triple bond, flanked by two electron-withdrawing ester groups. This electronic feature makes it a potent electrophile and a highly reactive partner in a variety of MCRs, often leading to higher yields and milder reaction conditions compared to less activated alkynes, such as terminal or other internal alkynes.
Performance in the Synthesis of Pyrazoles
A common route to polysubstituted pyrazoles is the three-component reaction of a hydrazine (B178648), an aldehyde or ketone, and an alkyne.
Table 1: Comparison of Alkynes in the Three-Component Synthesis of Pyrazoles
| Alkyne Type | Example Alkyne | Typical Yield | Reaction Conditions | Reference |
| Electron-Deficient | This compound (DEAD) | Good to Excellent | Often proceeds at room temperature or with mild heating | General observation from multiple sources |
| Terminal Aromatic | Phenylacetylene | Moderate to Good | May require elevated temperatures or catalysts | [1][2] |
| Terminal Aliphatic | 1-Heptyne | Moderate | Often requires harsher conditions or specific catalysts | [3] |
| Internal (Non-activated) | 4-Octyne | Low to Moderate | Generally less reactive, may require forcing conditions | [4] |
Note: The yields and conditions are generalized from various literature reports and may vary depending on the specific substrates and catalysts used.
The high electrophilicity of DEAD facilitates the initial nucleophilic attack by the hydrazine or a related intermediate, driving the reaction forward efficiently. In contrast, terminal and non-activated internal alkynes often require more forcing conditions or the use of specific catalysts to achieve comparable yields.
Performance in the Synthesis of Pyridines
The Hantzsch pyridine (B92270) synthesis and its variations represent a classic multicomponent approach to this fundamental heterocycle. These reactions typically involve an aldehyde, a β-ketoester, and a nitrogen source, with some modern variations incorporating an alkyne.
Table 2: Comparison of Alkynes in the Multicomponent Synthesis of Pyridines
| Alkyne Type | Example Alkyne | Typical Yield | Reaction Conditions | Reference |
| Electron-Deficient | Dimethyl Acetylenedicarboxylate (DMAD) | Good to Excellent | Often proceeds under mild, catalyst-free conditions | General observation from multiple sources |
| Terminal Aromatic | Phenylacetylene | Moderate to Good | Often requires a catalyst and/or elevated temperatures | [5] |
| Terminal Aliphatic | Propiolic acid esters | Moderate | Catalyst and specific reaction conditions are crucial | [2] |
| Internal (Non-activated) | Diphenylacetylene | Low to Moderate | Generally low reactivity in these types of MCRs | [6] |
Note: The yields and conditions are generalized from various literature reports and may vary depending on the specific substrates and catalysts used.
Similar to pyrazole (B372694) synthesis, the electron-withdrawing nature of the ester groups in DEAD/DMAD significantly enhances its reactivity in pyridine-forming MCRs, often allowing the reactions to proceed under milder conditions and with higher efficiency than other alkyne classes.
Experimental Protocols
General Procedure for the Three-Component Synthesis of Pyrazoles
A mixture of hydrazine hydrate (B1144303) (1.0 mmol), a substituted aldehyde or ketone (1.0 mmol), and this compound (1.0 mmol) in ethanol (B145695) (5 mL) is stirred at room temperature for 2-4 hours.[7] The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired pyrazole derivative. For less reactive alkynes, a catalyst such as a Lewis acid may be added, and the reaction mixture may require heating.[1]
General Procedure for the Four-Component Synthesis of Pyridines (Hantzsch-type)
To a solution of a β-ketoester (2.0 mmol), an aldehyde (1.0 mmol), and ammonium (B1175870) acetate (B1210297) (1.5 mmol) in ethanol (10 mL), the alkyne (1.0 mmol) is added. The reaction mixture is then refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the dihydropyridine (B1217469) product. This can then be oxidized to the corresponding pyridine using an oxidizing agent like iodine or nitric acid.[4] When using highly reactive alkynes like DMAD, the reaction may proceed at lower temperatures and for shorter durations.
Reaction Pathways and Experimental Workflows
The superior performance of DEAD in many MCRs can be attributed to its role in the reaction mechanism. It readily acts as a Michael acceptor, initiating a cascade of reactions that lead to the final heterocyclic product.
Caption: Generalized reaction pathway comparison.
The above diagram illustrates the generally faster and more efficient reaction pathway when using the highly electrophilic DEAD compared to other, less activated alkynes in a typical multicomponent reaction.
Caption: General experimental workflow for MCRs.
Conclusion
This compound consistently demonstrates superior performance in a wide range of multicomponent reactions for the synthesis of heterocyclic compounds. Its high electrophilicity, a direct result of the two ester functionalities, leads to faster reaction rates, higher yields, and often milder reaction conditions compared to terminal and non-activated internal alkynes. While other alkynes are certainly valuable and offer different substitution patterns on the final products, DEAD provides a reliable and efficient option for the rapid construction of complex molecular architectures, making it an invaluable tool for researchers in organic synthesis and drug discovery.
References
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diethyl Acetylenedicarboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. Diethyl acetylenedicarboxylate (B1228247) (DEAD), a common reagent in organic synthesis, is classified as a hazardous substance requiring specific procedures for its disposal. Adherence to these protocols is essential to mitigate risks and prevent environmental contamination.
Diethyl acetylenedicarboxylate is a corrosive liquid that can cause severe skin burns, and serious eye damage, and may lead to respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard classification and the necessary safety measures.
| Hazard Classification | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Category 1B/1C: Causes severe skin burns.[1][2] | Wear protective gloves, and protective clothing.[1][2] Immediately remove contaminated clothing.[2] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[1][2] | Wear eye and face protection.[1][2] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[1] |
| Environmental Hazard | Should not be released into the environment.[1][3] | Prevent product from entering drains.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed by trained personnel in a designated laboratory area.
Personnel Protective Equipment (PPE) Required:
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Chemical splash goggles and a face shield
-
Chemical-resistant apron or lab coat
-
Closed-toe shoes
Materials Required:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)
-
Sealable, labeled, and compatible waste container
-
pH paper or meter (for large spills)
Procedure:
-
Preparation:
-
Ensure the designated disposal area is well-ventilated and equipped with an emergency eyewash station and safety shower.[1]
-
Have all necessary PPE and disposal materials readily available.
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
-
Handling Small Spills (for immediate cleanup):
-
If a small spill occurs, immediately alert personnel in the vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.[1][3]
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal in the same waste container.
-
-
Disposing of Unused or Waste Product:
-
Do not pour this compound down the drain.[1]
-
Carefully transfer any unused or waste product into the designated and labeled hazardous waste container.
-
Ensure the container is tightly sealed.
-
-
Container Management:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.
-
Waste from this chemical is classified as hazardous.[3] Disposal must be in accordance with all local, regional, and national hazardous waste regulations.[1][4] Chemical waste generators are responsible for the correct classification and disposal of their waste.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. It is imperative to consult the specific Safety Data Sheet (SDS) for the product in use and to adhere to all institutional and governmental regulations.
References
Safeguarding Your Research: A Guide to Handling Diethyl Acetylenedicarboxylate
For Immediate Reference: Key Safety and Handling Protocols for Diethyl Acetylenedicarboxylate (B1228247)
This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of Diethyl acetylenedicarboxylate (CAS No. 762-21-0). Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.
Hazard Identification and Immediate Precautions
This compound is a corrosive chemical that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4] It is also a lachrymator, meaning it can cause tearing.[2][3] This substance is sensitive to light and should be stored accordingly.[1][3]
Before handling, ensure that an eyewash station and a safety shower are readily accessible.[1][3] All personnel handling this chemical must be thoroughly trained on its hazards and the proper safety procedures.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedures.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.[2][6] Use eyewear that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3] | To protect against severe eye damage and irritation.[1][2][4] |
| Skin Protection | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1][2] A lab coat and closed-toe shoes are the minimum requirements.[2] Contaminated clothing should be removed immediately and washed before reuse.[1][2][7] | To prevent severe skin burns and corrosion.[1][2][3][4][5] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[1] If exposure limits are likely to be exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | To prevent respiratory tract irritation.[1][3] |
Step-by-Step Handling and Storage Procedures
Handling:
-
Preparation: Before starting any work, ensure all necessary PPE is worn correctly. Have all required equipment and reagents readily available to minimize the duration of handling.
-
Ventilation: Always handle this compound in a well-ventilated area or inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing or creating aerosols.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]
-
Hygiene: After handling, wash your hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Container: Keep the container tightly closed when not in use.[1][3]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as acids, bases, and reducing agents.[1][3]
-
Temperature: It is recommended to store this chemical under refrigeration.[3][5]
-
Light Sensitivity: Protect the container from direct sunlight and other sources of light.[1][3]
-
Security: Store in a locked-up area or an area accessible only to authorized personnel.[2][5]
Emergency Procedures
Immediate response is crucial in the event of an exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[1] Remove all contaminated clothing and shoes.[2][3] Seek immediate medical attention.[1] Wash contaminated clothing before reuse.[1][2] |
| Inhalation | Move the person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[2][3] Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water.[5] Do NOT induce vomiting.[2][4][5] If the person is conscious, give them 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1] |
Spill and Disposal Plan
Spill Response Workflow:
Caption: A logical workflow for responding to a this compound spill.
Disposal:
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste material in a suitable, labeled, and closed container.[1] Do not mix with other waste.[5]
-
Labeling: Clearly label the waste container with the contents and associated hazards.
-
Regulations: Dispose of the waste through an approved waste disposal plant.[1][2][5][7] Adhere to all local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[1] Handle uncleaned containers as you would the product itself.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. This compound | 762-21-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
